molecular formula C10H15BrN5O13P3 B1230597 8-Bromo-ATP CAS No. 23567-97-7

8-Bromo-ATP

货号: B1230597
CAS 编号: 23567-97-7
分子量: 586.08 g/mol
InChI 键: MLZIRTYVMLUIKK-UAKXSSHOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN5O13P3/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(18)5(17)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,17-18H,2H2,(H,22,23)(H,24,25)(H2,12,13,15)(H2,19,20,21)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZIRTYVMLUIKK-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC(=N1)N)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178194
Record name 8-Bromoadenosine 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23567-97-7
Record name 8-Bromoadenosine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromoadenosine 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 8-Bromo-ATP

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a halogenated analog of adenosine 5'-triphosphate (ATP) that serves as a valuable tool in the study of purinergic signaling and enzyme kinetics. By virtue of its structural modification at the 8-position of the adenine ring, this compound exhibits distinct pharmacological and biochemical properties compared to its endogenous counterpart. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its interactions with key protein targets, the signaling pathways it modulates, and its application in experimental settings. Quantitative data are summarized, and detailed experimental protocols are provided to facilitate its use in research.

Core Molecular Interactions of this compound

As an ATP analog, this compound primarily interacts with proteins that recognize and bind ATP. Its mechanism of action is multifaceted, acting as an agonist at several purinergic receptors and as a modulator of various ATP-hydrolyzing enzymes (ATPases).

Interaction with Purinergic P2 Receptors

Purinergic P2 receptors are a family of cell surface receptors that are activated by extracellular nucleotides, playing crucial roles in a myriad of physiological processes. These receptors are broadly divided into two families: P2X, which are ligand-gated ion channels, and P2Y, which are G protein-coupled receptors (GPCRs). This compound has been shown to activate members of both families.

  • P2X Receptors: this compound is recognized as a general agonist for P2X receptors.[1] Activation of these receptors by an agonist leads to the rapid opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[2] This depolarization and increase in intracellular calcium can trigger a wide range of cellular responses, including neurotransmission, muscle contraction, and inflammatory cytokine release. While this compound is established as a P2X receptor agonist, detailed quantitative data on its potency and selectivity across the seven P2X subtypes (P2X1-P2X7) are not extensively documented in publicly available literature.

  • P2Y Receptors: this compound is a known agonist at the P2Y₂ receptor subtype.[3] P2Y receptors are classic seven-transmembrane GPCRs that couple to various G proteins to initiate intracellular signaling cascades. The P2Y₂ receptor, in particular, is coupled to the Gq/11 family of G proteins.

Interaction with ATPases

This compound also serves as a substrate and modulator for various ATPases. Its interaction is notably distinct from ATP, providing insights into the structural requirements for both substrate binding and the subsequent mechanical work performed by these enzymes.

  • Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA): Metal-free this compound binds with high affinity to the catalytic site of the phosphorylated form of the sarcoplasmic reticulum Ca²⁺-ATPase. This binding accelerates the dephosphorylation of the enzyme, enhancing its turnover rate by 2- to 3-fold when added in the absence of divalent cations.[1]

  • Myosin ATPase: this compound is hydrolyzed by myosin in the presence of Mg²⁺. However, a key distinction from ATP is that its hydrolysis does not lead to the functional consequences of actomyosin contraction, such as superprecipitation of actomyosin or myofibrillar contraction.[4] This suggests that while the molecule can be accommodated and processed at the catalytic site, the conformational changes it induces are insufficient to drive the full mechanical cycle of the motor protein. The Michaelis constant (Km) for the hydrolysis of 8-substituted ATP analogs by heavy meromyosin is significantly larger than their dissociation constant (Kfl), indicating that the binding affinity is greater than what would be predicted from the hydrolysis rate alone.[4]

Signaling Pathways Modulated by this compound

The activation of purinergic receptors by this compound initiates well-defined downstream signaling cascades.

P2Y₂ Receptor-Mediated Signaling

As an agonist of the Gq-coupled P2Y₂ receptor, this compound activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. The resulting increase in intracellular Ca²⁺, in concert with DAG, activates various isoforms of protein kinase C (PKC), leading to the phosphorylation of numerous downstream targets and a cellular response.

P2Y2_Signaling cluster_membrane Plasma Membrane cluster_cytosol 8-Br-ATP 8-Br-ATP P2Y2 P2Y2 Receptor 8-Br-ATP->P2Y2 Binds Gq Gq Protein P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to P2X_Signaling cluster_membrane Plasma Membrane cluster_cytosol 8-Br-ATP 8-Br-ATP P2X P2X Receptor (Ion Channel) 8-Br-ATP->P2X Binds & Opens Ca_Influx Ca²⁺ Influx P2X->Ca_Influx Mediates Ca_Signal Ca²⁺-dependent Signaling Ca_Influx->Ca_Signal Initiates Cellular_Response Cellular Response Ca_Signal->Cellular_Response Leads to Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis A1 1. Seed cells on glass coverslips A2 2. Culture until desired confluency (e.g., 24-48h) A1->A2 B1 3. Prepare loading buffer with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-8 AM) and Pluronic F-127 A2->B1 B2 4. Incubate cells with loading buffer (e.g., 30-60 min at 37°C) B1->B2 B3 5. Wash cells with physiological saline (e.g., HBSS) to remove extracellular dye B2->B3 C1 6. Mount coverslip on a perfusion chamber of a fluorescence microscope B3->C1 C2 7. Acquire baseline fluorescence (F₀) C1->C2 C3 8. Perfuse cells with This compound solution C2->C3 C4 9. Record fluorescence intensity (F) over time C3->C4 C5 10. (Optional) Add ionomycin as a positive control for maximal calcium influx C4->C5 D1 11. Calculate fluorescence ratio (F/F₀) or concentration [Ca²⁺]i C5->D1 D2 12. Plot response curves and determine parameters like peak response and EC₅₀ D1->D2 ATPase_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Phosphate Detection cluster_analysis Data Analysis A1 1. Prepare reaction buffer (e.g., HEPES, MgCl₂) A2 2. Aliquot purified ATPase enzyme into reaction tubes A1->A2 B1 4. Initiate reaction by adding This compound to the enzyme A2->B1 A3 3. Prepare this compound substrate solution A3->A2 B2 5. Incubate at a constant temperature (e.g., 37°C) for a defined time period B1->B2 B3 6. Stop the reaction (e.g., by adding a strong acid or specific inhibitor) B2->B3 C1 7. Add a colorimetric reagent (e.g., Malachite Green) B3->C1 C2 8. Incubate to allow color development C1->C2 C3 9. Measure absorbance at the appropriate wavelength (e.g., ~620-650 nm) C2->C3 D2 11. Quantify Pi released in each sample using the standard curve C3->D2 D1 10. Generate a phosphate standard curve D1->D2 D3 12. Calculate enzyme activity (e.g., in nmol Pi/min/mg protein) D2->D3

References

An In-depth Technical Guide to 8-Bromo-ATP: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoadenosine-5'-triphosphate (8-Bromo-ATP) is a pivotal synthetic analog of adenosine-5'-triphosphate (ATP) that has become an indispensable tool in the study of purinergic signaling and enzyme kinetics. Its discovery and synthesis have enabled significant advancements in understanding the function of P2 receptors and various ATP-dependent enzymes. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its role in cellular signaling pathways.

Discovery and Significance

This compound was developed as a chemically modified analog of ATP to investigate the structure-activity relationships of purinergic receptors, particularly the P2X receptor family. The introduction of a bromine atom at the 8-position of the adenine ring sterically favors the syn-conformation of the glycosidic bond, unlike the natural anti-conformation of ATP. This distinct conformational preference has made this compound a valuable probe for characterizing the nucleotide-binding sites of various proteins.

Initial studies in the late 1980s, notably by Howson and colleagues, established this compound as a potent agonist at P2X receptors, particularly in smooth muscle preparations like the guinea pig bladder.[1][2] Its resistance to degradation by ectonucleotidases compared to ATP further enhances its utility in experimental systems. Beyond its role as a P2 receptor agonist, this compound has been instrumental in elucidating the mechanisms of various ATPases and kinases.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the bromination of adenosine, followed by phosphorylation to yield the triphosphate. The seminal work by Howson et al. in 1988 provides a foundational method for its preparation.[1][2]

Experimental Protocol: Synthesis of 8-Bromoadenosine-5'-triphosphate

This protocol is based on established synthetic routes for nucleotide analogs.

Step 1: Bromination of Adenosine

  • Suspend adenosine in a suitable solvent, such as a mixture of dioxane and water.

  • Add N-bromosuccinimide (NBS) portion-wise to the suspension at room temperature while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the resulting 8-bromoadenosine by recrystallization or column chromatography.

Step 2: Phosphorylation to 8-Bromoadenosine-5'-monophosphate (8-Bromo-AMP)

  • Dissolve 8-bromoadenosine in a suitable solvent like triethyl phosphate.

  • Cool the solution in an ice bath and add phosphorus oxychloride (POCl3) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by pouring it onto ice and neutralize with a base (e.g., NaOH or LiOH) to the desired pH.

  • Purify the 8-Bromo-AMP using ion-exchange chromatography.

Step 3: Conversion to 8-Bromoadenosine-5'-triphosphate (this compound)

  • Activate the 8-Bromo-AMP, for example, by converting it to the morpholidate derivative using dicyclohexylcarbodiimide (DCC) and morpholine.

  • In a separate flask, prepare a solution of pyrophosphate in an appropriate solvent.

  • Add the activated 8-Bromo-AMP derivative to the pyrophosphate solution and allow the reaction to proceed for several days at room temperature.

  • Monitor the formation of this compound by HPLC.

  • Purify the final product using ion-exchange chromatography, followed by desalting to obtain the desired salt form (e.g., sodium or triethylammonium salt).

Synthesis Workflow

G Adenosine Adenosine Bromination Bromination Adenosine->Bromination NBS N-Bromosuccinimide NBS->Bromination Bromo_Ado 8-Bromoadenosine Bromination->Bromo_Ado Phosphorylation Phosphorylation Bromo_Ado->Phosphorylation POCl3 Phosphorus Oxychloride POCl3->Phosphorylation Bromo_AMP 8-Bromo-AMP Phosphorylation->Bromo_AMP Activation Activation (e.g., with DCC, Morpholine) Bromo_AMP->Activation Activated_AMP Activated 8-Bromo-AMP Activation->Activated_AMP Coupling Coupling Activated_AMP->Coupling Pyrophosphate Pyrophosphate Pyrophosphate->Coupling Bromo_ATP This compound Coupling->Bromo_ATP Purification Purification (Ion-Exchange Chromatography) Bromo_ATP->Purification Final_Product Purified this compound Purification->Final_Product

Caption: Chemical synthesis workflow for this compound.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, primarily as an agonist at purinergic receptors and as a modulator of various enzymes.

Purinergic Receptor Activity

This compound is a known agonist for several P2X and P2Y receptor subtypes. Its potency and efficacy can vary depending on the receptor subtype and the species.

Receptor SubtypeSpeciesActivityPotency (EC50/IC50/Ki)Reference
P2X ReceptorsGeneralAgonist-[1][2]
P2Y2 ReceptorHumanAgonistEC50 = 23.0 µM[3]
Multiple Myeloma CellsHumanCytotoxicIC50 = 23.1 µM[1]
Enzyme Modulation

This compound has been utilized to study the kinetics of various ATP-dependent enzymes.

EnzymeEffectQuantitative DataReference
Sarcoplasmic Reticulum Ca2+-ATPaseAccelerates dephosphorylationHigh affinity binding[2]

Experimental Protocols in Detail

Cell Viability (Cytotoxicity) Assay using MTT

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines, such as multiple myeloma.[1]

Materials:

  • Human multiple myeloma cell line (e.g., MM.1S)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (e.g., 10 mM in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

Procedure:

  • Seed the multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubate the cells for the desired treatment period (e.g., 5 days).[1]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cytotoxicity Assay Workflow

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare this compound dilutions Incubate_24h->Prepare_Compound Treat_Cells Treat cells with this compound Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for treatment period (e.g., 5 days) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical MTT-based cytotoxicity assay.

In Vitro Kinase Assay using Radiolabeled ATP

This protocol provides a general framework for assessing the effect of this compound on the activity of a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • This compound

  • Phosphocellulose paper or other means of separating phosphorylated substrate

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • In separate tubes, add varying concentrations of this compound to investigate its inhibitory or competitive effects. Include a control reaction without this compound.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP to each tube.

  • Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Quantify the amount of incorporated 32P in the substrate using a scintillation counter.

  • Determine the effect of this compound on the kinase activity and calculate the Ki value if it acts as an inhibitor.

G Start Start Prepare_Reaction Prepare kinase reaction mix (kinase, substrate, buffer) Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of this compound Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate reaction with [γ-32P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at optimal temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction (spot on phosphocellulose paper) Incubate->Stop_Reaction Wash Wash to remove free [γ-32P]ATP Stop_Reaction->Wash Quantify Quantify incorporated 32P (scintillation counting) Wash->Quantify Analyze Analyze data and determine Ki Quantify->Analyze End End Analyze->End

Caption: Simplified P2X receptor signaling pathway activated by this compound.

The increase in intracellular calcium concentration is a key event that triggers various downstream signaling pathways, including the activation of calcium-dependent kinases and phosphatases, leading to diverse cellular responses such as smooth muscle contraction, neurotransmitter release, and in some cases, apoptosis. [4][5][6]

Conclusion

This compound remains a cornerstone in the field of purinergic signaling research and enzymology. Its unique conformational properties and biological activity have provided invaluable insights into the function of P2 receptors and ATP-dependent enzymes. The synthetic and experimental protocols detailed in this guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize this powerful molecular tool in their investigations. Further exploration of the interactions of this compound with a wider range of biological targets will undoubtedly continue to expand our understanding of cellular signaling and disease pathogenesis.

References

8-Bromo-ATP chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Bromo-ATP: Chemical Properties, Structure, and Experimental Applications

Introduction

8-Bromoadenosine 5'-triphosphate (this compound) is a halogenated analog of adenosine 5'-triphosphate (ATP) that serves as a valuable tool in biochemical and pharmacological research. By substituting a hydrogen atom with a bromine atom at the 8th position of the adenine moiety, its chemical and biological properties are significantly altered compared to the endogenous nucleotide, ATP. This modification forces the glycosidic bond into a syn conformation, influencing its interaction with various proteins.[1] this compound is widely utilized as a potent agonist for purinergic P2X receptors and also shows activity at certain P2Y receptors.[1][2] Furthermore, it has demonstrated cytotoxic effects on cancer cells and serves as a substrate for various enzymes, enabling detailed investigation of ATP-dependent processes.[][4]

This guide provides a comprehensive overview of the chemical properties, structure, and biological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically supplied as a white to off-white solid or a clear aqueous solution.[5] The salt form is noted to have enhanced water solubility and stability compared to the free acid form.[6] For long-term storage, it should be kept at -20°C, where it is stable for at least four years.[5][7] Short-term exposure to ambient temperatures for up to one week is possible.[1][5]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the tables below for easy reference.

Table 1: General and Chemical Properties

Property Value Source(s)
IUPAC Name [[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate []
Synonyms 8-Br-ATP, 8-Bromoadenosine 5'-triphosphate [8][7]
Molecular Formula C₁₀H₁₅BrN₅O₁₃P₃ (free acid) [][4][5]
Molecular Weight 586.08 g/mol (free acid) [5]
Exact Mass 584.91 g/mol (free acid) [1][5]
Appearance White to off-white solid [5]
Purity ≥ 95% (HPLC) [][5][7]

| CAS Number | 23567-97-7 |[8][4] |

Table 2: Solubility and Spectroscopic Data

Property Value Conditions Source(s)
Solubility Soluble Water [7]
λmax 264 nm Tris-HCl, pH 7.5 [1][5][7]

| Molar Absorptivity (ε) | 17.0 L mmol⁻¹ cm⁻¹ | Tris-HCl, pH 7.5 |[1][5] |

Table 3: Storage and Stability

Property Condition Duration Source(s)
Storage Temperature -20°C ≥ 4 years [4][5][7]
Shipping Condition Wet or Blue Ice / Gel Packs N/A [4][5][7]

| Short-term Stability | Ambient Temperature | Up to 1 week |[1][5] |

Structure and Conformation

The structure of this compound is analogous to ATP, with the critical modification being the substitution of a bromine atom at the C8 position of the purine ring. This substitution has a profound steric effect, forcing the adenosine nucleoside into a syn conformation around the glycosidic bond. This contrasts with the natural anti conformation typically preferred by ATP. This fixed conformation is key to its altered biological activity, as the spatial orientation of the base relative to the ribose-triphosphate chain dictates its binding affinity and efficacy at various nucleotide-binding sites on enzymes and receptors.

Fig. 1: Structural comparison of ATP and this compound.

Biological Activity and Signaling Pathways

This compound is a versatile pharmacological tool primarily known for its agonistic activity at purinergic receptors.

P2X Receptor Agonism

This compound is a well-established agonist of P2X purinergic receptors, which are ligand-gated ion channels that open in response to extracellular ATP.[8][2][9] P2X receptor activation leads to the rapid influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization and initiating various cellular responses.[10] For example, this compound induces contraction of isolated guinea pig bladder strips, a response mediated by P2X receptors, with a potency approximately 0.19 times that of ATP.[7]

P2Y Receptor Agonism

In addition to P2X receptors, this compound also acts as an agonist at certain G protein-coupled P2Y receptors, specifically showing activity at the P2Y2 receptor.[1][11] P2Y receptors couple to various G proteins (primarily Gq/11 or Gi) to modulate intracellular signaling cascades, such as the phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium.[11][12]

P2_Receptor_Signaling cluster_P2X P2X Receptor Pathway cluster_P2Y P2Y Receptor Pathway This compound This compound P2X Receptor P2X Receptor This compound->P2X Receptor P2Y Receptor P2Y Receptor This compound->P2Y Receptor Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) P2X Receptor->Ion Influx (Na+, Ca2+) Membrane Depolarization Membrane Depolarization Ion Influx (Na+, Ca2+)->Membrane Depolarization Cellular Response 1 e.g., Muscle Contraction, Neurotransmission Membrane Depolarization->Cellular Response 1 G-Protein Activation G-Protein Activation P2Y Receptor->G-Protein Activation Downstream Effectors (e.g., PLC) Downstream Effectors (e.g., PLC) G-Protein Activation->Downstream Effectors (e.g., PLC) Cellular Response 2 e.g., Ca2+ Mobilization, Gene Expression Downstream Effectors (e.g., PLC)->Cellular Response 2

Fig. 2: this compound signaling via P2X and P2Y receptors.
Enzyme Interactions and Cytotoxicity

This compound interacts with a range of ATP-dependent enzymes. It has been used to study the substrate specificity of yeast poly(A) polymerase and its binding to Ca²⁺-ATPase.[5][7] Notably, this compound exhibits cytotoxic effects against multiple myeloma cells, with a reported IC₅₀ value of 23.1 μM.[8][4][7] This anti-cancer activity has been explored using cationic phospholiposomes as efficient delivery vehicles.[7]

Experimental Protocols

Detailed methodologies for experiments are crucial for reproducibility. Below are protocols derived from published literature where this compound was a key reagent.

Cytotoxicity Assay in Multiple Myeloma Cells

This protocol is based on studies demonstrating the cytotoxic effects of this compound.[8][7]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on multiple myeloma cell lines.

  • Cell Culture: Multiple myeloma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Methodology:

    • Seed cells in 96-well plates at a predetermined density.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or culture medium).

    • Treat cells with a serial dilution of this compound (e.g., concentrations ranging from 10 μM to 50 μM).[8] Include untreated cells as a negative control.

    • Incubate the plates for a specified duration (e.g., 5 days).[8]

    • Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay for ATP content (e.g., CellTiter-Glo®).

    • Calculate the percentage of cell viability relative to the untreated control for each concentration.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Osteoblastic Differentiation and Angiogenesis Assay

This protocol is adapted from a study investigating the effects of this compound's cyclic monophosphate analog (8-Bromo-cAMP) on osteoblast-like cells, which provides a detailed framework for cell-based assays.[13] The principles can be applied to study the effects of this compound on similar cellular processes.

  • Objective: To evaluate the effect of a short-term this compound treatment on osteoblastic differentiation and the induction of angiogenic factors.

  • Cell Lines: MC3T3-E1 osteoblast-like cells and Human Umbilical Vein Endothelial Cells (HUVECs).[13]

  • Methodology:

    • Part A: Treatment and Conditioned Media Preparation

      • Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and antibiotics.

      • Treat cells with this compound (e.g., 100 μM) for 24 hours.

      • After 24 hours, replace the treatment medium with fresh, serum-free medium and incubate for another 24 hours to collect the "conditioned medium," which will contain secreted factors like VEGF.

    • Part B: Angiogenesis Assays (using HUVECs)

      • Migration Assay: Use a Boyden chamber or similar transwell system. Place HUVECs in the upper chamber and the conditioned medium from Part A in the lower chamber. Incubate for several hours and quantify the number of cells that have migrated through the porous membrane.

      • Tube Formation Assay: Coat a 96-well plate with Matrigel. Seed HUVECs onto the gel and treat them with the conditioned medium. Incubate for 6-18 hours and examine the formation of capillary-like tube structures using microscopy.

    • Part C: Osteoblastic Differentiation Assay (using MC3T3-E1 cells)

      • Alkaline Phosphatase (ALP) Activity: Treat MC3T3-E1 cells with this compound for 24 hours as in Part A. Replace with fresh growth medium and culture for 7 days.

      • Lyse the cells and measure ALP activity using a colorimetric substrate assay (e.g., using p-nitrophenyl phosphate).[13]

      • Normalize ALP activity to the total cellular DNA content, measured using a fluorescent dye like PicoGreen.[13]

A1 Seed MC3T3-E1 Cells A2 Treat with this compound (24 hours) A1->A2 A3 Collect Conditioned Medium (CM) A2->A3 A4 Continue Culture (7 days) A2->A4 B1 HUVEC Migration Assay (using CM) A3->B1 Angiogenesis Pathway B2 HUVEC Tube Formation Assay (using CM) A3->B2 C1 Measure ALP Activity A4->C1 Osteogenesis Pathway C2 Measure DNA Content A4->C2 C3 Normalize ALP to DNA C1->C3 C2->C3

Fig. 3: Workflow for in vitro angiogenesis/osteogenesis assays.

References

An In-depth Technical Guide to the Research Applications of 8-Bromo-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a halogenated analog of adenosine triphosphate (ATP) that has become an invaluable tool in biomedical research.[] Its unique structural and chemical properties, particularly the bromine substitution at the 8th position of the adenine ring, confer specific conformational preferences and reactivities that distinguish it from endogenous ATP. This guide provides a comprehensive overview of its primary research applications, experimental methodologies, and the signaling pathways it modulates.

Core Applications of this compound

The utility of this compound in research stems from its ability to act as a stable and specific probe for ATP-binding sites. Its primary applications can be categorized into three main areas:

  • Purinergic Receptor Agonism: this compound is widely used as an agonist for P2 purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP and ADP.[][2][3][4][5][6] It shows a preference for certain P2X and P2Y receptor subtypes, making it a valuable tool for dissecting their physiological roles in processes like neurotransmission, inflammation, and vascular function.[4][7]

  • Enzyme Mechanism Studies: As an ATP analog, this compound serves as a substrate or modulator for various ATP-dependent enzymes, including kinases, ATPases, and polymerases.[][8] Its modified structure can help elucidate enzyme kinetics, active site conformation, and the mechanism of phosphoryl transfer.[8] For instance, it has been shown to enhance the dephosphorylation rate of sarcoplasmic reticulum Ca2+-ATPase.[2][9]

  • Anticancer Research: Research has demonstrated the cytotoxic effects of this compound, particularly against multiple myeloma cells.[2][3][10] This has opened avenues for its investigation as a potential therapeutic agent and as a tool to understand ATP-related signaling pathways in cancer cell proliferation and apoptosis.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the biological activity of this compound.

ParameterValueContext/Cell LineReference
IC₅₀ 23.1 μMCytotoxicity in Multiple Myeloma cells (MM 1.s)[2][3][10]
Effective Concentration 10-50 μMInduction of cytotoxicity in Multiple Myeloma cells over 5 days[2][9]
Relative Potency 0.19-fold that of ATPContraction of isolated guinea pig bladder strips[10]
Enzyme Modulation 2-3 fold enhancementRate of dephosphorylation of native ATPase[2][9]
Spectroscopic λₘₐₓ 264 nmIn Tris-HCl buffer, pH 7.5[7]
Molar Extinction (ε) 17.0 L mmol⁻¹ cm⁻¹In Tris-HCl buffer, pH 7.5[7]

Key Experimental Protocols

Detailed methodologies for experiments utilizing this compound are crucial for reproducibility and further discovery. Below are protocols for key applications.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines, such as multiple myeloma.[2][9]

Objective: To determine the IC₅₀ value of this compound.

Materials:

  • Target cell line (e.g., MM 1.s multiple myeloma cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 5 days).[2][9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion channel currents activated by this compound binding to P2X receptors.[11][12][13]

Objective: To characterize the electrophysiological response of cells expressing P2X receptors to this compound.

Materials:

  • Cells expressing the P2X receptor of interest (e.g., HEK293 cells or primary neurons)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)[12]

  • Borosilicate glass capillaries for pulling pipettes

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal pipette solution (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 11 EGTA (pH 7.2)[14]

  • This compound solution at various concentrations

Methodology:

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Preparation: Plate cells on coverslips and place them in a recording chamber on the microscope stage, continuously perfused with the external solution.

  • Seal Formation: Approach a target cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration which allows electrical access to the entire cell.[11]

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application: Apply this compound to the cell using a rapid perfusion system.

  • Data Recording: Record the resulting inward currents, which represent the flow of ions through the activated P2X receptor channels.

  • Analysis: Analyze the current amplitude, activation, and deactivation kinetics to characterize the receptor's response to this compound.

Kinase Activity Assay (Luminescence-Based)

This assay measures how this compound is utilized by a protein kinase by quantifying the amount of ATP remaining after the reaction.[15][16]

Objective: To determine if this compound can act as a substrate for a specific protein kinase.

Materials:

  • Purified protein kinase

  • Specific peptide or protein substrate for the kinase

  • Kinase reaction buffer (containing MgCl₂)

  • This compound and standard ATP solutions

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Methodology:

  • Reaction Setup: In a well of a microplate, combine the kinase reaction buffer, the purified kinase, and its specific substrate.

  • Initiate Reaction: Add either ATP (as a positive control) or this compound to initiate the kinase reaction. Use a concentration near the Kₘ for ATP if known.[17] Include a "no-kinase" control well to measure the initial amount of nucleotide.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes).

  • ATP Detection: Add the ATP detection reagent to each well. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.[15]

  • Luminescence Measurement: After a brief incubation (5-10 minutes), measure the luminescence using a luminometer.

  • Analysis: The amount of light produced is proportional to the amount of ATP remaining. A decrease in luminescence compared to the "no-kinase" control indicates that the nucleotide was consumed by the kinase. Compare the consumption of this compound to that of standard ATP to assess its substrate efficacy.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide clear visual representations of the complex biological and experimental processes involving this compound.

Purinergic_Signaling cluster_Extracellular Extracellular Space cluster_Enzymes Ectonucleotidases cluster_Intracellular Intracellular Space ATP_source ATP Release (e.g., from cell stress) ATP Extracellular ATP ATP_source->ATP Release P2X P2X Receptor (Ligand-gated Ion Channel) ATP->P2X Binds P2Y P2Y Receptor (GPCR) ATP->P2Y Binds CD39 CD39 ATP->CD39 Hydrolysis BrATP This compound (Experimental Agonist) BrATP->P2X Activates BrATP->P2Y Activates Adenosine Adenosine P1R P1 (A1/A3) Receptor Adenosine->P1R Binds Ion_Influx Ion Influx (Na+, Ca2+) P2X->Ion_Influx Opens GPCR_Signal G-Protein Signaling (e.g., PLC activation) P2Y->GPCR_Signal Activates CD73 CD73 CD39->CD73 ADP -> AMP CD73->Adenosine Hydrolysis MTT_Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Incubate for 24h step1->step2 step3 Treat cells with This compound dilutions step2->step3 step4 Incubate for experimental period (e.g., 5 days) step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 4h (Formazan formation) step5->step6 step7 Solubilize formazan crystals (e.g., with DMSO) step6->step7 step8 Read absorbance at 570 nm step7->step8 end End: Calculate IC50 step8->end

References

8-Bromo-ATP as a P2X Receptor Agonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a synthetic analog of adenosine 5'-triphosphate (ATP) that serves as an agonist for P2X receptors, a family of ligand-gated ion channels. P2X receptors are trimetric channels that, upon binding to extracellular ATP, open to allow the influx of cations such as Na⁺ and Ca²⁺, leading to cell membrane depolarization and the initiation of various intracellular signaling cascades.[1][2] These receptors are widely expressed throughout the body and are implicated in a multitude of physiological and pathophysiological processes, including neurotransmission, inflammation, and pain perception, making them attractive targets for drug development.[3][4]

This technical guide provides a comprehensive overview of this compound as a P2X receptor agonist, summarizing its known effects, presenting available quantitative data, and detailing experimental protocols for its characterization.

Chemical Properties of this compound

This compound is a derivative of ATP with a bromine atom substituted at the 8th position of the adenine ring. This modification influences its interaction with P2X receptors.

PropertyValue
Molecular Formula C₁₀H₁₅BrN₅O₁₃P₃
Molecular Weight 586.08 g/mol
Appearance Solid
Solubility Soluble in water

Quantitative Data: Potency of this compound at P2X Receptors

Quantitative data on the potency and efficacy of this compound across all P2X receptor subtypes are limited in the publicly available scientific literature. The most well-documented activity is on the P2X receptors present in guinea pig urinary bladder smooth muscle, which are known to be predominantly of the P2X1 subtype.

A seminal study by Howson et al. (1988) provides the most direct quantitative measure of this compound's potency on this tissue.

AgonistPreparationPotency (pD₂)¹Relative Potency (ATP = 1)
ATPGuinea pig urinary bladder strips5.30 ± 0.051
This compound Guinea pig urinary bladder strips 4.58 ± 0.06 0.19

¹pD₂ is the negative logarithm of the EC₅₀ value.

One study reports an IC₅₀ value for the cytotoxic effect of this compound on multiple myeloma cells. While this is not a direct measure of P2X receptor agonism, it provides a datapoint on its biological activity.

Cell LineEffectIC₅₀ (µM)
Multiple Myeloma CellsCytotoxicity23.1

P2X Receptor Signaling Pathway

Activation of P2X receptors by an agonist such as this compound initiates a canonical signaling pathway leading to various cellular responses. The primary event is the opening of the ion channel, allowing for cation influx.

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound P2X P2X Receptor Agonist->P2X Binds Na_influx Na+ Influx P2X->Na_influx Opens Channel Ca_influx Ca2+ Influx P2X->Ca_influx Depolarization Membrane Depolarization Na_influx->Depolarization Ca_signaling Ca2+ Signaling Cascades Ca_influx->Ca_signaling Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission, Cytokine Release) Depolarization->Cellular_Response Ca_signaling->Cellular_Response

Caption: Canonical P2X receptor signaling pathway activated by an agonist.

Experimental Protocols

Characterizing the activity of this compound at P2X receptors typically involves electrophysiological and calcium imaging techniques.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is designed to measure ion channel currents in response to agonist application in cells expressing P2X receptors.

Electrophysiology_Workflow A Cell Preparation (e.g., HEK293 cells expressing a specific P2X receptor subtype) B Patch Pipette Preparation (Fill with intracellular solution) A->B C Establish Whole-Cell Configuration B->C D Voltage Clamp (Hold at a negative potential, e.g., -60 mV) C->D E Baseline Current Recording D->E F Rapid Application of this compound (Using a fast perfusion system) E->F G Record Inward Current F->G H Washout of Agonist G->H I Data Analysis (Measure peak current amplitude, desensitization kinetics) H->I

Caption: Experimental workflow for electrophysiological recording.

Methodology:

  • Cell Culture: Culture cells (e.g., HEK293 or CHO cells) stably or transiently expressing the P2X receptor subtype of interest.

  • Solutions:

    • External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 147 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with NaOH).

  • Recording:

    • Obtain a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at -60 mV.

    • Record baseline current in the external solution.

    • Rapidly apply this compound at various concentrations using a computer-controlled perfusion system.

    • Record the resulting inward current.

    • Wash out the agonist with the external solution to allow for receptor recovery.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each concentration of this compound.

    • Construct a concentration-response curve and calculate the EC₅₀ value.

    • Analyze the kinetics of channel activation and desensitization.

Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) upon P2X receptor activation.

Calcium_Imaging_Workflow A Cell Seeding (Plate cells expressing P2X receptors on coverslips or in a 96-well plate) B Loading with Calcium Indicator (e.g., Fluo-4 AM) A->B C Wash to Remove Extracellular Dye B->C D Baseline Fluorescence Measurement C->D E Application of this compound D->E F Record Fluorescence Intensity Change (Using a fluorescence microscope or plate reader) E->F G Data Analysis (Calculate change in fluorescence relative to baseline) F->G

Caption: Experimental workflow for calcium imaging.

Methodology:

  • Cell Preparation: Seed cells expressing the P2X receptor of interest onto glass-bottom dishes or 96-well plates.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in a physiological salt solution (e.g., HBSS).

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells with fresh buffer to remove extracellular dye.

  • Imaging:

    • Mount the cells on a fluorescence microscope or place the plate in a fluorescence plate reader.

    • Record baseline fluorescence.

    • Add this compound at various concentrations to the cells.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence for each concentration of this compound.

    • Plot the fluorescence change against the agonist concentration to generate a concentration-response curve and determine the EC₅₀.

Conclusion

This compound is a valuable tool for studying P2X receptors, particularly in preparations where P2X1 is the predominant subtype, such as the guinea pig urinary bladder. Its utility as a selective agonist for other P2X receptor subtypes is less clear due to a lack of comprehensive publicly available data. The experimental protocols detailed in this guide provide a framework for researchers to further characterize the activity of this compound and other P2X receptor modulators. Future research is warranted to fully elucidate the pharmacological profile of this compound across the entire family of P2X receptors, which could aid in the development of more selective therapeutic agents targeting these important ion channels.

References

An In-depth Technical Guide to the Function of 8-Bromo-ATP in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a synthetic analog of adenosine 5'-triphosphate (ATP) that serves as a valuable tool in the study of purinergic signaling. By virtue of the bromine substitution at the 8th position of the adenine ring, this compound exhibits altered conformational preferences and resistance to degradation, making it a selective agonist for certain purinergic receptors. This guide provides a comprehensive overview of the function of this compound in cellular signaling, with a focus on its interactions with P2X and P2Y receptors. It includes a summary of its pharmacological properties, detailed experimental protocols for its use in research, and visualizations of the key signaling pathways it modulates. This document is intended to be a core resource for researchers and professionals in drug development investigating the multifaceted roles of purinergic signaling in health and disease.

Introduction to this compound

This compound is a non-hydrolyzable analog of ATP, a ubiquitous extracellular signaling molecule. The presence of the bulky bromine atom at the C8 position of the purine ring favors the syn conformation of the glycosidic bond, which influences its binding affinity and activity at various ATP-binding sites, including purinergic receptors and certain enzymes. This characteristic distinguishes it from the endogenous ligand ATP, which predominantly exists in the anti conformation.

Its primary utility in cellular signaling research stems from its ability to selectively activate specific subtypes of purinergic receptors, which are broadly classified into two families: P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (G protein-coupled receptors).[1] this compound's resistance to enzymatic degradation by ectonucleotidases ensures a more sustained and localized signaling effect in experimental systems.

Pharmacological Profile of this compound

This compound primarily functions as an agonist at purinergic P2X receptors and has also been shown to act on certain P2Y receptor subtypes.[2][3] Its pharmacological effects are concentration-dependent and can vary across different cell types and tissues depending on the expression profile of purinergic receptor subtypes.

Quantitative Data

The following table summarizes the known quantitative parameters of this compound's activity.

Target/EffectCell Type/SystemParameterValueReference
CytotoxicityMultiple Myeloma CellsIC5023.1 µM[3]
P2Y2 Receptor AgonismRecombinant systemsEC5023.0 µM[2]

Signaling Pathways Modulated by this compound

This compound exerts its effects by activating P2X and P2Y receptors, which in turn initiate distinct downstream signaling cascades.

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels that, upon binding to an agonist like this compound, undergo a conformational change to open a non-selective cation channel.[4] This leads to the influx of Na⁺ and Ca²⁺ ions and the efflux of K⁺ ions, resulting in membrane depolarization and an increase in intracellular calcium concentration.[5] This rapid influx of ions can trigger a variety of cellular responses, including neurotransmission, muscle contraction, and inflammatory mediator release.[6]

P2X_Signaling This compound This compound P2X_Receptor P2X Receptor This compound->P2X_Receptor Ion_Channel Ion Channel Opening P2X_Receptor->Ion_Channel Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx K_Efflux K+ Efflux Ion_Channel->K_Efflux Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Increase [Ca2+]i Increase Na_Ca_Influx->Ca_Increase K_Efflux->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Depolarization->Cellular_Response Ca_Increase->Cellular_Response

P2X Receptor Signaling Pathway
P2Y Receptor Signaling

P2Y receptors are G protein-coupled receptors (GPCRs) that, upon activation by agonists such as this compound, couple to various G proteins to initiate intracellular signaling cascades.[7] For instance, the P2Y2 receptor, a known target of this compound, typically couples to Gq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[8] The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to a wide range of cellular responses, including cell proliferation, differentiation, and secretion.

P2Y_Signaling This compound This compound P2Y_Receptor P2Y Receptor (e.g., P2Y2) This compound->P2Y_Receptor G_Protein Gq/11 P2Y_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca2+ Release ER->Ca_Release Cellular_Response Cellular Response (e.g., Proliferation, Secretion) Ca_Release->Cellular_Response PKC->Cellular_Response

P2Y Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to investigate purinergic signaling.

Cell Viability/Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines, such as multiple myeloma cells, using an ATP-based luminescence assay.[9][10]

Workflow:

Cytotoxicity_Workflow A Seed Cells (e.g., Multiple Myeloma) B Treat with This compound (e.g., 10-50 µM) A->B C Incubate (e.g., 5 days) B->C D Add Cell Lysis & ATP Detection Reagent C->D E Measure Luminescence D->E F Calculate IC50 E->F

Cytotoxicity Assay Workflow

Methodology:

  • Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions to achieve final concentrations ranging from 1 µM to 100 µM.

  • Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 5 days) at 37°C in a humidified incubator with 5% CO₂.

  • ATP Measurement:

    • Equilibrate the plate to room temperature.

    • Add a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound, typically in cells expressing P2Y receptors.[9][11]

Workflow:

Calcium_Assay_Workflow A Seed Cells (e.g., HEK293 expressing P2Y2) B Load with Calcium Indicator Dye (e.g., Fluo-4 AM) A->B C Acquire Baseline Fluorescence B->C D Add this compound C->D E Record Fluorescence Changes Over Time D->E F Analyze Data (e.g., ΔF/F0) E->F

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293 cells stably expressing the P2Y2 receptor) onto a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with the physiological salt solution to remove excess dye.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR).

    • Record the baseline fluorescence for 10-20 seconds.

    • Add a solution of this compound at various concentrations (e.g., ranging from 1 µM to 100 µM) to the wells.

    • Continue to record the fluorescence intensity for several minutes to capture the transient calcium response.

  • Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀) to calculate the fluorescence ratio (ΔF/F₀), which is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence ratio against the log of the this compound concentration to determine the EC50 value.

Electrophysiology (Patch-Clamp) Assay

This protocol is for recording ion channel activity in response to this compound in cells expressing P2X receptors using the whole-cell patch-clamp technique.[12][13]

Methodology:

  • Cell Preparation: Culture cells expressing the P2X receptor of interest (e.g., HEK293 cells transfected with a P2X subtype) on glass coverslips.

  • Electrophysiological Recording:

    • Transfer a coverslip to a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 glucose, pH 7.4).

    • Pull patch pipettes from borosilicate glass and fill with an intracellular solution (e.g., containing in mM: 147 KCl, 10 HEPES, 10 EGTA, pH 7.2).

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the membrane potential at a negative potential (e.g., -60 mV).

  • Drug Application: Apply this compound at various concentrations to the cell using a rapid solution exchange system.

  • Data Acquisition: Record the resulting inward currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Data Analysis: Measure the peak amplitude of the inward current at each concentration of this compound. Normalize the currents to the maximal response and plot them against the log of the this compound concentration to determine the EC50 value.

Applications in Drug Discovery and Research

This compound serves as a critical tool for:

  • Target Validation: Confirming the role of specific P2X and P2Y receptor subtypes in cellular and physiological processes.

  • High-Throughput Screening (HTS): As a stable agonist in HTS campaigns to identify novel antagonists or allosteric modulators of purinergic receptors.[14]

  • Structure-Activity Relationship (SAR) Studies: As a reference compound in SAR studies to guide the design of more potent and selective purinergic receptor ligands.

  • Functional Characterization: Elucidating the downstream signaling pathways and cellular consequences of activating specific purinergic receptor subtypes.

Conclusion

This compound is a versatile and valuable pharmacological tool for the investigation of purinergic signaling. Its distinct properties as a stable ATP analog with a preference for the syn conformation allow for the selective activation of certain P2X and P2Y receptor subtypes. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to unravel the complex roles of purinergic signaling in various physiological and pathological contexts. Further characterization of its pharmacological profile across all purinergic receptor subtypes and other ATP-binding proteins will continue to enhance its utility in advancing our understanding of cellular signaling.

References

8-Bromo-ATP: A Technical Guide to its Role as a Non-Hydrolyzable ATP Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a synthetic analog of adenosine 5'-triphosphate (ATP) that has become an invaluable tool in biochemical and pharmacological research. Its utility stems from its modified structure, which confers resistance to hydrolysis by many ATP-metabolizing enzymes while retaining the ability to bind to ATP-binding sites. This unique property allows researchers to investigate the roles of ATP in various biological processes without the confounding effects of its rapid enzymatic degradation. This technical guide provides an in-depth overview of this compound, focusing on its characteristics as a non-hydrolyzable ATP analog, its applications in studying purinergic signaling and enzyme kinetics, and detailed protocols for its use in key experimental assays.

The "Non-Hydrolyzable" Nature of this compound: A Nuanced Perspective

While often referred to as a "non-hydrolyzable" ATP analog, it is crucial to understand that this term is relative. This compound exhibits significantly greater resistance to enzymatic hydrolysis compared to ATP, particularly by ectonucleotidases that rapidly degrade extracellular ATP. This stability makes it an excellent tool for studying processes mediated by extracellular ATP, such as purinergic receptor activation.

However, this compound is not entirely inert. Certain intracellular enzymes, including some ATPases, can interact with and even be modulated by this compound. For instance, studies have shown that this compound can bind to the catalytic site of phosphorylated sarcoplasmic reticulum Ca2+-ATPase and, in some conditions, even accelerate its dephosphorylation[1]. This interaction underscores the importance of context when considering its "non-hydrolyzable" property. The bulky bromine atom at the 8-position of the adenine ring sterically hinders the conformational changes required for hydrolysis by many, but not all, ATPases and kinases.

Applications in Purinergic Receptor Research

This compound is widely used as an agonist for purinergic receptors, which are broadly classified into P2X and P2Y families.

P2X Receptors

P2X receptors are ligand-gated ion channels that open in response to extracellular ATP, leading to the influx of cations like Na+ and Ca2+. This compound is a known agonist for several P2X receptor subtypes.[1][2] Its stability in the extracellular space allows for sustained receptor activation, facilitating the study of downstream signaling events.

P2Y Receptors

P2Y receptors are G-protein coupled receptors (GPCRs) that are also activated by extracellular nucleotides. This compound has been shown to be an agonist for certain P2Y receptor subtypes, such as P2Y2 and P2Y11. The activation of these receptors by this compound can initiate various intracellular signaling cascades, depending on the G-protein to which the receptor is coupled.

Quantitative Data on this compound Interactions

The following tables summarize key quantitative data regarding the interaction of this compound with various biological targets. This data is essential for designing experiments and interpreting results.

TargetParameterValueCell/System TypeReference
Multiple Myeloma CellsIC5023.1 µMMM.1s cells[1]
Guinea Pig Bladder StripsPotency0.19-fold of ATPIsolated tissue
P2Y2 ReceptorEC50~23 µMRecombinant expression
P2Y11 ReceptorEC50~17 µMRecombinant expression

Note: IC50 and EC50 values can vary depending on the specific experimental conditions, such as cell type, assay format, and incubation time.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro Cytotoxicity Assay Using an ATP-Based Luminescence Assay

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line, such as the multiple myeloma cell line MM.1s.

Materials:

  • MM.1s multiple myeloma cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (e.g., 10 mM in sterile water)

  • 96-well white opaque tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed MM.1s cells in a 96-well white opaque plate at a density of 1 x 10^4 cells per well in 90 µL of complete RPMI-1640 medium.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 10 µL of each dilution to the respective wells to achieve final concentrations ranging from 1 µM to 100 µM. Include wells with vehicle control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Measurement: Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the average luminescence of the background wells (medium only) from all other readings.

  • Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).

  • Plot the percentage of cell viability against the log of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for P2X Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for P2X receptors using a radiolabeled ATP analog, such as [³H]α,β-methylene ATP.

Materials:

  • Cell membranes prepared from cells overexpressing the P2X receptor of interest

  • [³H]α,β-methylene ATP (Radioligand)

  • This compound (Unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates with glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Non-specific binding control (e.g., a high concentration of a known P2X antagonist like suramin)

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in binding buffer to a final protein concentration of 10-50 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):

    • Total Binding: 50 µL of radioligand at a fixed concentration (typically at or below its Kd), 50 µL of binding buffer, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control, and 100 µL of membrane suspension.

    • Competition: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.

  • Ki Calculation: Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which this compound is involved can greatly aid in understanding its mechanism of action and in designing experiments. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

P2X Receptor Signaling Pathway

P2X_Signaling cluster_membrane Plasma Membrane P2X P2X Receptor Conformational_Change Conformational Change P2X->Conformational_Change Induces This compound This compound This compound->P2X Binds Ion_Influx Na+ / Ca2+ Influx Conformational_Change->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Depolarization->Cellular_Response Downstream_Kinases Activation of Downstream Kinases (e.g., ERK, CREB) Ca_Signaling->Downstream_Kinases Downstream_Kinases->Cellular_Response

P2X Receptor Activation by this compound
P2Y11 Receptor Signaling Pathway

P2Y11_Signaling cluster_membrane Plasma Membrane P2Y11 P2Y11 Receptor Gs Gs Protein P2Y11->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes This compound This compound This compound->P2Y11 Binds Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression

P2Y11 Receptor Signaling via Adenylyl Cyclase
Experimental Workflow: Kinase Inhibitor Screening

Kinase_Inhibitor_Screening cluster_workflow Kinase Inhibitor Screening Workflow start Start prepare_reagents Prepare Kinase, Substrate, and This compound start->prepare_reagents dispense_compounds Dispense Compound Library into Assay Plates prepare_reagents->dispense_compounds add_reagents Add Kinase, Substrate, and this compound to Plates dispense_compounds->add_reagents incubate Incubate at Optimal Temperature add_reagents->incubate detect_activity Detect Kinase Activity (e.g., Luminescence) incubate->detect_activity data_analysis Data Analysis: Identify Hits detect_activity->data_analysis end End data_analysis->end

Workflow for High-Throughput Kinase Inhibitor Screening

Conclusion

This compound is a versatile and powerful tool for researchers in various fields of life sciences and drug discovery. Its resistance to hydrolysis, coupled with its ability to act as an agonist at specific purinergic receptors, allows for the detailed investigation of ATP-mediated signaling pathways and the characterization of ATP-binding proteins. By providing a comprehensive overview of its properties, quantitative data, and detailed experimental protocols, this guide aims to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of cellular signaling and the development of novel therapeutics.

References

An In-depth Technical Guide to Initial Exploratory Studies Using 8-Bromo-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a brominated analog of adenosine 5'-triphosphate (ATP) that has emerged as a valuable tool in a variety of initial exploratory studies. Its unique properties, including its resistance to some ATP-hydrolyzing enzymes and its ability to act as an agonist at specific purinergic receptors, make it a versatile molecule for investigating ATP-dependent processes, signaling pathways, and potential therapeutic applications. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Applications and Quantitative Data

This compound has been primarily utilized in three main areas of research: as a P2X receptor agonist, in studies of sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), and as a cytotoxic agent against multiple myeloma cells.

P2 Receptor Agonism

This compound acts as an agonist for P2X receptors, a family of ligand-gated ion channels activated by extracellular ATP.[1] While comprehensive data on its affinity and potency across all P2X subtypes is still emerging, it has been shown to elicit responses in various cell types expressing these receptors.[1]

ParameterValueReceptor Subtype(s)Cell Type/SystemReference
EC50 58.9 µM (for ATP)P2X2 (or heteromultimers)Rat Major Pelvic Ganglia Neurons[2]
EC50 0.5 µM (for ATP)P2X3Recombinant[3]
EC50 0.2 - 10 µM (for ATP)P2X4Various[4]
EC50 ≥ 1 mM (for ATP)P2X7Various[5]
Modulation of Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA)

This compound has been instrumental in elucidating the regulatory mechanisms of SERCA, a critical enzyme in calcium homeostasis. It has been shown to bind with high affinity to the catalytic site of the phosphorylated ATPase and accelerate its dephosphorylation, a key step in the calcium transport cycle.[6][7] This effect is observed at concentrations in the range of 0.01-0.1 mM.[6]

Cytotoxicity in Multiple Myeloma

Exploratory studies have demonstrated the cytotoxic potential of this compound against multiple myeloma cell lines. This effect is dose-dependent and has been quantified with a specific IC50 value.[1][8][9]

ParameterValueCell LineReference
IC50 23.1 µMMM.1s[1][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Cytotoxicity Assay in Multiple Myeloma Cells (XTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of this compound on the MM.1s multiple myeloma cell line using the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.[10][11][12][13]

Materials:

  • MM.1s cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution prepared in sterile PBS or culture medium)

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - Phenazine methosulfate)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MM.1s cells in RPMI-1640 medium.

    • Harvest cells in the logarithmic growth phase and determine cell viability and count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 2 x 10⁵ cells per well in a final volume of 100 µL of culture medium.

    • Include control wells with medium only (for blank measurements) and wells with untreated cells (for vehicle control).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM).

    • Add the this compound dilutions to the respective wells. For the vehicle control wells, add the same volume of the solvent used to dissolve the this compound.

    • Incubate the plate for the desired treatment period (e.g., 5 days).[1]

  • XTT Assay:

    • Following the incubation period, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 4 to 18 hours at 37°C in a CO₂ incubator, allowing the metabolically active cells to reduce the XTT to a colored formazan product.[10]

    • After incubation, gently shake the plate to evenly distribute the color.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength above 650 nm is recommended.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: SERCA ATPase Activity Assay (Malachite Green Assay)

This protocol describes a method to measure the effect of this compound on the ATPase activity of SERCA using a malachite green-based colorimetric assay that detects the release of inorganic phosphate (Pi).[14][15][16][17]

Materials:

  • Purified SERCA vesicles or microsomes

  • Assay Buffer (e.g., 100 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1.1 mM CaCl₂ to yield a desired free Ca²⁺ concentration)

  • This compound

  • Malachite Green Reagent (freshly prepared)

  • Phosphate Standard solution

  • Microplate reader

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer and purified SERCA at a suitable concentration.

    • Prepare different concentrations of this compound in the assay buffer.

    • In a microplate, add the SERCA preparation to the wells.

    • To initiate the reaction, add the this compound solutions to the wells. Include a control without this compound (basal activity) and a blank without enzyme.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Color Development:

    • Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the inorganic phosphate released during the ATPase reaction.

    • Incubate at room temperature for approximately 30 minutes to allow for color development.[18]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the colored complex at a wavelength between 600 and 660 nm (typically 620 nm).[18]

    • Prepare a standard curve using the phosphate standard solution to determine the amount of Pi released in each reaction.

    • Calculate the specific activity of SERCA (e.g., in nmol Pi/min/mg protein) in the presence of different concentrations of this compound.

    • Plot the ATPase activity against the this compound concentration to determine its effect on SERCA activity.

Protocol 3: Smooth Muscle Contraction/Relaxation Assay

This protocol details the procedure for studying the effect of this compound on the contractility of smooth muscle tissue strips using an isolated organ bath system.[19][20][21][22]

Materials:

  • Smooth muscle tissue (e.g., guinea pig bladder, rat aorta)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • This compound

  • Contractile agonist (e.g., phenylephrine, KCl)

  • Isolated organ bath system with isometric force transducers and data acquisition software

Procedure:

  • Tissue Preparation:

    • Dissect the smooth muscle tissue into strips of appropriate size.

    • Mount the tissue strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with regular washes every 15-20 minutes.

  • Experimental Procedure:

    • To study relaxation, first pre-contract the tissue strips with a contractile agonist (e.g., phenylephrine or KCl) to a stable plateau.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in isometric tension after each addition.

    • To study contraction, add cumulative concentrations of this compound to the equilibrated, non-contracted tissue strips.

  • Data Analysis:

    • For relaxation studies, express the relaxation response as a percentage of the pre-contraction induced by the agonist.

    • For contraction studies, express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).

    • Construct concentration-response curves and calculate EC50 or IC50 values for this compound.

Signaling Pathways and Visualizations

This compound can initiate several signaling cascades, primarily through its action on P2X receptors. The following diagrams, generated using the DOT language, illustrate some of the key pathways.

P2X_Receptor_Activation This compound This compound P2X_Receptor P2X Receptor This compound->P2X_Receptor Binds to Ion_Channel Ion Channel Opening P2X_Receptor->Ion_Channel Activates Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Cellular Responses Depolarization->Downstream

Caption: Activation of P2X receptors by this compound.

The binding of this compound to P2X receptors leads to the opening of their intrinsic ion channels, resulting in an influx of cations like Na⁺ and Ca²⁺. This influx causes membrane depolarization and triggers various downstream cellular responses.

SERCA_Regulation cluster_SERCA_Cycle SERCA Pump Cycle E1_Ca E1-Ca2 (High Ca2+ affinity) E1P_Ca E1~P-Ca2 E1_Ca->E1P_Ca ATP Hydrolysis E2P E2-P (Low Ca2+ affinity) E1P_Ca->E2P Conformational Change Ca2+ release E2 E2 E2P->E2 Dephosphorylation E2->E1_Ca Conformational Change This compound This compound This compound->E2P Accelerates Dephosphorylation

Caption: Regulation of the SERCA pump cycle by this compound.

This compound accelerates the dephosphorylation of the E2-P state of the SERCA pump, a rate-limiting step in the cycle, thereby enhancing the overall rate of calcium transport.[6]

Cytotoxicity_Workflow Start Seed MM.1s Cells Treatment Treat with this compound (5 days) Start->Treatment XTT_Assay Add XTT Reagent Treatment->XTT_Assay Incubation Incubate (4-18h) XTT_Assay->Incubation Readout Measure Absorbance (450-500 nm) Incubation->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Experimental workflow for this compound cytotoxicity assay.

This workflow illustrates the key steps involved in assessing the cytotoxic effects of this compound on multiple myeloma cells using the XTT assay.

Conclusion

This compound is a valuable pharmacological tool for the initial exploration of various biological processes. Its ability to act as a P2X receptor agonist, modulate SERCA activity, and induce cytotoxicity provides researchers with a versatile molecule to probe ATP-dependent signaling pathways and identify potential therapeutic targets. The detailed protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for scientists and drug development professionals embarking on studies utilizing this important ATP analog. Further research to fully characterize the subtype selectivity of this compound at P2X receptors and to elucidate the precise molecular mechanisms underlying its cytotoxic effects is warranted and will undoubtedly expand its utility in biomedical research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Bromo-ATP for Purinergic Signaling Research

Introduction to Purinergic Signaling

Purinergic signaling is a fundamental form of extracellular communication mediated by purine nucleotides and nucleosides, primarily adenosine triphosphate (ATP) and adenosine.[1][2] Virtually all cells can release nucleotides, which then act in an autocrine or paracrine fashion to regulate a vast array of physiological processes.[1][2] These processes range from fast neurotransmission and muscle contraction to long-term (trophic) effects like cell proliferation, differentiation, migration, and immune responses.[1][3]

The signaling is mediated by specific purinergic receptors, which are broadly classified into two families:

  • P1 Receptors: G protein-coupled receptors (GPCRs) that are selective for adenosine.[1]

  • P2 Receptors: Activated by nucleotides like ATP and ADP. This family is further subdivided into:

    • P2X Receptors: Ligand-gated ion channels (seven subtypes, P2X1–7) that form homo- or heterotrimeric channels permeable to cations (Na⁺, K⁺, and Ca²⁺).[1][4][5] Their activation leads to rapid membrane depolarization.[5]

    • P2Y Receptors: G protein-coupled receptors (eight subtypes, P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14) that trigger intracellular second messenger cascades.[1][6]

The signal is terminated by the action of ectonucleotidases (such as CD39 and CD73), which are cell-surface enzymes that hydrolyze extracellular ATP and ADP sequentially into adenosine.[1][3][7] This enzymatic cascade not only terminates P2 receptor signaling but also generates the ligand for P1 receptors, creating a complex interplay.[3][7]

This compound: A Tool for Probing Purinergic Systems

8-Bromoadenosine 5'-triphosphate (this compound) is a synthetic, halogenated analog of ATP.[8][] The bromine substitution at the 8-position of the adenine ring imparts unique properties that make it a valuable tool in purinergic research. It is widely used to study the function and signaling pathways of purinergic receptors, particularly P2X receptors, for which it acts as an agonist.[8][][10][11] A key characteristic of this compound is its altered syn/anti conformation ratio compared to native ATP, which can influence its interaction with ATP-binding sites on receptors and enzymes.[12]

Physicochemical and Pharmacological Properties

The properties of this compound make it a stable and effective agonist for investigating purinergic signaling pathways. Its resistance to hydrolysis by some ectonucleotidases compared to ATP allows for more sustained receptor activation in experimental systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅BrN₅O₁₃P₃[8][]
Molecular Weight 586.08 g/mol [8][]
CAS Number 23567-97-7[8]
Appearance White to off-white solid[13]
Purity (Typical) ≥ 95% (HPLC)[][13]
Spectroscopy (λmax) 264 nm (in Tris-HCl, pH 7.5)[13]
Storage Store at -20 °C[13]

Table 2: Pharmacological Activity of this compound at Purinergic Receptors

Target ReceptorActivityPotency / Affinity (EC₅₀ / IC₅₀)NotesReference(s)
P2X Receptors AgonistNot specified in searchesGenerally cited as a P2X receptor agonist.[8][10]
P2Y₂ Receptor AgonistEC₅₀ = 23.0 μMActivates the Gq-coupled P2Y₂ receptor, leading to downstream signaling.[14]
A₁ Receptor AgonistNot specified in searchesActs as an agonistic ligand, with less affinity for A₃ receptors.[13]
Multiple Myeloma Cells CytotoxicIC₅₀ = 23.1 μMInduces cell death in cancer cell lines.[8][10]

Signaling Pathways and Logical Frameworks

Visualizing the complex interactions in purinergic signaling and the logic of using analogs like this compound is crucial for experimental design.

PurinergicSignaling Overview of Purinergic Signaling and this compound Action cluster_release Signal Release cluster_ligands Extracellular Ligands cluster_receptors Receptors cluster_effects Cellular Effects cluster_degradation Signal Termination Cell_Stress Cell Stress / Lysis ATP_Release ATP Release Cell_Stress->ATP_Release ATP Extracellular ATP ATP_Release->ATP P2X P2X Receptors (Ion Channels) ATP->P2X Activates P2Y P2Y Receptors (GPCRs) ATP->P2Y Activates EctoN Ectonucleotidases (e.g., CD39, CD73) ATP->EctoN Hydrolysis BromoATP This compound (Experimental Analog) BromoATP->P2X Potent Agonist BromoATP->P2Y Weak Agonist BromoATP->EctoN Slower Hydrolysis ADP ADP ADP->EctoN Hydrolysis Adenosine Adenosine P1 P1 Receptors (GPCRs) Adenosine->P1 Activates Ion_Influx Ion Influx (Ca²⁺, Na⁺) Depolarization P2X->Ion_Influx Second_Messenger Second Messengers (IP₃, cAMP) P2Y->Second_Messenger Downstream_P1 P1-mediated Signaling P1->Downstream_P1 EctoN->ADP EctoN->Adenosine

Caption: Purinergic signaling pathway and the role of this compound.

ExperimentalWorkflow Experimental Workflow: Calcium Imaging with this compound A 1. Cell Culture Plate cells expressing target P2X/P2Y receptors on coverslips B 2. Dye Loading Incubate cells with a calcium- sensitive dye (e.g., Fluo-4 AM) A->B C 3. Washing Wash cells to remove excess dye B->C D 4. Baseline Measurement Mount coverslip on microscope and record baseline fluorescence C->D E 5. Agonist Application Add this compound solution to the cells D->E F 6. Data Acquisition Record fluorescence changes over time (calcium influx) E->F G 7. Data Analysis Quantify fluorescence intensity change to determine response F->G H 8. Dose-Response Curve Repeat with varying concentrations to calculate EC₅₀ G->H

Caption: Workflow for a calcium imaging functional assay using this compound.

LogicalFramework Logical Framework for Using this compound A Hypothesis: A specific P2 receptor subtype mediates a cellular response. B Tool Selection: Choose this compound as a stable ATP analog and P2X agonist. A->B C Experiment: Apply this compound to the biological system (e.g., cells, tissue). B->C D Observation: Measure the resulting biological effect (e.g., ion flux, cell death). C->D F Analysis: Does the antagonist block the effect of this compound? D->F E Control: Use a selective P2 receptor antagonist prior to this compound application. E->F G Conclusion: The specific P2 receptor is involved in the response. F->G Yes H Alternative Conclusion: Other receptors or pathways are involved. F->H No

Caption: Logical framework for using this compound to investigate P2 receptors.

Detailed Experimental Protocols

The following protocols provide a starting point for researchers. Concentrations and incubation times should be optimized for the specific cell type and experimental setup.

Protocol: Calcium Imaging Functional Assay

This protocol measures intracellular calcium changes in response to P2 receptor activation by this compound.

Materials:

  • Cells expressing the purinergic receptor of interest, plated on glass coverslips.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

  • This compound stock solution (e.g., 10 mM in water, stored at -20°C).

  • Fluorescence microscope with live-cell imaging capabilities.

Methodology:

  • Cell Preparation: Culture cells to an appropriate confluency (e.g., 70-80%) on glass coverslips 24-48 hours before the experiment.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in serum-free medium or HBSS.

    • Wash cells once with HBSS.

    • Incubate cells in the loading solution for 30-45 minutes at 37°C or room temperature, protected from light.[15]

  • Washing: Gently wash the cells three times with warm HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells in HBSS for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.[16]

  • Imaging:

    • Mount the coverslip onto the microscope stage in an imaging chamber containing 1 ml of HBSS.

    • Begin recording baseline fluorescence for 1-2 minutes to ensure a stable signal.

    • Add this compound to the chamber to achieve the desired final concentration (e.g., starting with 10-100 µM).

    • Continue recording the fluorescence signal for several minutes to capture the full response profile (peak and decay).

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time.

    • The response is often expressed as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.

    • To determine potency, generate a dose-response curve by testing a range of this compound concentrations and calculate the EC₅₀ value.

Protocol: Cell Viability (Cytotoxicity) Assay

This protocol assesses the cytotoxic effects of this compound, for example, on cancer cell lines like multiple myeloma.[8][17]

Materials:

  • Target cell line (e.g., MM.1s multiple myeloma cells).

  • Complete culture medium.

  • 96-well cell culture plates.

  • This compound.

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like alamarBlue).

  • Plate reader (spectrophotometer or fluorometer).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight if applicable.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Add the this compound solutions to the wells. A typical concentration range to test is 1 µM to 100 µM.[8][17] Include untreated wells as a negative control and a positive control for cell death if desired.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 5 days, as used for multiple myeloma cells).[8][17]

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10-20 µL of MTS or MTT solution).

    • Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from a "no-cell" control well.

    • Normalize the readings of treated wells to the untreated control wells (representing 100% viability).

    • Plot cell viability (%) against the log of the this compound concentration and perform a non-linear regression to calculate the IC₅₀ value.

Protocol: Receptor Binding Assay (Competitive)

This protocol is a template for determining the binding affinity of this compound to a specific P2 receptor subtype using a competitive binding format.

Materials:

  • Cell membranes or purified protein from a source expressing a high level of the target receptor.

  • A suitable radiolabeled ligand (e.g., [³H]α,β-meATP for P2X1/P2X3) with known affinity for the target receptor.

  • Unlabeled this compound.

  • Binding buffer (composition depends on the receptor, but typically includes a buffer like HEPES, salts, and protease inhibitors).

  • Non-specific binding control: a high concentration of a known, unlabeled agonist/antagonist for the receptor.

  • 96-well plates and a filtration apparatus or Scintillation Proximity Assay (SPA) beads.

  • Scintillation counter.

Methodology:

  • Assay Setup: In each well of a 96-well plate, combine in this order:

    • Binding buffer.

    • A fixed, low concentration of the radiolabeled ligand (ideally at or below its Kd value).

    • Varying concentrations of unlabeled this compound (the "competitor").

    • A well with excess unlabeled ligand for determining non-specific binding (NSB).

    • A well with no competitor for determining total binding.

  • Reaction Initiation: Add the cell membranes or purified receptor to each well to start the binding reaction. The total volume should be consistent across all wells.

  • Incubation: Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter, which traps the membranes (and bound radioligand). Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

    • SPA: If using SPA beads coated with a membrane-capturing molecule, the radioligand bound to the receptor-membrane complex will be close enough to the bead to excite it, generating a detectable signal. No separation step is needed.

  • Detection:

    • For filtration, place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

    • For SPA, count the plate directly in a suitable microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use a non-linear regression (one-site fit) to determine the IC₅₀ of this compound.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This document is intended for research use only and provides a general framework. All protocols should be adapted and optimized for specific experimental conditions and institutional safety guidelines.

References

Methodological & Application

Protocol for Using 8-Bromo-ATP in Cell Culture: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as a potent agonist for purinergic P2 receptors, specifically subtypes of the P2X and P2Y families. Its resistance to degradation by ectonucleotidases makes it a stable tool for studying purinergic signaling in various cell culture models. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for assessing its effects on cellular processes such as cytotoxicity, receptor activation, and downstream signaling pathways.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₁₀H₁₅BrN₅O₁₃P₃
Molecular Weight 586.08 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Storage Store powder at -20°C. Stock solutions can be stored in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Application Notes

This compound is a versatile tool for investigating a range of cellular responses mediated by purinergic receptors. Its primary applications in cell culture include:

  • Activation of P2X and P2Y Receptors: this compound is a known agonist for ligand-gated ion channel P2X receptors and G protein-coupled P2Y2 receptors.[1] This allows for the study of receptor-specific downstream signaling events.

  • Induction of Cytotoxicity: this compound has been shown to exhibit cytotoxic effects in certain cancer cell lines, such as multiple myeloma, making it a potential compound for anti-cancer research.[2]

  • Stimulation of Intracellular Calcium Mobilization: Activation of both P2X and P2Y receptors by this compound can lead to a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in many signaling cascades.

  • Investigation of Downstream Signaling Pathways: Beyond calcium signaling, this compound can be used to study the activation of other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Quantitative Data

The following tables summarize the available quantitative data for the activity of this compound in various cell-based assays.

Table 1: Cytotoxicity of this compound

Cell LineAssayIC₅₀ (µM)Incubation TimeReference
Multiple Myeloma (MM.1S)Cell Viability Assay23.15 days[2]

Table 2: Receptor Activation by this compound

Receptor SubtypeCell TypeAssayEC₅₀ (µM)Reference
P2Y₂1321N1 AstrocytomaCalcium Mobilization23.0[3]
P2X₁Guinea Pig Bladder StripsContraction Assay- (0.19x potency of ATP)[4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Protocol:

  • Bring the this compound powder to room temperature before opening.

  • Calculate the required amount of powder to prepare a stock solution of desired concentration (e.g., 10 mM or 100 mM).

  • Under sterile conditions (e.g., in a laminar flow hood), dissolve the this compound powder in sterile water or PBS.

  • Gently vortex to ensure complete dissolution. The salt form of this compound generally has good water solubility.[2]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Cell Viability/Cytotoxicity Assay

This protocol describes a general method to assess the cytotoxic effects of this compound using a colorimetric assay such as MTT or a fluorescence-based assay.

Materials:

  • Cells of interest (e.g., multiple myeloma cell line)

  • Complete cell culture medium

  • 96-well clear or black-walled tissue culture plates

  • This compound stock solution

  • MTT reagent or other viability assay reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test is 1-100 µM.[2] Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubate the plate for the desired period (e.g., 5 days for multiple myeloma cells).[2]

  • At the end of the incubation, add the viability assay reagent according to the manufacturer's instructions (e.g., 10 µL of MTT solution per well).

  • Incubate for the recommended time (e.g., 2-4 hours for MTT).

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

  • Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate prepare_drug Prepare this compound Dilutions treat_cells Treat Cells seed->treat_cells prepare_drug->treat_cells incubate Incubate (e.g., 5 days) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Absorbance/Fluorescence add_reagent->read_plate calculate Calculate % Viability & IC50 read_plate->calculate

Workflow for Cytotoxicity Assay
Intracellular Calcium Mobilization Assay

This protocol outlines a method for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Cells of interest cultured on glass coverslips or in a black-walled, clear-bottom 96-well plate

  • Fura-2 AM or Fluo-4 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable buffer

  • This compound stock solution

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Protocol:

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

    • Incubate the cells in HBS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Calcium Measurement:

    • Place the coverslip or 96-well plate into the imaging setup.

    • Acquire a baseline fluorescence reading. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Add this compound to the desired final concentration and immediately start recording the fluorescence changes over time.

    • As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin to determine the maximum fluorescence signal, followed by a calcium chelator like EGTA to determine the minimum signal.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2).

    • Plot the fluorescence ratio over time to visualize the calcium transient.

    • The peak change in fluorescence ratio is indicative of the magnitude of the calcium response.

G Workflow for Calcium Mobilization Assay cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis seed Seed Cells load_dye Load with Calcium Indicator (e.g., Fura-2 AM) seed->load_dye wash_deesterify Wash & De-esterify load_dye->wash_deesterify baseline Acquire Baseline Fluorescence wash_deesterify->baseline add_agonist Add this compound baseline->add_agonist record Record Fluorescence Change add_agonist->record calculate_ratio Calculate Fluorescence Ratio record->calculate_ratio plot_data Plot Ratio vs. Time calculate_ratio->plot_data

Workflow for Calcium Mobilization Assay
Western Blot for ERK Phosphorylation

This protocol details the steps to analyze the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells of interest

  • 6-well tissue culture plates

  • Serum-free medium

  • This compound stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat the cells with this compound at the desired concentration and for various time points (e.g., 5, 15, 30, 60 minutes). Include an untreated control.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer, scrape, and collect the lysate.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

Signaling Pathways

P2X Receptor Signaling

Activation of P2X receptors, which are ligand-gated ion channels, by this compound leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. The subsequent increase in intracellular calcium can trigger various downstream events.

G P2X Receptor Signaling Pathway cluster_membrane Plasma Membrane P2X P2X Receptor intracellular_ca ↑ [Ca²⁺]i P2X->intracellular_ca Channel Opening (Na⁺, Ca²⁺ influx) extracellular This compound extracellular->P2X Binds downstream Downstream Signaling (e.g., Gene Expression, Cytokine Release) intracellular_ca->downstream Activates G P2Y2 Receptor Signaling Pathway cluster_membrane Plasma Membrane P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates extracellular This compound extracellular->P2Y2 Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates intracellular_ca ↑ [Ca²⁺]i ER->intracellular_ca Ca²⁺ Release intracellular_ca->PKC Activates MAPK_pathway Raf -> MEK -> ERK PKC->MAPK_pathway Activates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_pathway->transcription_factors Activates cellular_response Cellular Response (Proliferation, Differentiation, etc.) transcription_factors->cellular_response Regulates

References

Application Notes and Protocols for P2X7 Receptor Activation Using 8-Bromo-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor is a unique, ATP-gated non-selective cation channel predominantly expressed on immune cells and increasingly recognized as a significant player in inflammation, neurodegeneration, and cancer. Its activation requires high concentrations of extracellular ATP, leading to downstream signaling events such as calcium influx, potassium efflux, and, with sustained activation, the formation of a large transmembrane pore. This pore formation allows the passage of molecules up to 900 Da, triggering further cellular responses including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines.[1][2][3]

8-Bromo-ATP is a synthetic analog of ATP that acts as a P2X receptor agonist. While it has been utilized in various studies, specific data on its potency (EC50) for the P2X7 receptor is not as widely documented as for ATP or the more potent agonist, BzATP. These application notes provide a comprehensive guide for researchers on the use of this compound to activate P2X7 receptors, including recommended concentration ranges, detailed experimental protocols for key assays, and an overview of the associated signaling pathways.

Quantitative Data Summary

Due to the limited availability of specific EC50 values for this compound on P2X7 receptors in the public domain, researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions. The following table summarizes typical concentrations for ATP and BzATP, which can serve as a reference for designing initial experiments with this compound.

AgonistReceptorTypical EC50 / Effective ConcentrationCell Type / AssayReference
ATPP2X7100 µM - 4 mMVarious (e.g., Macrophages, Microglia)[1][4][5][6]
BzATPP2X710 µM - 100 µMVarious (e.g., HEK293, Neurons)[7][8]
This compoundP2X ReceptorsTo be determined empiricallyN/AN/A

Note: The potency of P2X7 receptor agonists can vary significantly between species.[9]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by an agonist such as this compound initiates a cascade of intracellular events. The initial opening of the channel leads to a rapid influx of Ca²⁺ and Na⁺ ions and an efflux of K⁺ ions. This change in intracellular ion concentrations is a critical first step in P2X7-mediated signaling. Sustained activation can lead to the formation of a large, non-selective pore, a hallmark of P2X7 receptor function. This pore allows the passage of larger molecules and is a key event in the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines like IL-1β and IL-18.

P2X7_Signaling cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux Pore Pore Formation P2X7->Pore sustained activation Agonist This compound Agonist->P2X7 binds NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Pore->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b

Figure 1: P2X7 receptor signaling pathway initiated by agonist binding.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Dose-Response)

Objective: To determine the effective concentration range and EC50 of this compound for P2X7 receptor activation in a specific cell line using a calcium influx assay.

Materials:

  • Cells expressing P2X7 receptor

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • This compound stock solution

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Agonist Preparation: Prepare a series of dilutions of this compound in HBSS. A suggested starting range is from 1 µM to 5 mM.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the different concentrations of this compound into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-5 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each concentration.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: P2X7 Receptor-Mediated Pore Formation Assay (YO-PRO-1 Uptake)

Objective: To assess the formation of large transmembrane pores upon P2X7 receptor activation by this compound using the fluorescent dye YO-PRO-1.

Materials:

  • Cells expressing P2X7 receptor

  • Cell culture medium

  • 96-well plates (black or white, depending on the plate reader)

  • This compound (at a predetermined effective concentration)

  • YO-PRO-1 iodide

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and culture until they reach the desired confluency.

  • Agonist and Dye Preparation:

    • Prepare a working solution of this compound in the assay buffer at 2x the final desired concentration.

    • Prepare a working solution of YO-PRO-1 (e.g., 2 µM) in the assay buffer.

  • Assay:

    • Remove the culture medium and wash the cells once with the assay buffer.

    • Add the YO-PRO-1 working solution to each well.

    • Add the this compound working solution to the appropriate wells. Include a negative control (assay buffer only) and a positive control (e.g., ATP or BzATP).

    • Incubate the plate at 37°C for 15-30 minutes.

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~491 nm, Emission: ~509 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells) from all readings.

    • Compare the fluorescence intensity of the this compound-treated wells to the negative control to determine the extent of pore formation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a P2X7 receptor activation assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (P2X7-expressing) Plate_Seeding Plate Seeding (96-well) Cell_Culture->Plate_Seeding Dye_Loading Dye Loading (e.g., Fluo-4 AM or YO-PRO-1) Plate_Seeding->Dye_Loading Baseline Baseline Reading Dye_Loading->Baseline Agonist_Addition Agonist Addition (this compound) Baseline->Agonist_Addition Measurement Fluorescence Measurement Agonist_Addition->Measurement Data_Processing Data Processing (ΔF calculation) Measurement->Data_Processing Dose_Response Dose-Response Curve Data_Processing->Dose_Response EC50 EC50 Determination Dose_Response->EC50

Figure 2: General experimental workflow for a P2X7 activation assay.

Concluding Remarks

These application notes provide a framework for investigating the activation of the P2X7 receptor using this compound. Given the variability in P2X7 receptor expression and sensitivity across different cell types and species, it is crucial to empirically determine the optimal experimental conditions. The provided protocols for dose-response analysis and pore formation assays serve as a starting point for these investigations. Careful execution of these experiments will enable researchers to effectively characterize the role of this compound in P2X7 receptor signaling and its downstream consequences.

References

Application Notes and Protocols for 8-Bromo-ATP Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a halogenated analog of adenosine 5'-triphosphate (ATP) that serves as a valuable tool in biochemical and pharmacological research. It is recognized as a potent agonist for various purinergic receptors, particularly P2X and P2Y subtypes, making it instrumental in studying signal transduction pathways mediated by these receptors.[1][2][3][4][5] Its resistance to hydrolysis by some ATPases compared to ATP allows for more stable and prolonged receptor activation in experimental settings. Additionally, this compound has been utilized in studies of enzyme kinetics and has demonstrated cytotoxic effects on certain cancer cell lines, such as multiple myeloma.[1][2][3][6][]

This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions to ensure their stability and efficacy for various research applications.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in Table 1. Researchers should always refer to the certificate of analysis provided by the supplier for batch-specific information.

PropertyValueReferences
Molecular Formula C₁₀H₁₅BrN₅O₁₃P₃ (free acid)[6][8]
Molecular Weight ~586.08 g/mol (free acid)[1][][8]
~586.1 g/mol (sodium salt hydrate)[2]
~674.00 g/mol (tetrasodium salt)[9]
Appearance White to off-white solid[8]
Solubility Soluble in water[2]
UV Absorbance (λmax) 264 nm in Tris-HCl, pH 7.5[2][8]
Molar Extinction Coefficient (ε) 17,000 L·mol⁻¹·cm⁻¹ at 264 nm[8]
Purity ≥95% (HPLC)[2][8]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. The final concentration may be adjusted based on specific experimental needs.

Materials:

  • This compound (solid form, e.g., sodium salt)

  • Nuclease-free water

  • 1 M NaOH solution

  • pH meter

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the Mass of this compound:

    • Refer to the manufacturer's certificate of analysis for the exact molecular weight of the specific lot of this compound being used.

    • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM solution using this compound with a molecular weight of 586.08 g/mol : Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 586.08 g/mol x 1000 mg/g = 5.86 mg

  • Dissolution:

    • Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a volume of nuclease-free water that is approximately 80% of the final desired volume (e.g., 800 µL for a final volume of 1 mL).

    • Vortex the tube until the powder is completely dissolved. This compound should readily dissolve in water.[2]

  • pH Adjustment:

    • Aqueous solutions of ATP and its analogs are typically acidic.[10][11] It is crucial to adjust the pH to a neutral range (7.0-7.5) to ensure the stability of the triphosphate chain.[11][12]

    • Place a calibrated pH probe into the solution.

    • Slowly add small increments of 1 M NaOH while monitoring the pH. Mix the solution gently after each addition.

    • Caution: Avoid increasing the pH above 7.5, as basic conditions can promote hydrolysis of the triphosphate group.[12]

  • Final Volume Adjustment:

    • Once the desired pH is reached, add nuclease-free water to bring the solution to the final volume (e.g., 1 mL).

    • Mix the solution thoroughly by vortexing.

  • Concentration Verification (Optional but Recommended):

    • The precise concentration of the stock solution can be verified by UV-Vis spectrophotometry.

    • Prepare a dilution of the stock solution in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Measure the absorbance at 264 nm.

    • Calculate the concentration using the Beer-Lambert law (A = εcl), with ε = 17,000 L·mol⁻¹·cm⁻¹.[8]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[13][14]

    • Label the tubes clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Storage and Stability

Proper storage is critical for maintaining the integrity of this compound solutions. The recommended storage conditions are summarized in Table 2.

FormStorage TemperatureDurationNotesReferences
Solid (Powder) -20°C≥ 4 yearsStore in a desiccated environment. Short-term exposure (up to 1 week) to ambient temperature is generally acceptable.[2][3][8]
Aqueous Stock Solution -20°C or -80°C≥ 1 yearMust be aliquoted to avoid repeated freeze-thaw cycles. Ensure the pH is neutral (7.0-7.5).[10][11][13][14]
Diluted Working Solution 4°C< 1 weekFor short-term use. Prepare fresh from frozen stock when possible.[10][11]

Visualizations

Signaling Pathway Involving this compound

This compound acts as an agonist at P2X and P2Y purinergic receptors. The diagram below illustrates a simplified, generic signaling cascade initiated by the binding of this compound to a P2X receptor, a ligand-gated ion channel.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 8_Bromo_ATP This compound P2X_Receptor P2X Receptor (Ion Channel) 8_Bromo_ATP->P2X_Receptor Binds Ion_Influx Cation Influx (Na⁺, Ca²⁺) P2X_Receptor->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling (e.g., Enzyme Activation) Ion_Influx->Ca_Signaling Cellular_Response Cellular Response Depolarization->Cellular_Response Ca_Signaling->Cellular_Response Stock_Solution_Workflow start Start calculate 1. Calculate Mass of This compound start->calculate weigh 2. Weigh Powder calculate->weigh dissolve 3. Dissolve in Nuclease-Free Water weigh->dissolve adjust_ph 4. Adjust pH to 7.0-7.5 with 1 M NaOH dissolve->adjust_ph final_volume 5. Adjust to Final Volume adjust_ph->final_volume verify_conc 6. Verify Concentration (Optional, Spectrophotometry) final_volume->verify_conc aliquot 7. Aliquot into Single-Use Tubes verify_conc->aliquot Proceed store 8. Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for 8-Bromo-ATP in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a non-hydrolyzable analog of adenosine 5'-triphosphate (ATP) that serves as a valuable tool in the study of purinergic signaling. Specifically, it acts as an agonist for P2X receptors, a family of ligand-gated ion channels that are activated by extracellular ATP.[1] P2X receptors are implicated in a wide range of physiological processes, including neurotransmission, inflammation, and pain perception, making them attractive targets for drug development.[2][3]

These application notes provide a comprehensive guide for the use of this compound in patch clamp electrophysiology to characterize the function and pharmacology of P2X receptors. The protocols detailed below are intended to serve as a starting point for researchers and can be adapted based on the specific cell type and experimental question.

Mechanism of Action

Extracellular ATP is a key signaling molecule that activates two families of purinergic receptors: the ionotropic P2X receptors and the metabotropic P2Y receptors.[2][4] this compound selectively activates P2X receptors, which are trimeric, non-selective cation channels permeable to Na+, K+, and Ca2+.[2][5] Upon binding of an agonist like this compound, the P2X receptor undergoes a conformational change, leading to the opening of the ion channel pore and subsequent depolarization of the cell membrane. This influx of cations can trigger various downstream signaling events, depending on the cell type and the specific P2X receptor subtypes expressed.

The family of P2X receptors consists of seven subunits (P2X1-7) that can form both homomeric and heteromeric channels, each with distinct pharmacological and biophysical properties.[2][3] The potency of ATP and its analogs, including this compound, varies across different P2X receptor subtypes.

Data Presentation

Quantitative Data on P2X Receptor Agonists
AgonistP2X Receptor SubtypeEC50 (µM)Reference
ATPP2X11-3(North, 2002)
ATPP2X210(North, 2002)
ATPP2X31(North, 2002)
ATPP2X410(North, 2002)
ATPP2X510(North, 2002)
ATPP2X7>100(North, 2002)
2-MeSATPP2X10.8(North, 2002)
2-MeSATPP2X30.9(North, 2002)

Signaling Pathways and Experimental Workflow

P2X Receptor Signaling Pathway

P2X_Signaling This compound This compound P2X_Receptor P2X Receptor (Ligand-gated ion channel) This compound->P2X_Receptor Binds to Ion_Influx Cation Influx (Na+, K+, Ca2+) P2X_Receptor->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Cellular Responses Depolarization->Downstream Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Preparation Solution_Prep Prepare External & Internal Solutions Cell_Culture->Solution_Prep Bromo_ATP_Stock Prepare this compound Stock Solution Solution_Prep->Bromo_ATP_Stock Drug_Application Apply this compound Patch_Pipette Pull & Fire-polish Patch Pipette Giga_Seal Obtain Gigaohm Seal Patch_Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Baseline->Drug_Application Record_Response Record Evoked Current Drug_Application->Record_Response Washout Washout Record_Response->Washout Data_Analysis Analyze Current-Voltage Relationship & Dose-Response Washout->Data_Analysis

References

Application Notes and Protocols for Calcium Imaging Assays with 8-Bromo-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine 5'-triphosphate (ATP), act as crucial signaling molecules by activating purinergic P2 receptors, which are broadly classified into P2X ligand-gated ion channels and P2Y G-protein coupled receptors (GPCRs). The activation of these receptors triggers a variety of downstream signaling cascades, with changes in intracellular calcium concentration ([Ca²⁺]i) being a key event. 8-Bromo-ATP is a stable analog of ATP that serves as an agonist for both P2Y and P2X receptors, making it a valuable tool for studying purinergic signaling pathways. This document provides detailed application notes and protocols for conducting calcium imaging assays using this compound to probe the function of these receptors.

Mechanism of Action

This compound elicits an increase in intracellular calcium through two primary mechanisms, depending on the receptor subtype expressed in the target cells:

  • P2Y Receptor Activation: Upon binding to Gq-coupled P2Y receptors (e.g., P2Y2), this compound initiates a canonical signaling cascade. This involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

  • P2X Receptor Activation: this compound can also directly activate P2X receptors, which are non-selective cation channels.[1] Upon agonist binding, these channels open, allowing for the influx of extracellular calcium directly into the cell.[1][2]

Data Presentation

The following table summarizes the known potency of this compound and, for comparison, ATP at relevant purinergic receptors. This data is essential for designing experiments and interpreting results.

AgonistReceptor SubtypePotency (EC₅₀/IC₅₀)Cell Type/AssayReference
This compound P2Y₂23.0 µM (EC₅₀)Calcium Mobilization[3]
This compound Not Specified (likely P2X)23.1 µM (IC₅₀)Cytotoxicity in Multiple Myeloma Cells[1]
ATPP2Y₂0.085 µM (EC₅₀)Calcium Mobilization[3]
ATPP2X₁~1 µM (EC₅₀)General[4]
ATPP2X₂~3-10 µM (EC₅₀)General[4]
ATPP2X₃~1 µM (EC₅₀)General[4]
ATPP2X₄~3-10 µM (EC₅₀)General[4]
ATPP2X₇~0.5-1 mM (EC₅₀)General[4]

Signaling Pathway Diagrams

P2Y_Signaling This compound This compound P2Y_Receptor P2Y Receptor (Gq-coupled) This compound->P2Y_Receptor Binds Gq Gq Protein P2Y_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca_release Ca²⁺ Release ER->Ca_release Releases Ca²⁺ from IP3R->ER on

P2Y Receptor Signaling Pathway for Calcium Mobilization.

P2X_Signaling This compound This compound P2X_Receptor P2X Receptor (Ion Channel) This compound->P2X_Receptor Binds Intracellular Intracellular Space Ca_influx Ca²⁺ Influx P2X_Receptor->Ca_influx Opens to allow Extracellular Extracellular Space Experimental_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well plate Incubate_24h 2. Incubate for 24-48h Cell_Seeding->Incubate_24h Prepare_Dye 3. Prepare Fluo-4 AM Loading Solution Incubate_24h->Prepare_Dye Wash_1 4. Wash cells with Assay Buffer Prepare_Dye->Wash_1 Add_Dye 5. Add Fluo-4 AM Loading Solution Wash_1->Add_Dye Incubate_Dye 6. Incubate (e.g., 1h at 37°C) Add_Dye->Incubate_Dye Wash_2 7. Wash cells to remove excess dye Incubate_Dye->Wash_2 Add_Buffer 8. Add Assay Buffer Wash_2->Add_Buffer Baseline 9. Measure Baseline Fluorescence Add_Buffer->Baseline Add_Agonist 10. Add this compound Baseline->Add_Agonist Measure_Response 11. Measure Fluorescence Change Add_Agonist->Measure_Response Analyze 12. Analyze Data (e.g., ΔF/F₀, EC₅₀) Measure_Response->Analyze

References

Application Notes and Protocols for Studying ATPase Kinetics with 8-Bromo-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 8-Bromo-ATP

8-Bromoadenosine 5'-triphosphate (this compound) is a halogenated analog of adenosine triphosphate (ATP) that serves as a valuable tool for investigating the kinetics and mechanisms of ATP-dependent enzymes, particularly ATPases. The presence of a bromine atom at the 8th position of the adenine ring influences its conformation, often favoring the syn conformation, which can lead to altered binding affinities and activities compared to ATP. This characteristic makes this compound a useful probe for exploring the nucleotide-binding sites of various ATPases and for studying specific steps in their catalytic cycles.

These application notes provide an overview of the use of this compound in ATPase kinetics, detailed experimental protocols, and a summary of its effects on different ATPase families.

Applications in ATPase Kinetics

This compound has been employed in a variety of studies to elucidate the function of several types of ATPases:

  • Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA): this compound has been instrumental in studying the regulatory nucleotide-binding site of SERCA. Metal-free this compound binds with high affinity to the catalytic site of the phosphorylated enzyme and accelerates the rate of dephosphorylation.[1] This effect has been leveraged to dissect the individual steps of the catalytic cycle.

  • P2X Receptors: As an ATP analog, this compound acts as an agonist for P2X receptors, a family of ligand-gated ion channels.[2] It is used to study the activation and desensitization kinetics of these receptors, providing insights into their physiological roles in processes like neurotransmission and inflammation.

  • Myosin ATPase: The interaction of ATP analogs like this compound with myosin ATPase is studied to understand the molecular basis of muscle contraction. The altered conformation of this compound can provide information about the stringency of the nucleotide-binding pocket of myosin.

  • Ecto-ATPases: These enzymes are involved in the extracellular metabolism of ATP. Studying their interaction with this compound helps to characterize their substrate specificity and kinetic properties, which is crucial for understanding purinergic signaling.

Data Presentation: Quantitative Analysis of this compound Interaction with ATPases

The following table summarizes the known quantitative effects of this compound on various ATPases. This data is essential for designing experiments and interpreting results.

ATPase TargetOrganism/TissueEffect of this compoundQuantitative ValueReference/Comments
Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)Skeletal MuscleAcceleration of dephosphorylation2-3 fold increaseAt 0.01-0.1 mM, metal-free form.[1][2]
Multiple Myeloma Cells (general cytotoxicity)HumanCytotoxicityIC₅₀ = 23.1 μMWhile not a direct measure of ATPase inhibition, it indicates a biologically active concentration range.[2]

Note: Comprehensive quantitative data such as Kd, Ki, and specific Km/Vmax changes for a wide range of purified ATPases with this compound is not extensively available in the public domain and often requires specific experimental determination.

Experimental Protocols

Here, we provide detailed methodologies for key experiments utilizing this compound to study ATPase kinetics.

Protocol 1: Stopped-Flow Fluorescence Assay for SERCA Dephosphorylation

This protocol is adapted from studies on the sarcoplasmic reticulum Ca²⁺-ATPase and utilizes the intrinsic tryptophan fluorescence quenching by this compound to monitor the dephosphorylation step.[1]

Objective: To measure the rate of dephosphorylation of the phosphorylated SERCA enzyme (E-P) in the presence of this compound.

Materials:

  • Purified SERCA vesicles

  • This compound solution

  • Phosphorylation buffer (e.g., 100 mM MOPS, pH 6.8, 100 mM KCl, 5 mM MgCl₂, 0.5 mM EGTA)

  • Dephosphorylation buffer (e.g., phosphorylation buffer without CaCl₂)

  • Inorganic phosphate (Pi) to form the phosphoenzyme

  • Stopped-flow spectrofluorometer with a dead time of a few milliseconds

Procedure:

  • Enzyme Preparation: Suspend purified SERCA vesicles in the phosphorylation buffer to a final concentration of ~0.2 mg/mL.

  • Phosphoenzyme Formation: Incubate the SERCA suspension with a saturating concentration of inorganic phosphate (e.g., 1-5 mM) in the phosphorylation buffer to form the E-P intermediate. This reaction is typically performed at a controlled temperature (e.g., 20°C).

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the pre-formed E-P suspension.

    • Load the second syringe with the dephosphorylation buffer containing the desired concentration of metal-free this compound (e.g., in the range of 10 µM to 1 mM). A metal chelator like EDTA can be included to ensure a metal-free state.

    • Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and the emission wavelength to 330 nm.

    • Initiate rapid mixing. The mixing of the two solutions will trigger the dephosphorylation of the E-P intermediate.

    • Record the change in tryptophan fluorescence over time. The binding of this compound to the catalytic site will quench the fluorescence, and the subsequent dephosphorylation will lead to a change in the fluorescence signal.

  • Data Analysis:

    • The resulting kinetic trace represents the dephosphorylation reaction.

    • Fit the data to a single or double exponential decay function to obtain the rate constant(s) (k) for dephosphorylation.

    • Compare the rate constants obtained in the presence and absence of this compound to determine its effect.

Protocol 2: General ATPase Activity Assay using Malachite Green

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis and can be adapted to study the effect of this compound on the overall ATPase activity.

Objective: To determine the steady-state ATPase activity in the presence of varying concentrations of this compound.

Materials:

  • Purified ATPase enzyme

  • Assay buffer (specific to the ATPase being studied, e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 100 mM KCl)

  • ATP and this compound stock solutions

  • Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizer)

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well microplate, prepare reaction mixtures containing the assay buffer, the purified ATPase enzyme at a fixed concentration, and varying concentrations of this compound. Include control wells with no enzyme and wells with no this compound.

    • Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.

  • Initiate Reaction: Start the reaction by adding a fixed, non-saturating concentration of ATP to all wells. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the plate at the desired temperature for a fixed period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range of Pi production.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding the Malachite Green reagent to each well. This acidic reagent will denature the enzyme and initiate the color-forming reaction with the released Pi.

    • Allow the color to develop for 15-30 minutes at room temperature.

  • Measurement: Read the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using the phosphate standard to convert absorbance values to the amount of Pi produced.

    • Calculate the specific activity of the ATPase (e.g., in µmol Pi/min/mg enzyme) at each concentration of this compound.

    • Plot the ATPase activity as a function of the this compound concentration to determine its inhibitory or stimulatory effect and to calculate parameters like IC₅₀ or EC₅₀.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the study of ATPase kinetics with this compound.

ATPase_Catalytic_Cycle cluster_8BrATP Effect of this compound E1 E1 (High Ca²⁺ affinity) E1_Ca E1-Ca₂²⁺ E1->E1_Ca 2Ca²⁺ in E1_Ca_ATP E1-Ca₂²⁺-ATP E1_Ca->E1_Ca_ATP ATP in E1P E1~P-Ca₂²⁺-ADP E1_Ca_ATP->E1P Phosphorylation E2P E2P-Ca₂²⁺ E1P->E2P Conformational Change ADP out E2P_H E2P-2H⁺ E2P->E2P_H 2Ca²⁺ out 2H⁺ in E2 E2 (Low Ca²⁺ affinity) E2P_H->E2 Pi out (Dephosphorylation) E2P_H->E2 Accelerated by This compound E2->E1 Conformational Change 2H⁺ out

Caption: The catalytic cycle of SERCA-type Ca²⁺-ATPase, highlighting the acceleration of the dephosphorylation step by this compound.

ATPase_Inhibitor_Screening_Workflow start Start: Prepare Reagents prepare_enzyme Prepare purified ATPase solution start->prepare_enzyme prepare_compounds Prepare this compound (or other compounds) in serial dilution start->prepare_compounds dispense Dispense enzyme and compounds into microplate prepare_enzyme->dispense prepare_compounds->dispense pre_incubate Pre-incubate at optimal temperature dispense->pre_incubate add_atp Initiate reaction by adding ATP pre_incubate->add_atp incubate Incubate for a fixed time add_atp->incubate stop_reaction Stop reaction and develop signal (e.g., Malachite Green) incubate->stop_reaction read_plate Read absorbance/ fluorescence stop_reaction->read_plate analyze Data Analysis: Calculate IC₅₀/EC₅₀ read_plate->analyze end End analyze->end

Caption: A typical experimental workflow for screening the effect of compounds like this compound on ATPase activity.

P2X_Receptor_Activation cluster_membrane Cell Membrane P2X_closed P2X Receptor (Closed State) P2X_open P2X Receptor (Open State) P2X_closed->P2X_open Binding of ATP or this compound P2X_open->P2X_closed Desensitization/ Dissociation ion_flux Cation Influx (Na⁺, Ca²⁺) P2X_open->ion_flux extracellular Extracellular Space intracellular Intracellular Space cellular_response Cellular Response (e.g., Depolarization, Ca²⁺ signaling) ion_flux->cellular_response

References

Investigating Ion Channel Gating with 8-Bromo-ATP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a non-hydrolyzable analog of adenosine 5'-triphosphate (ATP) that serves as a valuable tool for dissecting the mechanisms of ion channel gating. By mimicking the binding of ATP without undergoing hydrolysis, this compound allows researchers to stabilize specific conformational states of ATP-gated ion channels, facilitating detailed investigation of their activation and modulation. This document provides comprehensive application notes and detailed experimental protocols for utilizing this compound in the study of two major classes of ion channels: P2X receptors and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Application Notes

This compound is primarily employed to investigate the role of ATP binding in the gating cycle of ion channels. Its resistance to enzymatic cleavage allows for the prolonged occupation of ATP-binding sites, effectively "locking" the channel in an ATP-bound state. This property is particularly useful for:

  • Distinguishing between ATP binding and hydrolysis: By comparing the effects of ATP and this compound, researchers can delineate the specific roles of nucleotide binding versus the energy released from hydrolysis in channel gating.

  • Characterizing agonist binding sites: this compound can be used in competition binding assays to determine the affinity of other ligands for the ATP-binding pocket.

  • Stabilizing open or closed channel conformations: Depending on the specific ion channel, this compound can stabilize either the open or a pre-open closed state, enabling detailed biophysical and structural analysis.

  • Investigating allosteric modulation: The sustained activation or modulation by this compound provides a stable baseline for studying the effects of other allosteric modulators on channel function.

This ATP analog has been utilized as a P2X receptor agonist.[1] For CFTR, while direct gating by this compound is not the primary application, the related compound 8-Bromo-cAMP is a key activator of the channel's essential phosphorylation step.

Data Presentation

The following tables summarize the available quantitative data for the effects of this compound and related compounds on P2X and CFTR ion channels.

Ion ChannelCompoundParameterValueSpecies/Cell LineComments
P2X2 Receptor8-Bromo-cAMPCurrent AmplitudeReductionRatSuggests a modulatory role for the cyclic monophosphate derivative.[1]
Multiple Myeloma CellsThis compoundIC50 (Cytotoxicity)23.1 μMHumanNot directly related to ion channel gating, but indicates cellular activity.[1]

Note: Specific EC50 or IC50 values for the direct effect of this compound on the gating of P2X and CFTR ion channels are not widely reported in the public literature. The provided data for 8-Bromo-cAMP on P2X2 receptors suggests a potential avenue for investigation into the modulatory effects of related brominated purine nucleotides.

Experimental Protocols

I. Investigating the Effect of this compound on P2X Receptor Gating using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording whole-cell currents from cells expressing P2X receptors to assess the agonist properties of this compound.

1. Cell Preparation: a. Culture HEK293 cells (or another suitable cell line) stably or transiently expressing the P2X receptor subtype of interest (e.g., P2X2). b. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions: a. External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with NaOH. b. Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with NaOH. c. Agonist Solutions: Prepare stock solutions of ATP and this compound in the external solution. A range of concentrations (e.g., 1 µM to 1 mM) should be prepared to determine a dose-response relationship.

3. Electrophysiological Recording: a. Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope. b. Perfuse the chamber with the external solution. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. d. Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ). e. Rupture the cell membrane to achieve the whole-cell configuration. f. Clamp the cell at a holding potential of -60 mV. g. Apply the agonist solutions using a rapid solution exchange system. Apply each concentration for a sufficient duration to observe the peak and any desensitization of the current. h. Record the resulting currents using an appropriate amplifier and data acquisition software.

4. Data Analysis: a. Measure the peak amplitude of the inward current evoked by each concentration of ATP and this compound. b. Plot the normalized peak current as a function of agonist concentration. c. Fit the dose-response data with the Hill equation to determine the EC50 and Hill coefficient for each agonist. d. Analyze the kinetics of activation and desensitization.

II. Investigating the Role of Phosphorylation in CFTR Channel Gating using Single-Channel Patch-Clamp Electrophysiology with 8-Bromo-cAMP

This protocol describes the use of 8-Bromo-cAMP to activate Protein Kinase A (PKA) and subsequently study the ATP-dependent gating of single CFTR channels in an excised inside-out patch.

1. Cell Preparation: a. Culture Chinese Hamster Ovary (CHO) cells (or another suitable cell line) stably expressing wild-type human CFTR. b. Plate cells onto glass coverslips 24-48 hours prior to the experiment.

2. Solutions: a. Pipette Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl₂, 5 HEPES. Adjust pH to 7.4 with NMDG. b. Bath Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 5 HEPES, 1 EGTA. Adjust pH to 7.2 with NMDG. c. Activating Solution: Bath solution supplemented with 1 mM ATP, 200 nM PKA catalytic subunit, and 100 µM 8-Bromo-cAMP.

3. Single-Channel Recording: a. Place a coverslip with cells in the recording chamber and perfuse with the bath solution. b. Use thick-walled borosilicate glass pipettes with a resistance of 5-10 MΩ when filled with the pipette solution. c. Form a high-resistance seal (>10 GΩ) on a single cell. d. Excise the patch of membrane into the inside-out configuration. e. Clamp the patch at a desired potential (e.g., +50 mV or -50 mV). f. Perfuse the patch with the activating solution to induce CFTR channel activity. g. Record single-channel currents for several minutes to obtain sufficient data for kinetic analysis.

4. Data Analysis: a. Idealize the single-channel data to create an event list of channel openings and closings. b. Construct all-points amplitude histograms to determine the unitary current amplitude. c. Perform dwell-time analysis to determine the mean open time and mean closed time. d. Calculate the channel open probability (Po). e. The effect of different ATP concentrations or the addition of this compound (if investigating its direct effect) can be assessed by perfusing the patch with the respective solutions after initial activation.

Visualizations

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 8_Bromo_ATP This compound P2X_Receptor P2X Receptor 8_Bromo_ATP->P2X_Receptor Binds to agonist site Ion_Influx Cation Influx (Na+, Ca2+) P2X_Receptor->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream CFTR_Activation_Workflow 8_Br_cAMP 8-Bromo-cAMP PKA Protein Kinase A (PKA) 8_Br_cAMP->PKA Activates CFTR_R_Domain CFTR Regulatory (R) Domain PKA->CFTR_R_Domain Phosphorylates Phosphorylated_CFTR Phosphorylated CFTR Channel_Gating Channel Gating (Open/Closed) Phosphorylated_CFTR->Channel_Gating ATP ATP ATP->Channel_Gating Binds to NBDs Cl_Efflux Cl- Efflux Channel_Gating->Cl_Efflux Allows Experimental_Workflow_Patch_Clamp A Cell Preparation (HEK293 or CHO) B Prepare Solutions (Internal, External, Agonist) A->B C Pull Patch Pipette B->C D Form Giga-ohm Seal C->D E Establish Recording Configuration (Whole-cell or Inside-out) D->E F Apply this compound or Activating Solution E->F G Record Ion Channel Currents F->G H Data Analysis (EC50, Po, Kinetics) G->H

References

Application Notes: Cell Viability Assays Using 8-Bromo-ATP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extracellular nucleotides, such as adenosine triphosphate (ATP), are important signaling molecules that regulate a variety of cellular processes.[1] High concentrations of extracellular ATP can act as a danger signal, leading to programmed cell death, or apoptosis, in various cell types.[1][2] This process is primarily mediated by the activation of the P2X7 purinergic receptor, an ATP-gated ion channel.[3][4] Prolonged activation of the P2X7 receptor triggers the formation of a non-selective pore in the cell membrane, leading to ion flux dysregulation, inflammation, and ultimately, cell death.[5][6]

8-Bromo-ATP, a non-hydrolyzable analog of ATP, is a valuable tool for studying P2X7 receptor-mediated cytotoxicity. Its resistance to enzymatic degradation ensures a more stable and sustained activation of the P2X7 receptor compared to ATP, making it a suitable agent for inducing apoptosis in cell viability assays. These assays are crucial in drug discovery and development for screening compounds that may modulate P2X7 receptor activity and for understanding the mechanisms of ATP-induced cell death.

Mechanism of Action: this compound Induced Cell Death

This compound induces apoptosis by acting as an agonist for the P2X7 receptor. The binding of this compound to the P2X7 receptor initiates a signaling cascade that culminates in apoptotic cell death. This process involves several key steps:

  • P2X7 Receptor Activation: this compound binds to the extracellular domain of the P2X7 receptor.

  • Ion Channel Opening: This binding event causes a conformational change in the receptor, opening a channel that allows the influx of cations, primarily Ca²⁺ and Na⁺, and the efflux of K⁺.[3]

  • Pore Formation: Prolonged activation of the P2X7 receptor leads to the formation of a larger, non-selective pore that allows the passage of molecules up to 900 Da.[4][5]

  • Downstream Signaling: The influx of Ca²⁺ acts as a second messenger, activating various downstream signaling pathways. This includes the activation of caspases, a family of proteases that are central to the execution of apoptosis.[7]

  • Apoptosis Execution: Activated caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[1][2]

Data Presentation

CompoundCell LineAssay DurationParameterValue (µM)
ATPHEK–hP2X724 hoursLD501017 ± 81
BzATPHEK–hP2X724 hoursLD50119.7 ± 4.4

Data extracted from a study on ATP-induced cytotoxicity in cells expressing the P2X7 receptor.[3]

Visualization

Signaling Pathway of this compound Induced Apoptosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2X7R P2X7 Receptor This compound->P2X7R Binds to Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Induces K_efflux K⁺ Efflux P2X7R->K_efflux Induces Pore Pore Formation P2X7R->Pore Prolonged activation leads to Caspase_Activation Caspase Activation Ca_influx->Caspase_Activation Activates Pore->Caspase_Activation Contributes to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Signaling pathway of this compound induced apoptosis.

Experimental Workflow for this compound Cytotoxicity Assay cluster_workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate overnight. B 2. Treatment Add serial dilutions of this compound to the wells. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D 4. Viability Assay Perform a cell viability assay (e.g., MTT or ATP-based). C->D E 5. Data Analysis Measure absorbance or luminescence and calculate cell viability. D->E F 6. IC50 Determination Plot dose-response curve and determine the IC50 value. E->F

Caption: Experimental workflow for this compound cytotoxicity assay.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using MTT Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen adherent cancer cell line.

Materials:

  • Adherent cancer cell line of interest (e.g., HEK-293, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader (570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: a. Culture the selected cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. c. Resuspend the cell pellet in complete medium and perform a cell count. d. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. e. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). f. Include wells with medium only for blank controls. g. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[8]

  • This compound Treatment: a. Prepare a stock solution of this compound in sterile PBS or culture medium. b. Perform serial dilutions of this compound in complete culture medium to achieve a range of desired concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, 0.3125 mM, and a no-drug control). c. Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions to the treatment wells. d. Add 100 µL of fresh medium to the untreated control wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Assay: a. After the incubation period, carefully aspirate the medium containing this compound. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 10 µL of the 5 mg/mL MTT solution to each well.[8] d. Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Formazan Solubilization: a. After the 4-hour incubation, carefully remove the MTT-containing medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] c. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader.[8]

  • Data Analysis and IC50 Calculation: a. Subtract the average absorbance of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration relative to the untreated control wells: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability, using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[9][10]

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells treated with this compound (and untreated controls)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Treat cells with an effective concentration of this compound (e.g., at or near the determined IC50) for the desired time. b. Harvest both adherent and floating cells and transfer to a centrifuge tube. c. Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant. d. Wash the cells twice with cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension to a new tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Viable cells: Annexin V-FITC negative and PI negative.

  • Early apoptotic cells: Annexin V-FITC positive and PI negative.

  • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

  • Necrotic cells: Annexin V-FITC negative and PI positive.

References

Application Notes and Protocols: 8-Bromo-ATP in Fluorescence Microscopy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP) is a synthetic analog of adenosine triphosphate (ATP) that serves as a valuable tool in biochemical and pharmacological research.[1][2][3] Its structural modification, the presence of a bromine atom at the 8th position of the adenine ring, confers distinct chemical and biological properties. While not intrinsically fluorescent in the visible spectrum, this compound is a potent agonist of P2X purinergic receptors and can be effectively utilized in various fluorescence-based assays to study ATP-binding proteins, characterize receptor function, and screen for novel therapeutic agents.[1][2][3]

These application notes provide a comprehensive overview of the utility of this compound in fluorescence microscopy studies, detailing its physicochemical properties, its role in probing purinergic signaling, and protocols for its application in indirect fluorescence-based assays.

Physicochemical Properties and Handling

This compound is a stable ATP analog that can be reliably used in a variety of experimental conditions.[1]

PropertyValueReference
Molecular Formula C₁₀H₁₅BrN₅O₁₃P₃[1]
Molecular Weight 586.08 g/mol [1]
Absorbance Maximum (λmax) 264 nm[1][4]
Purity ≥90% (HPLC)
Solubility Soluble in water[1]
Storage Store at -20°C

Note: The absorbance maximum at 264 nm is characteristic of the adenine ring and is not indicative of fluorescence in the visible range. This compound itself is not suitable for direct fluorescence imaging.

Applications in Fluorescence Microscopy

The primary application of this compound in the context of fluorescence microscopy is as a non-fluorescent competitor or modulator in assays employing fluorescent ATP analogs or intrinsic protein fluorescence.

Studying P2X Receptor Activation and Pharmacology

This compound is a well-established agonist for P2X receptors, a family of ligand-gated ion channels activated by extracellular ATP.[1][2][3] Its use in conjunction with fluorescent probes allows for the detailed investigation of P2X receptor activation, pharmacology, and signaling pathways.

Signaling Pathway of P2X Receptors:

Upon binding of an agonist like this compound, P2X receptors undergo a conformational change, opening a non-selective cation channel. This leads to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, resulting in membrane depolarization and the initiation of various downstream signaling cascades.

P2X_Signaling P2X Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2X_Receptor P2X Receptor This compound->P2X_Receptor Binds Ca_Influx Ca²⁺ Influx P2X_Receptor->Ca_Influx Opens Channel Na_Influx Na⁺ Influx P2X_Receptor->Na_Influx K_Efflux K⁺ Efflux P2X_Receptor->K_Efflux Depolarization Membrane Depolarization Ca_Influx->Depolarization Downstream Downstream Signaling (e.g., Kinase activation, Gene expression) Ca_Influx->Downstream Na_Influx->Depolarization Depolarization->Downstream Competition_Assay_Workflow Competition Binding Assay Workflow start Start: Cells expressing P2X receptors add_fluorescent Add Fluorescent ATP Analog (e.g., Alexa-647-ATP) start->add_fluorescent incubate1 Incubate to reach equilibrium add_fluorescent->incubate1 wash Wash to remove unbound ligand incubate1->wash measure1 Measure baseline fluorescence (Fluorescence Microscopy) wash->measure1 add_competitor Add increasing concentrations of This compound measure1->add_competitor incubate2 Incubate to reach new equilibrium add_competitor->incubate2 wash2 Wash to remove unbound ligands incubate2->wash2 measure2 Measure fluorescence at each concentration wash2->measure2 analyze Analyze data: Plot fluorescence vs. [this compound] Calculate Kd or Ki measure2->analyze end End analyze->end Tryptophan_Quenching_Workflow Tryptophan Quenching Assay Workflow start Start: Purified ATP-binding protein measure_initial Measure intrinsic tryptophan fluorescence (Excitation: ~280 nm, Emission: ~340 nm) start->measure_initial add_ligand Add increasing concentrations of this compound measure_initial->add_ligand incubate Incubate to allow binding add_ligand->incubate measure_final Measure tryptophan fluorescence at each concentration incubate->measure_final analyze Analyze data: Plot fluorescence quenching vs. [this compound] Determine binding parameters measure_final->analyze end End analyze->end

References

Troubleshooting & Optimization

Troubleshooting unexpected results with 8-Bromo-ATP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing clear guidance on the use of this ATP analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an analog of Adenosine 5'-triphosphate (ATP) where a bromine atom is substituted at the 8th position of the adenine ring. This modification alters its chemical properties and biological activity. It is primarily used as a selective agonist for purinergic P2X receptors.[1][2] Its applications include studying P2X receptor pharmacology, investigating downstream signaling pathways, and exploring the role of these receptors in various physiological and pathological processes.[1][2] It has also been shown to exhibit cytotoxic effects on multiple myeloma cells.[1]

Q2: What are the key differences between this compound and ATP?

A2: The bromine substitution in this compound leads to several key differences from native ATP:

  • Conformation: The bulky bromine atom favors the syn conformation of the glycosidic bond, unlike ATP which predominantly exists in the anti conformation. This conformational preference can affect its interaction with ATP-binding sites on proteins.

  • Receptor Selectivity: this compound can exhibit different selectivity and potency for various P2X receptor subtypes compared to ATP.

  • Hydrolysis Resistance: While not completely resistant, this compound may be hydrolyzed at a different rate by ectonucleotidases compared to ATP.

Q3: How should I prepare and store this compound solutions?

A3: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. To prepare a stock solution, dissolve the solid in high-purity water or an appropriate aqueous buffer (e.g., PBS, HEPES). The salt form of this compound generally has better water solubility and stability.[1] Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: At what concentration should I use this compound in my experiments?

A4: The optimal concentration of this compound will vary depending on the specific application, cell type, and experimental conditions. For example, in cytotoxicity assays with multiple myeloma cells, an IC50 of 23.1 μM has been reported.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guides

Issue 1: Weaker or No Response Compared to ATP in P2X Receptor Activation Assays
Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response curve with a wide range of this compound concentrations to determine its EC50 for the specific P2X receptor subtype you are studying. Potency can vary significantly between subtypes.
Compound Degradation Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles by using single-use aliquots. Confirm the integrity of the compound if degradation is suspected.
Incorrect pH of Solution Ensure the pH of your experimental buffer is within the optimal range for P2X receptor activation (typically pH 7.2-7.4).
Presence of Divalent Cations The concentration of divalent cations like Mg²⁺ and Ca²⁺ can influence the activity of P2X receptors. Optimize the concentration of these ions in your assay buffer.
Rapid Receptor Desensitization Some P2X receptor subtypes (e.g., P2X1, P2X3) desensitize rapidly upon agonist binding. Use a rapid perfusion system in electrophysiology experiments or a kinetic plate reader for fluorescence assays to capture the initial response.
Issue 2: High Background or Unexpected Signal in Fluorescence-Based Assays (e.g., Calcium Imaging)
Possible Cause Troubleshooting Steps
Autofluorescence of this compound Run a control experiment with this compound in cell-free media to check for intrinsic fluorescence at the excitation and emission wavelengths of your fluorescent dye.
Off-Target Effects High concentrations of this compound may have off-target effects, leading to non-specific changes in intracellular signaling. Perform dose-response experiments and use the lowest effective concentration. Consider using a more selective P2X receptor agonist or antagonist as a control.
Cell Health Ensure cells are healthy and not overly confluent, as this can lead to higher background fluorescence. Perform a cell viability assay in parallel.
Dye Loading Issues Optimize the concentration of the fluorescent dye and the loading time. Ensure complete removal of extracellular dye before starting the experiment.
Issue 3: Inconsistent Results in Kinase Assays
Possible Cause Troubleshooting Steps
Off-Target Kinase Inhibition/Activation This compound, as an ATP analog, could potentially interact with the ATP-binding site of kinases. Screen this compound against a panel of kinases to identify any off-target effects.
Variable ATP Concentration If using this compound in a competitive kinase assay, ensure the concentration of ATP is consistent across all experiments, as it will compete with this compound for binding to the kinase.
Assay Interference This compound might interfere with the detection method of the kinase assay (e.g., luminescence, fluorescence). Run appropriate controls to check for assay interference.

Quantitative Data

Table 1: Comparative Potency of P2 Receptor Agonists

CompoundReceptor SubtypeSpeciesEC50 / IC50 (µM)Potency Relative to ATP
This compound P2X (general)Guinea Pig-Agonist
Multiple Myeloma CellsHumanIC50: 23.1-
ATPP2X1Human0.1 - 1-
P2X2Rat~7-
P2X3Human0.5-
P2X4Human0.2 - 10-
P2X7Human>100-
2-MeSATPP2X1Human0.054More Potent
P2X3Human0.35More Potent
BzATPP2X3Human0.08More Potent

Note: Data is compiled from various sources and experimental conditions may differ. This table should be used as a general guide.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Induced Currents in HEK293 Cells Expressing P2X Receptors

Objective: To measure the activation of a specific P2X receptor subtype by this compound using electrophysiology.

Materials:

  • HEK293 cells stably or transiently expressing the P2X receptor of interest

  • External solution (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl₂, 1 MgCl₂ (pH adjusted to 7.3 with NaOH)

  • Internal solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.3 with NaOH)

  • This compound stock solution (10 mM in water)

  • Patch-clamp rig with amplifier, data acquisition system, and perfusion system

Procedure:

  • Culture HEK293 cells expressing the P2X receptor on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single, isolated cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Using a rapid perfusion system, apply this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) for a short duration (e.g., 2-5 seconds).

  • Record the inward current elicited by this compound.

  • Wash the cell with external solution between applications to allow for receptor recovery.

  • As a positive control, apply ATP at a known effective concentration.

  • Analyze the current amplitude and kinetics to determine the dose-response relationship and compare the efficacy and potency of this compound to ATP.

Visualizations

P2X_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2X_Receptor P2X Receptor This compound->P2X_Receptor Binds to ATP ATP ATP->P2X_Receptor Binds to Ca_Influx Ca²⁺ Influx P2X_Receptor->Ca_Influx Opens channel Na_Influx Na⁺ Influx P2X_Receptor->Na_Influx Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling Activates Depolarization Membrane Depolarization Na_Influx->Depolarization Causes

Caption: P2X Receptor Signaling Pathway Activated by this compound.

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand P2Y Agonist (e.g., ATP, ADP) P2Y_Receptor P2Y Receptor (Gs/Gi-coupled) Ligand->P2Y_Receptor Binds to G_Protein G-protein (Gs or Gi) P2Y_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts G_Protein->Adenylyl_Cyclase Modulates (Activates or Inhibits) ATP_int ATP ATP_int->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Adenylyl Cyclase Signaling Pathway modulated by P2Y Receptors.

Troubleshooting_Workflow Start Unexpected Result with This compound Check_Concentration Verify Concentration and Dose-Response Start->Check_Concentration Check_Purity Assess Compound Purity & Stability Check_Concentration->Check_Purity Check_Protocol Review Experimental Protocol Check_Purity->Check_Protocol Check_Controls Evaluate Positive & Negative Controls Check_Protocol->Check_Controls Consider_Off_Target Investigate Potential Off-Target Effects Check_Controls->Consider_Off_Target Resolved Issue Resolved Consider_Off_Target->Resolved

Caption: General Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: Optimizing 8-Bromo-ATP for Calcium Influx Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 8-Bromo-ATP-induced calcium influx. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common experimental hurdles, and offer detailed protocols for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in calcium signaling studies?

This compound (8-Bromoadenosine 5'-triphosphate) is a stable analog of Adenosine 5'-triphosphate (ATP). It functions as an agonist for P2 purinergic receptors, specifically the ionotropic P2X receptor family. Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations, including calcium (Ca²⁺), into the cell. This makes this compound a useful tool for studying P2X receptor function and downstream signaling pathways initiated by intracellular calcium elevation.

Q2: Which P2X receptor subtype does this compound target?

This compound is considered a general P2X receptor agonist. P2X receptors have seven subtypes (P2X1-7), and the specific subtype activated can depend on the cell type and experimental system. P2X7 is a common target in studies involving high concentrations of ATP analogs and is known for its role in inflammation and apoptosis.

Q3: What is the recommended concentration range for this compound?

Direct dose-response data for this compound-induced calcium influx is limited in published literature. However, based on its activity in other assays and data from related ATP analogs, a starting concentration range of 10 µM to 300 µM is recommended for initial optimization experiments. For P2X7 receptors, which have a lower affinity for ATP, concentrations up to the low millimolar range may be necessary.[1][2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: How should I prepare and store this compound?

This compound is soluble in water. For experiments, prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable aqueous buffer (e.g., sterile water or PBS) and store it at -20°C in aliquots to avoid repeated freeze-thaw cycles. The solid form is stable for at least four years when stored at -20°C.

Q5: What are the best positive and negative controls for my experiment?

  • Positive Control: Use a known calcium-mobilizing agent to ensure your cells and detection system are working correctly.

    • ATP: As the natural ligand, ATP can be used to elicit a maximal response for comparison.

    • Ionomycin (1-10 µM): A calcium ionophore that creates pores in the membrane, allowing a rapid and sustained influx of Ca²⁺ from the extracellular medium.

    • Thapsigargin (1-2 µM): An inhibitor of the SERCA pump that blocks Ca²⁺ re-uptake into the endoplasmic reticulum, leading to a gradual increase in cytosolic calcium from internal stores.

  • Negative Control:

    • Vehicle Control: Treat cells with the same buffer used to dissolve this compound to account for any effects of the solvent.

    • P2X Receptor Antagonist: Use a broad-spectrum P2X antagonist like Suramin or PPADS (pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid) to confirm that the observed calcium influx is mediated by P2X receptors.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Weak Calcium Signal Suboptimal this compound Concentration: The concentration may be too low to activate the P2X receptors on your cells.Perform a dose-response experiment with this compound from 1 µM to 1 mM to find the optimal concentration. Compare with a high concentration of ATP (e.g., 100 µM - 1 mM) as a positive control.[3][4]
Low P2X Receptor Expression: The cell line may not express sufficient levels of P2X receptors.Verify P2X receptor expression using techniques like RT-PCR, Western blot, or immunocytochemistry. Consider using a cell line known to have robust P2X expression (e.g., HEK293 cells transfected with a specific P2X subtype, macrophage cell lines like RAW 264.7, or primary astrocytes).[5]
Poor Calcium Dye Loading: The fluorescent calcium indicator may not have been loaded efficiently.Optimize dye concentration (e.g., 1-5 µM for Fluo-8 AM) and incubation time (typically 30-60 minutes at 37°C). Ensure cells are healthy and not overgrown. Check for dye compartmentalization (uneven fluorescence within the cell).
Calcium-Free Extracellular Buffer: P2X receptors are ion channels that primarily mediate influx of extracellular calcium.Ensure your experimental buffer contains a physiological concentration of calcium (typically 1-2 mM).
High Background Signal Incomplete de-esterification of AM-ester dyes: Residual extracellular or improperly cleaved dye can cause high background.After loading, wash cells gently 2-3 times with fresh buffer. Allow a de-esterification period of 20-30 minutes at room temperature before starting the assay.
Cell Death or Stress: Dying cells have compromised membrane integrity, leading to high intracellular calcium and background fluorescence.Check cell viability using a dye like Trypan Blue. Ensure gentle handling of cells throughout the protocol. Use an appropriate, non-toxic concentration of this compound.
Rapid Signal Decay Receptor Desensitization: Some P2X subtypes (e.g., P2X1, P2X3) desensitize rapidly upon agonist binding.Ensure your measurement instrument (plate reader, microscope) is set up to record the signal immediately upon addition of this compound. Acquire data at a high temporal resolution (e.g., every 1-2 seconds).
Calcium Sequestration/Extrusion: Cells actively work to return cytosolic calcium to baseline levels.This is a normal physiological response. Analyze the peak fluorescence change (F/F₀) as your primary readout.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for P2X Receptor Agonists

AgonistTypical EC₅₀ Range (for ATP)Recommended Starting Range (this compound)Notes
ATP1 µM - 1 mM (Varies by P2X subtype and cell type)[2][4][5][6]10 µM - 300 µMThe potency of this compound is generally lower than ATP. A full dose-response curve is highly recommended. For P2X7, higher concentrations (up to 1-3 mM) may be required.[1]
BzATP10 µM - 100 µMN/AA potent P2X7 agonist, often used as a positive control for this subtype.[3][7]

Table 2: Common Fluorescent Calcium Indicators

Indicator DyeExcitation (nm)Emission (nm)Loading ConcentrationIncubation Time/TempKey Feature
Fluo-8, AM ~490~5251 - 5 µM30-60 min at 37°CHigh signal-to-background ratio; suitable for plate readers.
Fura-2, AM ~340 / ~380~5101 - 5 µM30-60 min at 37°CRatiometric dye, which reduces effects of uneven loading and photobleaching. Requires a system capable of rapid excitation wavelength switching.
Indo-1, AM ~350~405 / ~4851 - 5 µM30-60 min at 37°CRatiometric dye (emission shift); well-suited for flow cytometry.

Experimental Protocols

Detailed Protocol: Calcium Influx Assay Using a Fluorescence Plate Reader

This protocol outlines the measurement of this compound-induced calcium influx in adherent cells grown in a 96-well plate using the fluorescent dye Fluo-8, AM.

Materials:

  • Adherent cells cultured in a black-walled, clear-bottom 96-well plate.

  • This compound sodium salt

  • Fluo-8, AM

  • Pluronic™ F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES buffer), pH 7.4

  • Positive control (e.g., ATP or Ionomycin)

  • Negative control/antagonist (e.g., PPADS)

Procedure:

  • Cell Plating:

    • Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in a 90-100% confluent monolayer on the day of the experiment.

    • Incubate overnight (or until confluent) at 37°C in a 5% CO₂ incubator.

  • Preparation of Reagents:

    • This compound Stock (100X): Prepare a 100X concentrated stock solution of this compound in HBSS/HEPES buffer. For example, to achieve a final concentration of 100 µM, prepare a 10 mM stock. Store at -20°C.

    • Fluo-8, AM Loading Buffer:

      • Prepare a 1-5 mM stock of Fluo-8, AM in anhydrous DMSO.

      • Prepare a 10% (w/v) Pluronic F-127 stock in anhydrous DMSO.

      • For the final loading buffer, dilute the Fluo-8, AM stock and Pluronic F-127 stock into HBSS/HEPES buffer to achieve a final concentration of 1-5 µM Fluo-8, AM and 0.02% Pluronic F-127. (Example: For 10 mL of buffer, add 20 µL of 2 mM Fluo-8 stock and 20 µL of 10% Pluronic F-127). Vortex to mix.

  • Dye Loading:

    • Aspirate the culture medium from the cell plate.

    • Gently wash the cells once with 100 µL of HBSS/HEPES buffer.

    • Add 100 µL of the Fluo-8, AM loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

    • Following incubation, gently wash the cells twice with 100 µL of HBSS/HEPES buffer to remove extracellular dye.

    • Add a final 100 µL of HBSS/HEPES buffer to each well.

    • Incubate the plate for 20-30 minutes at room temperature, protected from light, to allow for complete de-esterification of the dye.

  • Measurement of Calcium Influx:

    • Set up the fluorescence plate reader to measure fluorescence intensity at Ex/Em = 490/525 nm. Program the instrument for a kinetic read.

    • Baseline Reading: Record a stable baseline fluorescence for 30-60 seconds.

    • Agonist Addition: Using the instrument's injectors (or by hand with a multichannel pipette), add the desired concentration of this compound (e.g., 1 µL of 100X stock) to the appropriate wells.

    • Post-Stimulation Reading: Continue to record the fluorescence signal for at least 2-5 minutes to capture the peak response and subsequent decay.

    • Include wells for positive controls (e.g., 100 µM ATP) and vehicle controls. For antagonist experiments, pre-incubate the cells with the antagonist for 15-30 minutes before adding this compound.

  • Data Analysis:

    • Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the average baseline fluorescence (F₀).

    • The peak F/F₀ value represents the maximum calcium response.

    • Plot the peak F/F₀ against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀.

Visualizations

Signaling Pathway

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2X_Receptor P2X Receptor (e.g., P2X7) This compound->P2X_Receptor Binds and Activates Ca_Influx Ca²⁺ Influx P2X_Receptor->Ca_Influx Opens Channel Downstream Downstream Signaling (e.g., Enzyme Activation, Gene Expression, Cytokine Release) Ca_Influx->Downstream Initiates

Caption: this compound signaling pathway via P2X receptors.

Experimental Workflow

Calcium_Influx_Workflow A 1. Seed Cells in 96-well plate C 3. Load Cells with Calcium Dye A->C B 2. Prepare Reagents (this compound, Dye Buffer) B->C D 4. Wash & De-esterify C->D E 5. Measure Baseline Fluorescence D->E F 6. Add this compound & Record Signal E->F G 7. Analyze Data (Calculate F/F₀) F->G

Caption: Workflow for a calcium influx assay.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Experiment Failed: No/Low Signal PositiveControl Did Positive Control (e.g., ATP/Ionomycin) Work? Start->PositiveControl DoseResponse Perform this compound Dose-Response (1 µM - 1 mM) PositiveControl->DoseResponse Yes CheckCells Check Cell Health & Dye Loading Efficiency PositiveControl->CheckCells No CheckReceptor Verify P2X Receptor Expression (PCR/WB) DoseResponse->CheckReceptor Still No Signal CheckBuffer Confirm Ca²⁺ in Extracellular Buffer CheckCells->CheckBuffer Cells/Dye OK

Caption: Troubleshooting guide for low calcium signal.

References

8-Bromo-ATP stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of 8-Bromo-ATP. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: 8-Bromoadenosine 5'-triphosphate (this compound) is a non-hydrolyzable analog of adenosine triphosphate (ATP).[1][2][3] It primarily functions as an agonist for purinergic P2X receptors, which are ligand-gated ion channels.[2][3][4] Its resistance to degradation by ectonucleotidases makes it a stable tool for studying P2X receptor signaling pathways, which are involved in various physiological processes.

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound should be stored at -20°C.[4] The sodium salt form is generally preferred due to its enhanced water solubility and stability.[2] Under these conditions, it is stable for at least one year, with some suppliers indicating a shelf life of four years or more. Short-term exposure to ambient temperatures (up to one week) is generally acceptable without significant degradation.[4]

Q3: How should I prepare and store this compound solutions?

A3: It is highly recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, it should be prepared in a buffer at a neutral pH (approximately 7.5), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[5] Neutral frozen solutions of ATP analogs are generally stable for at least a year.

Q4: What factors can affect the stability of this compound in solution?

A4: The stability of this compound in solution is primarily affected by temperature and pH. Hydrolysis of the triphosphate chain to diphosphate (ADP) and monophosphate (AMP) is accelerated at elevated temperatures and under acidic or alkaline conditions.[6][7][8][9] While specific data for this compound is limited, studies on ATP show rapid hydrolysis at temperatures above 25°C and at non-neutral pH.[7][8]

Q5: Is this compound sensitive to light?

A5: While some research indicates that blue light can induce changes in ATP concentration in certain biological systems, there is no strong evidence to suggest that standard laboratory lighting conditions cause significant degradation of this compound solutions.[10] However, as a general precaution for nucleotide solutions, it is good practice to store them in amber vials or protected from direct, intense light.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationNotes
Solid-20°C≥ 1 yearDesiccation is recommended.
Solution-20°C/-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.
Solution4°CUp to 1 weekFor short-term use only.
SolutionRoom Temp.Not recommendedSignificant degradation can occur.

Table 2: Influence of pH and Temperature on ATP Hydrolysis Rate (as a proxy for this compound)

TemperaturepHHalf-lifeReference
120°C3minutes[7][8]
120°C7minutes[7][8]

Note: This data is for ATP and should be used as a general guideline for the stability of this compound.

Experimental Protocols

Protocol 1: Preparation of a Neutral this compound Stock Solution
  • Dissolution: Weigh the desired amount of this compound (sodium salt) and dissolve it in a minimal volume of sterile, nuclease-free water.

  • pH Adjustment: Carefully monitor the pH of the solution using pH strips or a calibrated pH meter. The initial solution will be mildly acidic. Titrate the solution with 1 M NaOH to a final pH of 7.5.[5]

  • Sterilization: Sterile filter the neutralized this compound solution through a 0.22 µm filter into a sterile container.[5]

  • Quantification: Determine the precise concentration of the stock solution using UV-Vis spectrophotometry. Measure the absorbance at 259 nm. The molar extinction coefficient for ATP is 15,400 M⁻¹cm⁻¹, which can be used as a close approximation for this compound.[5]

  • Aliquoting and Storage: Dilute the stock solution to the desired final concentration (e.g., 10 mM) with sterile, nuclease-free water. Aliquot the solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[5]

Protocol 2: General Workflow for a Calcium Influx Assay Using this compound
  • Cell Preparation: Plate cells expressing the P2X receptor of interest at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove serum. Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution to the desired final concentrations in the assay buffer.

  • Controls:

    • Vehicle Control: A set of wells treated with the vehicle used to dissolve this compound.

    • Positive Control: Use a known agonist for the receptor (e.g., ATP) to confirm cell and receptor functionality.

    • Antagonist Control (Optional): Pre-incubate cells with a selective P2X receptor antagonist to confirm the specificity of the this compound-induced response.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system. Set the plate reader to the appropriate excitation and emission wavelengths for the calcium indicator. Inject the this compound solutions into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: Calculate the change in fluorescence intensity by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the vehicle control and plot the results as a percentage of the maximal response to generate a dose-response curve and determine the EC₅₀.

Troubleshooting Guides

Problem 1: No or reduced cellular response to this compound application.

Possible Cause Troubleshooting Step
Degraded this compound Prepare a fresh solution from solid stock. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Consider verifying the integrity of the compound using HPLC.
Incorrect Concentration Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.
Low Receptor Expression Confirm the expression of the target P2X receptor in your cell line or primary cells using techniques like Western blot or qPCR.
Competitive Antagonism If your assay medium contains high concentrations of other potential ligands or antagonists, they may compete with this compound for binding.

Problem 2: High background signal or apparent agonist-independent activity.

Possible Cause Troubleshooting Step
Cell Stress or Death Ensure cells are healthy and not overly confluent. Perform a cell viability assay (e.g., MTT or LDH release) to determine if the this compound concentration or vehicle is cytotoxic.
Off-Target Effects Test the effect of this compound in a cell line that does not express the target P2X receptor. Compare the effects with other structurally different P2X agonists.
Contamination of Stock Ensure that the this compound stock solution is free from microbial or chemical contamination. Prepare a fresh solution from the solid compound.

Problem 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Incomplete Dissolution Ensure the this compound powder is completely dissolved in the solvent before making serial dilutions. Vortex thoroughly.
Variable Experimental Conditions Factors like pH and temperature can influence ligand binding. Ensure your buffer system is stable and that the temperature is consistent across all experiments.
Cell Passage Number The expression levels of receptors can change with cell passage number. Use cells within a consistent and low passage range for your experiments.
Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Visualizations

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2X_Receptor P2X Receptor This compound->P2X_Receptor Binds Ca_Influx Ca²⁺ Influx P2X_Receptor->Ca_Influx Opens Channel Na_Influx Na⁺ Influx P2X_Receptor->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_Influx->Downstream Na_Influx->Depolarization Depolarization->Downstream

Caption: P2X Receptor Signaling Pathway activated by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagent Is this compound solution fresh and properly stored? Start->Check_Reagent Prep_Fresh Prepare fresh solution from solid stock. Aliquot and store at -20°C. Check_Reagent->Prep_Fresh No Check_Conc Is the concentration correct and optimized? Check_Reagent->Check_Conc Yes Prep_Fresh->Check_Conc Dose_Response Perform a dose-response curve. Check_Conc->Dose_Response No Check_Cells Are cells healthy and expressing the receptor? Check_Conc->Check_Cells Yes Dose_Response->Check_Cells Verify_Cells Check cell viability. Confirm receptor expression (qPCR/Western). Check_Cells->Verify_Cells No Check_Controls Are controls behaving as expected? Check_Cells->Check_Controls Yes Verify_Cells->Check_Controls Troubleshoot_Assay Troubleshoot the assay procedure (e.g., buffers, temperature). Check_Controls->Troubleshoot_Assay No Consider_Off_Target Consider off-target effects. Use specific antagonists or receptor-negative cell lines. Check_Controls->Consider_Off_Target Yes Troubleshoot_Assay->Consider_Off_Target Success Problem Resolved Consider_Off_Target->Success

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Preventing 8-Bromo-ATP degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-ATP. The information is designed to help prevent its degradation in experimental buffers and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (8-Bromoadenosine 5'-triphosphate) is a non-hydrolyzable analog of adenosine triphosphate (ATP).[1][] It is widely used as a potent and selective agonist for P2X purinergic receptors, which are ligand-gated ion channels involved in a variety of physiological processes.[1][3][4] Its resistance to degradation by some enzymes makes it a stable tool for studying these signaling pathways.[5]

Q2: How should I store this compound?

A2: For long-term stability, this compound should be stored as a solid at -20°C.[6][7] Under these conditions, it can be stable for at least 12 months.[7] Stock solutions should be prepared in a suitable buffer at a neutral pH, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[8][9]

Q3: Is there a difference in stability between the free acid and salt forms of this compound?

A3: Yes, the salt form of this compound, such as the tetrasodium salt, generally exhibits enhanced water solubility and greater stability in solution compared to the free acid form.[1]

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Effect Observed

Possible Cause: Degradation of this compound in the experimental buffer.

Solutions:

  • pH Control: ATP and its analogs are most stable in solutions with a pH between 6.8 and 7.4. Hydrolysis occurs rapidly at extreme pH values. Ensure your experimental buffer is maintained within this range.

  • Temperature Management: High temperatures accelerate the hydrolysis of the triphosphate chain. Prepare and use this compound solutions at room temperature or on ice whenever possible. Avoid prolonged incubation at elevated temperatures unless experimentally required.

  • Chelate Divalent Cations: Divalent cations can catalyze the hydrolysis of the phosphate bonds. The inclusion of a chelating agent like EDTA in your buffer can help sequester these ions and improve stability.

  • Enzymatic Degradation: If your experimental system contains cell lysates or tissues, endogenous phosphatases and nucleotidases can degrade this compound.[3][7] Consider purifying your system or using phosphatase inhibitors if enzymatic degradation is suspected.

  • Fresh Preparations: Prepare fresh this compound solutions for each experiment to minimize degradation that may occur during storage.

Issue 2: Variability Between Experimental Replicates

Possible Cause: Inconsistent concentrations of active this compound due to degradation or improper handling.

Solutions:

  • Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles that can degrade the compound, store this compound stock solutions in single-use aliquots.

  • Consistent Buffer Preparation: Ensure that the buffer composition, including pH and any additives, is consistent across all experiments.

  • Light Protection: While not extensively documented for this compound specifically, other brominated purine derivatives can be susceptible to photodegradation.[10] As a precaution, protect solutions from direct light, especially during long incubations.

Data on Factors Affecting Stability

While specific quantitative data on the degradation kinetics of this compound is limited in the literature, the stability of ATP provides a useful reference. The following table summarizes the known factors that influence the stability of ATP and, by extension, are critical for handling this compound.

FactorConditionEffect on StabilityRecommendation
pH Acidic (< 6.0) or Alkaline (> 8.0)Increased rate of hydrolysisMaintain buffer pH between 6.8 and 7.4.
Temperature Elevated temperaturesAccelerates hydrolysisPrepare and use solutions on ice or at room temperature. Avoid prolonged heating.
Divalent Cations Presence of cations like Ca²⁺, Mg²⁺ (can be complex)Can catalyze hydrolysis, though Mg²⁺ is also required for many enzymatic reactions involving ATP.Use a chelating agent like EDTA in stock solutions. For experiments requiring divalent cations, add them to the final reaction mixture just before use.
Enzymes Presence of phosphatases, nucleotidasesEnzymatic cleavage of phosphate groupsUse purified systems, phosphatase inhibitors, or non-hydrolyzable analogs where appropriate.
Freeze-Thaw Cycles Repeated cyclesCan lead to degradationAliquot stock solutions into single-use volumes.
Light Exposure UV or prolonged intense lightPotential for photodegradation of the brominated purine ringStore solutions in the dark or in amber tubes.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Weighing: Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Dissolving: Dissolve the this compound in a buffer of your choice (e.g., 10 mM HEPES or Tris) with a pH adjusted to 7.2-7.4. The salt form is recommended for better solubility.[1]

  • Concentration Check: Determine the precise concentration of the stock solution spectrophotometrically. The molar extinction coefficient (ε) for this compound at its λmax of 264 nm is 17.0 L mmol⁻¹ cm⁻¹ in Tris-HCl buffer at pH 7.5.[7]

  • Storage: Aliquot the stock solution into small, single-use volumes in light-protected tubes and store at -20°C or -80°C for long-term stability.

Protocol 2: Assessing this compound Stability by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to monitor the integrity of your this compound solution over time.

  • Sample Preparation: At various time points, take an aliquot of your this compound solution stored under your experimental buffer conditions.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of a low-concentration phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium) and an organic solvent like acetonitrile or methanol is commonly used for nucleotide separation.

  • Detection: Monitor the elution profile using a UV detector set to 264 nm.

  • Analysis: Degradation can be quantified by the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products like 8-Bromo-ADP, 8-Bromo-AMP, and 8-bromoadenosine.

Visualizing Key Processes

P2X Receptor Signaling Pathway

This compound acts as an agonist at P2X receptors, which are ligand-gated ion channels. The binding of this compound initiates a conformational change that opens the channel, allowing the influx of cations like Na⁺ and Ca²⁺.[11] This leads to membrane depolarization and the activation of downstream signaling cascades.

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 8-Br-ATP 8-Br-ATP P2X_receptor P2X Receptor 8-Br-ATP->P2X_receptor Binds to Na_ion Na+ P2X_receptor->Na_ion Influx Ca_ion Ca2+ P2X_receptor->Ca_ion Influx Depolarization Depolarization Na_ion->Depolarization Downstream Downstream Signaling Ca_ion->Downstream Depolarization->Downstream

Caption: P2X receptor activation by this compound.

Experimental Workflow for Assessing this compound Stability

A logical workflow is crucial for systematically troubleshooting stability issues. This involves preparing the compound, storing it under defined conditions, and periodically assessing its integrity.

Stability_Workflow A Prepare 8-Br-ATP Stock Solution (Buffer, pH 7.2-7.4) B Aliquot and Store (-20°C or -80°C, protected from light) A->B C Incubate Aliquot in Experimental Buffer B->C D Take Samples at Time Points (t=0, t=x, t=y) C->D E Analyze by HPLC-UV (264 nm) D->E F Quantify Peak Areas (8-Br-ATP vs. Degradation Products) E->F G Determine Degradation Rate F->G

Caption: Workflow for stability assessment.

Logical Troubleshooting Flowchart

When encountering unexpected experimental results with this compound, a systematic troubleshooting approach can help identify the root cause.

Troubleshooting_Flowchart Start Inconsistent Results Check_Prep Freshly Prepared 8-Br-ATP? Start->Check_Prep Check_Storage Proper Storage Conditions? Check_Prep->Check_Storage Yes Solution_Prep Prepare Fresh Solution Check_Prep->Solution_Prep No Check_Buffer Buffer pH 6.8-7.4? Check_Storage->Check_Buffer Yes Solution_Storage Aliquot and Store Properly Check_Storage->Solution_Storage No Check_Enzymes Potential Enzymatic Degradation? Check_Buffer->Check_Enzymes Yes Solution_Buffer Adjust Buffer pH Check_Buffer->Solution_Buffer No Solution_Enzymes Use Inhibitors or Purified System Check_Enzymes->Solution_Enzymes Yes End Re-run Experiment Check_Enzymes->End No Solution_Prep->End Solution_Storage->End Solution_Buffer->End Solution_Enzymes->End

Caption: Troubleshooting inconsistent results.

References

Why am I not seeing a response with 8-Bromo-ATP?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Bromo-ATP. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this ATP analog in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

8-Bromo-adenosine-5'-triphosphate (this compound) is a synthetic analog of adenosine triphosphate (ATP). Its primary mechanism of action is to function as an agonist at various purinergic P2 receptors, which are cell surface receptors that mediate a wide range of physiological responses to extracellular nucleotides. It is often used to study the function and signaling pathways of these receptors.[1]

Q2: How should this compound be stored for optimal stability?

For long-term storage, this compound powder should be stored at -20°C, where it can be stable for at least a year.[1][2] Stock solutions should be prepared fresh for each experiment. If necessary, aqueous stock solutions can be aliquoted and frozen at -20°C for short-term storage (up to one week), although fresh preparation is highly recommended to prevent degradation. Avoid repeated freeze-thaw cycles.

Q3: How do I properly dissolve this compound?

This compound is soluble in water and physiological buffers such as phosphate-buffered saline (PBS). For cell-based assays, it is recommended to dissolve the compound in sterile PBS or the specific cell culture medium being used. Ensure the powder is completely dissolved by vortexing thoroughly to create a homogenous solution.

Troubleshooting Guide: No Observable Response with this compound

One of the most common issues researchers face is a lack of an observable response when using this compound. This guide provides a systematic approach to troubleshoot this problem.

Problem: No observable effect or a weaker than expected response.

This can be a frustrating issue. The following sections break down the potential causes and provide recommended solutions.

A primary reason for a lack of response is an issue with the this compound itself or its concentration.

  • Possible Cause: Degraded this compound. Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation of the compound.

    • Recommended Solution: Prepare fresh stock solutions of this compound before each experiment. If using aliquots, ensure they have not been subjected to multiple freeze-thaw cycles.

  • Possible Cause: Insufficient Concentration. The concentration of this compound may be too low to elicit a response in your specific experimental system.

    • Recommended Solution: Perform a dose-response curve to determine the optimal concentration for your cell type or assay. Typical working concentrations can range from micromolar to millimolar depending on the target receptor and cell type.

The biological system and the conditions of your experiment play a crucial role in observing a response.

  • Possible Cause: Low or Absent Target Receptor Expression. The cells or tissue being studied may not express the target P2 receptor, or the expression level may be too low to produce a detectable signal.

    • Recommended Solution: Verify the expression of the target P2 receptor subtype in your experimental system using techniques such as qPCR, Western blotting, or immunofluorescence.

  • Possible Cause: Receptor Desensitization. P2 receptors, particularly P2Y subtypes, can undergo rapid desensitization upon prolonged or repeated exposure to agonists.

    • Recommended Solution: Ensure that cells are not pre-exposed to ATP or other purinergic agonists before the experiment. Allow for a sufficient washout period between agonist applications in time-course experiments.

  • Possible Cause: Presence of Ectonucleotidases. Ectonucleotidases are enzymes present on the cell surface that can rapidly hydrolyze extracellular ATP and its analogs, including this compound, thereby reducing its effective concentration at the receptor.[3][4][5][6][7][8][9][10][11]

    • Recommended Solution:

      • Include an ectonucleotidase inhibitor in your assay buffer.

      • Use a higher concentration of this compound to overcome the enzymatic degradation.

      • Consider using a cell line with low ectonucleotidase activity if possible.

  • Possible Cause: Suboptimal Assay Buffer Conditions. The pH, ionic strength, or presence of certain ions in the assay buffer can affect the stability of this compound and the function of the target receptor.

    • Recommended Solution: Optimize the assay buffer composition. Ensure the pH is within the optimal range for both the compound and the cellular response. Some purinergic receptors have their activity modulated by pH and divalent cations.[12][13]

How you measure and analyze the response is critical.

  • Possible Cause: Inappropriate Assay Readout. The chosen method for detecting a response may not be sensitive enough or appropriate for the specific signaling pathway activated by this compound.

    • Recommended Solution: Ensure your detection method is suitable for the expected downstream signaling event (e.g., calcium imaging for Gq-coupled P2Y receptors, cAMP measurement for Gs-coupled receptors, or patch-clamp for ion channels).

  • Possible Cause: High Background Signal or Assay Interference. Components in the assay medium or the compound itself might interfere with the detection method, masking a real response.

    • Recommended Solution: Run appropriate controls, including vehicle controls and positive controls (e.g., ATP), to assess background signal and ensure the assay is performing as expected.

Data Presentation

The following table summarizes the known agonist/antagonist profile and potency of this compound at various purinergic receptors.

Receptor SubtypeAgonist/AntagonistPotency (EC50/IC50)Reference
P2Y1Agonist-[14]
P2Y2Agonist23.0 µM[14]
P2Y11Agonist-[14]
P2X ReceptorsAgonistGenerally a potent agonist[1]

Note: The potency of this compound can vary significantly depending on the species and the specific experimental conditions.

Experimental Protocols

Key Experiment: Measuring Intracellular Calcium Mobilization in Response to this compound

This protocol provides a general framework for assessing the activation of Gq-coupled P2Y receptors by this compound using a fluorescent calcium indicator.

Materials:

  • Cultured cells expressing the P2Y receptor of interest

  • This compound

  • Fluo-4 AM (or another suitable calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence plate reader or microscope capable of kinetic measurements

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Wash: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition and Measurement:

    • Prepare a stock solution of this compound in HBSS at a concentration 10-fold higher than the final desired concentration.

    • Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Add the this compound solution to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response by dividing ΔF by the baseline fluorescence (F0) to obtain ΔF/F0.

    • Plot the dose-response curve and calculate the EC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare fresh this compound solution add_compound Add this compound prep_compound->add_compound prep_cells Seed and culture cells load_dye Load cells with calcium indicator prep_cells->load_dye prep_buffer Prepare assay buffer prep_buffer->load_dye wash_cells Wash cells load_dye->wash_cells wash_cells->add_compound measure_response Measure fluorescence add_compound->measure_response analyze_data Analyze fluorescence data measure_response->analyze_data interpret_results Interpret results analyze_data->interpret_results

Caption: A typical experimental workflow for measuring cellular responses to this compound.

troubleshooting_flowchart start No response with this compound check_compound Is the this compound solution fresh and properly stored? start->check_compound check_concentration Have you performed a dose-response curve? check_compound->check_concentration Yes solution_compound Prepare fresh solution, store properly check_compound->solution_compound No check_receptor Is the target receptor expressed? check_concentration->check_receptor Yes solution_concentration Optimize concentration check_concentration->solution_concentration No check_desensitization Could receptor desensitization be an issue? check_receptor->check_desensitization Yes solution_receptor Verify receptor expression check_receptor->solution_receptor No check_enzymes Have you considered ectonucleotidase activity? check_desensitization->check_enzymes Yes solution_desensitization Avoid pre-exposure, allow recovery check_desensitization->solution_desensitization No solution_enzymes Use ectonucleotidase inhibitors check_enzymes->solution_enzymes Yes

Caption: A troubleshooting flowchart for diagnosing a lack of response with this compound.

signaling_pathway BromoATP This compound P2Y_Receptor Gq-coupled P2Y Receptor BromoATP->P2Y_Receptor activates PLC Phospholipase C (PLC) P2Y_Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: A simplified signaling pathway for Gq-coupled P2Y receptors activated by this compound.

References

Technical Support Center: Controlling for 8-Bromo-ATP Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and controlling for the hydrolysis of 8-Bromo-ATP in experimental settings.

Frequently Asked Questions (FAQs) - Understanding this compound Hydrolysis

Q1: What is this compound and why is it used in experiments?

8-Bromoadenosine 5'-triphosphate (this compound) is a synthetic analog of adenosine triphosphate (ATP). It is widely used in biomedical research because it can mimic the action of ATP, often with different or more stable binding properties. It serves as a valuable tool for studying ATP-dependent processes, such as the function of purinergic receptors (P2X and P2Y) and the activity of enzymes like ATPases and kinases.[1][2][3]

Q2: What is this compound hydrolysis, and why is it a problem?

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In this case, this compound is broken down into 8-Bromo-ADP (adenosine diphosphate) and an inorganic phosphate (Pi).[4] This poses a problem in experiments for several reasons:

  • Reduced Substrate Concentration: The concentration of the active compound (this compound) decreases over time, which can lead to inaccurate kinetic measurements.

  • Confounding Biological Effects: The hydrolysis products, 8-Bromo-ADP and Pi, can have their own biological activities, potentially interfering with the experimental outcome or leading to misinterpretation of results.

  • Inconsistent Results: Uncontrolled hydrolysis can lead to poor reproducibility between experiments.

Q3: What are the main factors that cause this compound to hydrolyze?

The hydrolysis of this compound can be categorized into two main types: non-enzymatic and enzymatic.

  • Non-Enzymatic (Chemical) Hydrolysis: This is influenced by the chemical environment. Key factors include:

    • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis. ATP, a close relative, has a half-life of only a few minutes at 120°C.[5]

    • pH: this compound is most stable in solutions with a pH between 6.8 and 7.4.[6] Extreme acidic or alkaline conditions rapidly increase the rate of hydrolysis.[5][6]

  • Enzymatic Hydrolysis: Many biological preparations contain enzymes that can degrade this compound.

    • ATPases and Phosphatases: These enzymes, which may be the subject of the experiment or present as contaminants, can actively hydrolyze the terminal phosphate bond.

    • Kinases: While their primary role is to transfer a phosphate group, many kinases exhibit some ATPase activity. This compound can often substitute for ATP in reactions catalyzed by phosphotransferases, although typically with reduced efficiency.[2]

Q4: How should I prepare and store this compound solutions to minimize hydrolysis?

Proper storage is the first line of defense against unwanted hydrolysis.

  • Short-Term Storage: For daily use, keep aqueous solutions on ice (0-4°C).

  • Long-Term Storage: Aliquot solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

  • pH: Ensure the solution is buffered to a pH between 6.8 and 7.4.[6]

  • Purity: Use high-purity water and reagents to avoid contamination with nucleases or extreme pH. The salt form of the compound may offer enhanced stability and water solubility.

ParameterRecommendationRationale
Solid Form Storage Store desiccated at -20°C.Minimizes degradation from moisture and thermal energy.
Solution Storage Store in aliquots at -20°C or -80°C.Prevents degradation from repeated freeze-thaw cycles.
Working Solution Keep on ice during experiments.Reduces the rate of thermal hydrolysis.
Buffer pH Maintain pH between 6.8 and 7.4.Chemical hydrolysis is minimized in this pH range.[6]
Divalent Cations Add Mg²⁺ just before use, if required for the assay.While often required for enzymatic activity, Mg²⁺ can also stabilize the phosphate chain of ATP.[5]

Troubleshooting Guide: Identifying and Quantifying Hydrolysis

Issue: My results are inconsistent, show high background, or suggest my substrate is less effective over time. How can I determine if this compound hydrolysis is the cause?

This workflow provides a systematic approach to diagnosing hydrolysis issues.

G cluster_0 start Start: Unexpected Experimental Result check_basics Step 1: Review Basics - Check reagent age & storage - Verify buffer pH - Confirm concentrations start->check_basics run_controls Step 2: Run Diagnostic Controls - No-Enzyme Control - No-Protein Control - Known Inhibitor Control check_basics->run_controls quantify Step 3: Quantify Hydrolysis (e.g., Malachite Green Assay) run_controls->quantify analyze Analyze Control Results quantify->analyze conclusion Identify Source of Hydrolysis analyze->conclusion end Optimize Protocol conclusion->end

Caption: A logical workflow for troubleshooting this compound hydrolysis.

Step 1: Review Basic Experimental Parameters Before performing additional experiments, review your setup. Was the this compound stock solution old or stored improperly? Was the buffer pH verified? Were calculations for dilutions correct? Sometimes, simple human error can be the cause.[7]

Step 2: Implement Rigorous Experimental Controls Controls are essential for isolating the source of hydrolysis.

  • No-Enzyme/No-Protein Control: Prepare a reaction mixture containing this compound and all buffer components but without your purified enzyme or cell lysate. This measures the rate of non-enzymatic (spontaneous) hydrolysis under your specific experimental conditions (temperature, pH, time).

  • Time-Zero Control: Measure the amount of product (e.g., inorganic phosphate) at the very beginning of the reaction (t=0). This establishes the baseline or background level of contaminating products in your reagents.

  • Known Inhibitor Control: If your enzyme has a known inhibitor, run a reaction in its presence. If hydrolysis is still observed, it may be due to a contaminating enzyme that is not affected by the inhibitor.

Step 3: Quantify the Rate of Hydrolysis Directly measuring the products of hydrolysis provides definitive evidence. Several methods are available, each with its own advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
Malachite Green Assay Colorimetrically detects inorganic phosphate (Pi) released during hydrolysis.[8]High sensitivity, simple, and widely used.Can have high background from contaminating phosphate in reagents.
Fluorescence-based Assays Uses fluorescent probes or coupled enzymes to detect ADP formation.[9]High sensitivity, suitable for high-throughput screening.Coupled enzyme systems can be complex and prone to interference.[8]
HPLC Chromatographically separates and quantifies this compound, -ADP, and -AMP.Highly specific and quantitative for all species.Lower throughput, requires specialized equipment.
¹H NMR Spectroscopy Distinguishes between the proton signals of ATP and ADP to measure turnover.[10]Direct, label-free, and requires no additional reagents.Lower sensitivity, requires specialized equipment and expertise.[10]

Experimental Protocols

Protocol 1: General Best Practices for Minimizing Hydrolysis
  • Preparation: Prepare all buffers and solutions with high-purity water (e.g., Milli-Q). Ensure the final pH of the reaction buffer is between 6.8 and 7.4.[6]

  • Reagents: Thaw frozen this compound and enzyme stocks on ice. Keep them in a freezer block or on ice throughout the experiment setup.

  • Reaction Setup: Assemble all reaction components (buffer, salts, etc.) on ice. Add the enzyme last to initiate the reaction.

  • Incubation: Transfer the reactions to a temperature-controlled water bath or incubator set to the desired temperature immediately after adding the enzyme. Avoid temperature fluctuations.

  • Time Course: For kinetic experiments, take time points that are frequent enough to capture the initial rate before significant substrate depletion occurs.

  • Stopping the Reaction: Use a reliable method to stop the reaction at each time point, such as adding a strong acid (e.g., trichloroacetic acid) or a chelating agent (e.g., EDTA, if the enzyme is magnesium-dependent).

Protocol 2: Measuring Hydrolysis with a Malachite Green Phosphate Assay

This protocol provides a general method for quantifying the inorganic phosphate (Pi) released from this compound hydrolysis.

  • Prepare a Phosphate Standard Curve:

    • Create a series of dilutions of a known phosphate standard (e.g., KH₂PO₄) in your reaction buffer, ranging from 0 to 50 µM.

    • This curve is crucial for converting absorbance readings to molar concentrations of Pi.

  • Set Up Control and Experimental Reactions (as described in the Troubleshooting section):

    • Total reaction volume: 50 µL (example).

    • Assemble on ice: 35 µL of reaction buffer (containing appropriate salts, pH 7.4), 5 µL of 10x this compound stock, and 5 µL of H₂O.

    • Initiate the reaction by adding 5 µL of your enzyme solution (or H₂O for the no-enzyme control).

  • Incubate: Incubate at the desired temperature for a set period (e.g., 30 minutes).

  • Stop and Develop Color:

    • Stop the reaction by adding 10 µL of 0.5 M EDTA.

    • Add 100 µL of Malachite Green reagent to each well, including the standards.

    • Incubate at room temperature for 15-20 minutes for color development.

  • Measure Absorbance: Read the absorbance on a plate reader at ~620-650 nm.

  • Analyze Data: Subtract the absorbance of the blank (0 µM phosphate) from all readings. Use the standard curve to calculate the concentration of Pi released in your experimental samples. Compare the amount of Pi in your no-enzyme control to your full reaction to determine the extent of enzymatic versus non-enzymatic hydrolysis.

Signaling Pathways and Advanced Visualizations

This compound primarily acts on purinergic receptors, which are divided into two main families: P2X and P2Y.[11][12] Understanding these pathways is critical, as the hydrolysis product 8-Bromo-ADP may also activate certain P2Y receptors.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space 8-Br-ATP 8-Br-ATP P2X P2X Receptor (Ligand-Gated Ion Channel) 8-Br-ATP->P2X P2Y P2Y Receptor (GPCR) 8-Br-ATP->P2Y Ion_Influx Ion Influx (Na⁺, Ca²⁺) P2X->Ion_Influx GPCR_Signal G-Protein Activation (Gq/11) P2Y->GPCR_Signal Cell_Response Cellular Response (e.g., Neurotransmission, Contraction) Ion_Influx->Cell_Response PLC PLC Activation GPCR_Signal->PLC Ca_Release Ca²⁺ Release PLC->Ca_Release Ca_Release->Cell_Response

Caption: Simplified signaling pathways for this compound via P2X and P2Y receptors.

References

Addressing 8-Bromo-ATP solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 8-Bromo-ATP, with a focus on resolving solubility problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological function?

A1: 8-Bromoadenosine 5'-triphosphate (this compound) is an analog of adenosine triphosphate (ATP).[] Its primary biological function is to act as an agonist for purinergic receptors, particularly the P2X receptor family.[2][3][4] By mimicking the action of ATP, it is used in research to study ATP-dependent signaling pathways and enzymatic processes.[]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound, typically supplied as a sodium salt, is soluble in water.[2] For long-term storage, the solid compound should be stored desiccated at -20°C.[2][3] Once dissolved, it is recommended to aliquot stock solutions and store them at -20°C for up to one month or at -80°C for longer periods to minimize degradation from repeated freeze-thaw cycles.

Q3: At what concentrations is this compound typically used in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type, the specific P2X receptor subtype being studied, and the experimental conditions. However, a general concentration range for cell-based assays is between 10 µM and 100 µM. For example, it has been shown to be cytotoxic to multiple myeloma cells with an IC50 of 23.1 μM.[2][4]

Q4: Can I use buffers other than water to dissolve this compound?

A4: While water is the primary recommended solvent, aqueous buffers such as PBS (pH 7.2) can also be used. However, be aware that high salt concentrations and low temperatures can sometimes lead to precipitation issues, not necessarily of the this compound itself, but of the buffer components.[5][6] It is crucial to ensure the buffer is fully dissolved and at room temperature before adding the this compound.

Troubleshooting Guide: Overcoming Solubility Issues

Issue: My this compound is not dissolving completely or is precipitating out of solution.

This guide provides a systematic approach to troubleshoot and resolve these solubility challenges.

Initial Dissolution Protocol Check

Before proceeding to advanced troubleshooting, ensure the initial dissolution protocol was followed correctly. The most common source of error is an incorrect calculation of the required solvent volume for the desired concentration.

Step-by-Step Troubleshooting

If the initial protocol fails, follow these steps sequentially:

  • Vortexing: Ensure the solution has been vortexed thoroughly for at least 1-2 minutes. For higher concentrations, more extended vortexing may be required.

  • Gentle Warming: Gently warm the solution in a water bath at a temperature no higher than 37°C. Intermittently mix by vortexing. Allow the solution to cool to room temperature before use. This can help dissolve compounds that have a higher solubility at slightly elevated temperatures.[7]

  • Sonication: If warming is ineffective, sonicate the solution in a water bath sonicator for 5-10 minute intervals. Check for dissolution after each interval. Avoid excessive sonication, as it can potentially lead to degradation of the compound.[7]

  • pH Adjustment: The solubility of this compound can be influenced by pH. If you are using unbuffered water, the pH may need adjustment. Ensure your final solution has a pH in the physiological range (typically 7.2-7.4) for most biological experiments. For some applications requiring basic pH, it has been noted that dissolving ATP at a neutral pH first and then adjusting the pH upwards can prevent precipitation.[8]

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterRecommendationSource
Primary Solvent Water[2]
Alternative Solvents Aqueous Buffers (e.g., PBS)[7]
Long-Term Storage (Solid) -20°C, Desiccated[2][3]
Stock Solution Storage Aliquot and store at -20°C or -80°C[7]
Stability Stable for at least 4 years when stored properly as a solid.[2]

Table 2: Quick Troubleshooting Reference

StepActionExpected Outcome
1 Thorough VortexingDissolution of the compound at lower concentrations.
2 Gentle Warming (≤37°C)Increased dissolution rate.
3 SonicationAids in breaking up small aggregates to facilitate dissolution.
4 pH AdjustmentImproved solubility if the initial pH was suboptimal.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound, sodium salt (Molecular Weight: ~586.08 g/mol for the free acid, confirm with supplier for the salt form)[]

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Carefully weigh out 5.86 mg of this compound and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of sterile, nuclease-free water to the tube.

  • Mixing: Vortex the solution for 2-3 minutes until the solid is completely dissolved.

  • Troubleshooting: If the compound does not fully dissolve, proceed with the troubleshooting steps outlined above (gentle warming, sonication).

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: General Protocol for a Cell-Based Assay

Procedure:

  • Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

  • Preparation of Working Solution: Dilute the 10 mM this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes, 2 hours, 24 hours) at 37°C in a CO2 incubator.

  • Downstream Analysis: Following incubation, proceed with the specific downstream analysis, such as measuring ion influx, protein phosphorylation, or gene expression.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: this compound Powder prepare_solution Prepare Solution in Water/Buffer start->prepare_solution dissolved Fully Dissolved? prepare_solution->dissolved yes Yes dissolved->yes Yes no No dissolved->no No end_fail Consult Technical Support dissolved->end_fail Still not dissolved end_success Proceed with Experiment yes->end_success vortex Vortex Thoroughly (2-3 min) no->vortex warm Gentle Warming (<=37°C) no->warm sonicate Sonicate (5-10 min intervals) no->sonicate ph_adjust Adjust pH (if necessary) no->ph_adjust vortex->dissolved warm->dissolved sonicate->dissolved ph_adjust->dissolved

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_0 This compound Signaling via P2X Receptors b8atp This compound (Extracellular) p2x P2X Receptor (Ligand-gated ion channel) b8atp->p2x binds and activates ion_influx Cation Influx (Na+, Ca2+) p2x->ion_influx opens channel membrane Plasma Membrane depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling Cascades depolarization->downstream cellular_response Cellular Response (e.g., Neurotransmission, Apoptosis) downstream->cellular_response

Caption: Simplified signaling pathway of this compound via P2X receptors.

References

Minimizing artifacts in 8-Bromo-ATP electrophysiology recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 8-Bromo-ATP in electrophysiology recordings. Our goal is to help you minimize artifacts and obtain high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in electrophysiology?

8-Bromoadenosine 5'-triphosphate (this compound) is a non-hydrolyzable analog of adenosine triphosphate (ATP). In electrophysiology, it is primarily used as a tool to activate specific signaling pathways without being rapidly degraded by cellular enzymes, allowing for more stable and prolonged experimental conditions compared to ATP. It is a known agonist of P2X purinergic receptors.[1] The bromine substitution at the 8th position of the adenine ring provides greater stability and can confer selectivity for certain ATP-binding sites.

Q2: What are the most common sources of artifacts when using this compound?

Common artifacts in this compound recordings can stem from several sources:

  • Solution Instability: Although more stable than ATP, this compound solutions can still degrade over time, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.

  • pH Shifts in Internal Solution: The addition of this compound, particularly as a salt, can alter the pH of your internal solution, affecting ion channel function.

  • Liquid Junction Potential (LJP): Differences in the ionic composition between your pipette solution containing this compound and the bath solution can create a significant LJP, leading to errors in the measured membrane potential.

  • Off-Target Effects: this compound may interact with other ATP-binding proteins or receptors besides the intended target, leading to unexpected physiological responses.

  • Run-down of Currents: The gradual decrease in current amplitude over the course of a whole-cell recording can be influenced by the composition of the internal solution, including the presence and stability of ATP analogs.

Q3: How should I prepare and store this compound solutions for patch-clamp experiments?

For optimal results, follow these guidelines for preparing and storing your this compound solutions:

  • Use the Salt Form: The salt form of this compound generally has better water solubility and stability.[1]

  • Freshly Prepare Solutions: It is best practice to prepare your internal solution containing this compound on the day of the experiment.

  • Stock Solutions: If you need to make a stock solution, dissolve the this compound in nuclease-free water or a suitable buffer at a high concentration. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • pH Adjustment: After adding this compound to your internal solution, always re-check and adjust the pH to your desired level (typically 7.2-7.4 for intracellular solutions). Adding ATP analogs can significantly lower the pH.[2]

  • Filtration: Before use, filter the final internal solution through a 0.2 µm syringe filter to remove any precipitates that could clog your patch pipette.[3][4]

  • Keep on Ice: During the experiment, keep your internal solution on ice to slow down any potential degradation.[2][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unstable baseline or noisy recording 1. Degraded this compound. 2. Precipitation in the internal solution. 3. Pipette tip clogging.1. Prepare fresh this compound solution from a new aliquot. 2. Filter the internal solution with a 0.2 µm filter immediately before use.[3][4] 3. Ensure your pipette glass is clean and the pipette is properly fire-polished.
Gradual run-down of the recorded current 1. Depletion of essential intracellular factors. 2. Instability of this compound over the recording period.1. Consider using the perforated patch technique to preserve the intracellular environment. 2. Prepare fresh internal solution and keep it on ice throughout the experiment.[2][4]
Inconsistent drug effects or lack of response 1. Incorrect concentration of this compound. 2. pH of the internal solution is not optimal. 3. Off-target effects masking the desired response.1. Perform a dose-response curve to determine the optimal concentration for your specific cell type and receptor. 2. Verify and adjust the pH of your internal solution after adding all components.[2] 3. Use specific antagonists for potential off-target receptors to isolate the effect of interest.
Shift in the reversal potential of the current 1. Significant Liquid Junction Potential (LJP). 2. Changes in intracellular ion concentrations.1. Calculate and correct for the LJP. You can use LJP calculators available online or as part of electrophysiology software.[5] 2. Ensure the osmolarity of your internal solution is appropriate to prevent cell swelling or shrinkage.

Experimental Protocols

Below are summarized parameters for preparing internal solutions for whole-cell patch-clamp recordings. Note that optimal concentrations may vary depending on the specific cell type and experimental goals.

Parameter Typical Range/Value Notes
This compound Concentration 1 - 10 mMStart with a lower concentration and perform a dose-response curve.
Main Salt (e.g., K-Gluconate) 110 - 140 mMGluconate is a large anion that can reduce chloride-driven artifacts.
Buffer (e.g., HEPES) 10 mMTo maintain a stable pH.
pH 7.2 - 7.4Adjust with KOH or CsOH after adding all components.[2]
Osmolarity 280 - 300 mOsmShould be slightly lower than the external solution.
Calcium Chelator (e.g., EGTA) 0.1 - 10 mMTo buffer intracellular calcium.
GTP 0.1 - 0.5 mMOften included to support G-protein coupled receptor function.
Magnesium Chloride (MgCl2) 1 - 5 mMImportant for many enzymatic reactions involving ATP.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

experimental_workflow Experimental Workflow for this compound Patch-Clamp cluster_prep Solution Preparation cluster_recording Electrophysiology Recording cluster_analysis Data Analysis prep_internal Prepare Internal Solution add_8BrATP Add this compound prep_internal->add_8BrATP 1 adjust_pH Adjust pH add_8BrATP->adjust_pH 2 filter_solution Filter (0.2 µm) adjust_pH->filter_solution 3 fill_pipette Fill Pipette with Internal Solution filter_solution->fill_pipette 4 pull_pipette Pull Pipette pull_pipette->fill_pipette obtain_seal Obtain Giga-seal fill_pipette->obtain_seal 5 whole_cell Establish Whole-Cell obtain_seal->whole_cell 6 record_data Record Data whole_cell->record_data 7 analyze_currents Analyze Currents record_data->analyze_currents 8 ljp_correction LJP Correction analyze_currents->ljp_correction 9 interpret_results Interpret Results ljp_correction->interpret_results 10

Workflow for this compound Patch-Clamp Experiments

signaling_pathway Potential Signaling Pathways of this compound cluster_extracellular BrATP This compound P2X P2X Receptor BrATP->P2X Agonist Ion_Influx Cation Influx (Na+, Ca2+) P2X->Ion_Influx Opens Channel AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP Downstream Downstream Effectors (e.g., Ion Channels) Ion_Influx->Downstream Modulates PKA_inactive Inactive PKA PKA_active Active PKA PKA_inactive->PKA_active Releases Catalytic Subunits PKA_active->Downstream Phosphorylates cAMP->PKA_inactive Binds to Regulatory Subunits

Potential Signaling Pathways of this compound

troubleshooting_flowchart Troubleshooting Flowchart for this compound Artifacts cluster_solutions Check Solutions cluster_protocol Check Protocol Start Recording Artifact? Is_Baseline_Noisy Is Baseline Noisy? Start->Is_Baseline_Noisy Is_Current_Running_Down Is Current Running Down? Is_Baseline_Noisy->Is_Current_Running_Down No Check_Freshness Prepare Fresh Solution Is_Baseline_Noisy->Check_Freshness Yes Is_Response_Inconsistent Inconsistent Response? Is_Current_Running_Down->Is_Response_Inconsistent No Use_Perforated_Patch Consider Perforated Patch Is_Current_Running_Down->Use_Perforated_Patch Yes Is_Reversal_Potential_Shifted Reversal Potential Shifted? Is_Response_Inconsistent->Is_Reversal_Potential_Shifted No Check_Concentration Optimize Concentration Is_Response_Inconsistent->Check_Concentration End_Good_Data Good Data Is_Reversal_Potential_Shifted->End_Good_Data No Correct_LJP Calculate & Correct LJP Is_Reversal_Potential_Shifted->Correct_LJP Yes End_Reevaluate Re-evaluate Experiment Filter_Solution Filter Internal Solution Check_Freshness->Filter_Solution Check_pH Verify & Adjust pH Check_pH->Is_Reversal_Potential_Shifted Filter_Solution->Is_Current_Running_Down Check_Concentration->Check_pH Use_Perforated_Patch->Check_Freshness Correct_LJP->End_Reevaluate

Troubleshooting Flowchart for Artifacts

References

Technical Support Center: Optimizing 8-Bromo-ATP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for 8-Bromo-ATP treatment. Find answers to frequently asked questions and troubleshooting tips for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an analog of adenosine 5'-triphosphate (ATP) that acts as an agonist for P2X purinergic receptors.[1] P2X receptors are ligand-gated ion channels that, upon binding to an agonist like this compound, open to allow the influx of cations such as calcium (Ca²⁺) and sodium (Na⁺), and the efflux of potassium (K⁺).[2][3] This ion exchange leads to membrane depolarization and the activation of various downstream signaling pathways.

Q2: What is a typical starting point for incubation time when using this compound?

The optimal incubation time for this compound treatment is highly dependent on the experimental goal, the concentration of this compound used, and the cell line. For short-term signaling studies, such as measuring receptor activation or immediate downstream events, incubation times can be in the range of minutes to a few hours. For longer-term assays, such as those measuring cell viability, cytotoxicity, or apoptosis, incubation times of 24, 48, or 72 hours are commonly used.[4]

Q3: How does the concentration of this compound affect the optimal incubation time?

Higher concentrations of this compound may elicit a faster response, potentially reducing the required incubation time for observing an effect. Conversely, lower concentrations may require a longer incubation period to achieve a significant outcome. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint before optimizing the incubation time.

Q4: What are the key signaling pathways activated by this compound?

As a P2X receptor agonist, this compound primarily activates pathways sensitive to changes in intracellular calcium concentration. The influx of Ca²⁺ can trigger a cascade of events, including the activation of protein kinase C (PKC) and other calcium-dependent enzymes, which can influence cellular processes like proliferation, migration, and apoptosis.[2]

Q5: How stable is this compound in cell culture medium?

While ATP itself can be hydrolyzed in cell culture, this compound is a more stable analog. However, for long-term experiments, it is advisable to prepare fresh solutions and consider the potential for degradation. The stability can be influenced by factors such as the pH and enzymatic activity in the cell culture medium.

Experimental Protocols & Data Presentation

General Protocol for Optimizing Incubation Time

A systematic approach is recommended to determine the optimal incubation time for your specific experimental conditions.

  • Dose-Response Experiment:

    • Seed your cells at an appropriate density in a multi-well plate.

    • Treat the cells with a range of this compound concentrations for a fixed, intermediate incubation time (e.g., 24 or 48 hours).

    • Include appropriate vehicle controls.

    • Perform your desired assay (e.g., cell viability, apoptosis) to determine the effective concentration range.

  • Time-Course Experiment:

    • Select one or two effective concentrations of this compound from the dose-response experiment.

    • Treat the cells with the selected concentrations.

    • Perform your assay at multiple time points (e.g., 6, 12, 24, 48, 72 hours).

    • Analyze the data to identify the time point that yields the most robust and reproducible results for your intended outcome.

Summary of Typical Experimental Parameters
Experimental Goal Typical this compound Concentration Range Typical Incubation Time Range Common Assays
P2X Receptor Activation 1 µM - 100 µM5 minutes - 4 hoursCalcium imaging (e.g., Fura-2, Fluo-4), Electrophysiology (patch-clamp)
Cell Viability/Cytotoxicity 10 µM - 1 mM24 hours - 72 hoursMTT, MTS, CellTiter-Glo, LDH release assay
Apoptosis Induction 10 µM - 1 mM12 hours - 72 hoursAnnexin V/PI staining, Caspase activity assays, TUNEL assay
Gene Expression/Protein Phosphorylation 1 µM - 100 µM15 minutes - 24 hoursqPCR, Western Blot

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow Experimental Workflow for Optimizing Incubation Time cluster_prep Preparation cluster_dose_response Dose-Response cluster_time_course Time-Course cluster_validation Validation cell_culture Seed cells at optimal density prepare_reagents Prepare fresh this compound solutions treat_cells_dose Treat with a range of concentrations (fixed time, e.g., 24h) prepare_reagents->treat_cells_dose assay_dose Perform desired assay (e.g., Cell Viability) treat_cells_dose->assay_dose analyze_dose Determine effective concentration range (EC50/IC50) assay_dose->analyze_dose treat_cells_time Treat with effective concentration(s) analyze_dose->treat_cells_time assay_time Perform assay at multiple time points (e.g., 6, 12, 24, 48, 72h) treat_cells_time->assay_time analyze_time Identify optimal incubation time assay_time->analyze_time validate_experiment Repeat experiment at optimal concentration and time analyze_time->validate_experiment

Caption: Workflow for optimizing this compound incubation time.

P2X_signaling_pathway This compound Induced P2X Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space b8_atp This compound p2x_receptor P2X Receptor b8_atp->p2x_receptor binds to ion_influx Na+ and Ca2+ influx K+ efflux p2x_receptor->ion_influx opens channel depolarization Membrane Depolarization ion_influx->depolarization ca_increase Increased Intracellular [Ca2+] ion_influx->ca_increase downstream Activation of Ca2+-dependent signaling pathways (e.g., PKC, CamKII) ca_increase->downstream cellular_response Cellular Responses (e.g., Proliferation, Apoptosis, Cytokine Release) downstream->cellular_response troubleshooting_workflow Troubleshooting Workflow for this compound Experiments cluster_efficacy Troubleshooting Low Efficacy cluster_cytotoxicity Troubleshooting High Cytotoxicity cluster_variability Troubleshooting High Variability start Unexpected Experimental Result issue_type What is the nature of the issue? start->issue_type low_efficacy Low or No Efficacy issue_type->low_efficacy Efficacy Issue high_cytotoxicity High Cytotoxicity issue_type->high_cytotoxicity Cytotoxicity Issue high_variability High Variability issue_type->high_variability Variability Issue check_time_efficacy Optimize Incubation Time (Time-Course) low_efficacy->check_time_efficacy check_conc_efficacy Optimize Concentration (Dose-Response) low_efficacy->check_conc_efficacy check_receptor Verify P2X Receptor Expression low_efficacy->check_receptor check_reagent_efficacy Check this compound Integrity low_efficacy->check_reagent_efficacy check_conc_cytotoxicity Reduce Concentration (Dose-Response) high_cytotoxicity->check_conc_cytotoxicity check_time_cytotoxicity Reduce Incubation Time high_cytotoxicity->check_time_cytotoxicity check_cell_health Ensure Healthy Cells high_cytotoxicity->check_cell_health check_seeding Standardize Cell Seeding high_variability->check_seeding check_edge_effect Mitigate Edge Effects high_variability->check_edge_effect check_pipetting Verify Pipetting Technique high_variability->check_pipetting

References

Validation & Comparative

A Comparative Guide to the ATP Analogs: 8-Bromo-ATP vs. ATPγS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of ATP-dependent processes, the rapid hydrolysis of ATP often complicates the investigation of enzyme mechanisms, substrate binding, and signaling pathways. Non-hydrolyzable or slowly-hydrolyzable ATP analogs are indispensable tools that mimic the natural substrate, allowing researchers to trap and study these transient events. This guide provides an objective comparison of two widely used ATP analogs, 8-Bromo-ATP (8-Bromoadenosine 5'-triphosphate) and ATPγS (Adenosine 5'-O-(3-thiotriphosphate)), supported by experimental data and detailed protocols to aid in experimental design and selection.

Overview and Mechanism of Action

This compound is an ATP analog modified on the purine ring. A bromine atom is substituted at the C8 position of the adenine base. This modification alters the molecule's conformation and electronic properties, influencing its interaction with the nucleotide-binding pockets of various enzymes. While it can act as a substrate for many phosphotransferases, its efficiency can be reduced compared to ATP.[1] It is a known agonist of purinergic P2X and P2Y receptors.[2][3] Notably, 8-bromo-substituted adenosine nucleotides have also been identified as competitive inhibitors of certain enzymes, such as ADP-dependent glucokinase.[4]

ATPγS is modified on the triphosphate chain. A non-bridging oxygen atom on the γ-phosphate is replaced with a sulfur atom.[5] This phosphorothioate linkage is significantly more resistant to cleavage by nucleophilic attack than the corresponding phosphoanhydride bond in ATP.[5] Consequently, ATPγS is considered a "slowly-hydrolyzable" analog.[6] While many enzymes hydrolyze it at a much slower rate than ATP, some, like the RNA helicase eIF4A, can utilize it almost as efficiently as the natural substrate.[6][7] This property makes ATPγS a versatile tool, acting either as a stable analog to study binding or as a substrate for thiophosphorylation, which introduces a uniquely tractable sulfur atom onto the target molecule.[8]

Quantitative Data Comparison

The following tables summarize key quantitative parameters for this compound and ATPγS. Data is compiled from multiple studies, and direct comparisons should be made with consideration for the specific biological system and experimental conditions.

Table 1: Potency of ATP Analogs on Purinergic P2Y Receptors

CompoundReceptor SubtypeSpeciesEC50 Value (μM)Notes
ATP (Reference)P2Y2Human0.085Native agonist for comparison.[9]
This compound P2Y2 Human 23.0 Significantly less potent than ATP.[9]
ATP (Reference)P2Y11Human~10 - 100Native agonist for comparison.[6]
ATPγS P2Y11 Canine ~10 - 100 Potency profile: ATPγS > ATP.[6]
ATPγSP2Y2Mouse-Weaker agonist than ATP.[9]

Table 2: Substrate Efficiency for Helicase eIF4A

CompoundParameterValueEnzyme SystemReference
ATPγS K_M_ 66 μM eIF4A RNA Helicase[6][10]
ATP (Reference)K_M_58 μMeIF4A RNA Helicase[6][10]
ATPγS k_cat_ 1.0 min⁻¹ eIF4A RNA Helicase[6][10]
ATP (Reference)k_cat_0.97 min⁻¹eIF4A RNA Helicase[6][10]

Note: The similar K_M_ and k_cat_ values for ATPγS and ATP with eIF4A helicase highlight that for some enzymes, ATPγS can be a surprisingly efficient substrate, cautioning against the universal assumption that it is "non-hydrolyzable".[6][10]

Key Applications in Research

ApplicationThis compoundATPγSRationale
Purinergic Receptor Studies Both compounds are agonists at various P2X and P2Y receptors and can be used to probe receptor activation and downstream signaling.[2][3][6]
Kinase Substrate Identification ATPγS enables the transfer of a stable thiophosphate group to substrates. This modified group can be specifically detected by antibodies or used for affinity purification.[8]
Enzyme Inhibition Studies This compound can act as a competitive inhibitor for some enzymes.[4] ATPγS functions as an inhibitor for enzymes that can bind it but cannot efficiently hydrolyze the phosphorothioate bond.[11]
Structural Biology By binding to the active site without rapid hydrolysis, ATPγS can "trap" an enzyme in its ATP-bound conformation, facilitating structural analysis by X-ray crystallography or cryo-EM.[11]
ATPase/Helicase Assays Both can be used as substrates to study enzyme kinetics, with ATPγS being particularly useful for dissecting steps of the hydrolysis cycle due to its slower turnover rate.[1][6]

Visualization of Signaling Pathways and Workflows

Signaling Pathway Diagrams

The diagrams below illustrate the canonical signaling pathways for P2X and P2Y receptors, which are primary targets for both this compound and ATPγS.

P2X_Receptor_Pathway cluster_membrane Plasma Membrane P2X P2X Receptor (Ligand-Gated Ion Channel) Ca_Influx Ca²⁺ Influx P2X->Ca_Influx Opens Channel Na_Influx Na⁺ Influx P2X->Na_Influx Opens Channel ATP_Analog This compound or ATPγS ATP_Analog->P2X Binds & Activates Downstream Downstream Cellular Responses (e.g., Neurotransmission, Muscle Contraction) Ca_Influx->Downstream Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->Downstream P2Y_Receptor_Pathway cluster_membrane Plasma Membrane P2Y P2Y Receptor (Gq-coupled GPCR) Gq Gq Protein P2Y->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves ATP_Analog This compound or ATPγS ATP_Analog->P2Y Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream Kinase_Assay_Workflow Start Start: Kinase + Substrate Reaction 1. Kinase Reaction Add ATPγS + Mg²⁺ Incubate Start->Reaction Thiophos Thiophosphorylated Substrate Reaction->Thiophos Alkylation 2. Alkylation Add p-Nitrobenzyl Mesylate (PNBM) Thiophos->Alkylation Alkylated Alkylated Thio-Substrate (Stable Ester) Alkylation->Alkylated Detection 3. Detection Alkylated->Detection WB Western Blot (using anti-thiophosphate ester antibody) Detection->WB MS Mass Spectrometry (for site identification) Detection->MS

References

A Researcher's Guide to ATP Analogs: 8-Bromo-ATP in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling and bioenergetics, Adenosine Triphosphate (ATP) is the universal currency. However, its rapid hydrolysis by enzymes poses a significant challenge for researchers aiming to dissect ATP-dependent processes. To circumvent this, non-hydrolyzable and slowly hydrolyzable ATP analogs are indispensable tools. These molecules mimic ATP, binding to the active sites of enzymes but resisting the cleavage of the terminal phosphate group, thereby pausing the enzymatic cycle. This guide provides an objective comparison of 8-Bromo-ATP with other widely used non-hydrolyzable ATP analogs, supported by experimental data, detailed protocols, and visual aids to facilitate informed experimental design for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Modifications

The utility of an ATP analog is primarily defined by its chemical modification, which dictates its interaction with and susceptibility to enzymatic action. ATP analogs can be broadly categorized based on the location of their modification: the purine ring or the phosphate chain.

Modification of the Purine Ring: this compound

This compound is an ATP analog where a bromine atom replaces the hydrogen atom at the 8th position of the adenine ring. This modification influences the conformation of the glycosidic bond, favoring the syn-conformation, which can alter its affinity and activity at the ATP-binding sites of various proteins. Unlike analogs modified on the phosphate chain, this compound is hydrolyzable. Its primary application lies in its potent agonistic activity at purinergic P2X receptors.[1][2] It has also been shown to enhance the dephosphorylation rate of certain ATPases in the absence of divalent cations.[1]

Modification of the Phosphate Chain: The "Non-Hydrolyzable" Workhorses

These analogs are designed to resist enzymatic cleavage of the phosphate bonds, making them ideal for studying ATP-bound states.

  • Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP): In AMP-PNP, a nitrogen atom (imido group) replaces the bridging oxygen between the β- and γ-phosphates. This P-N-P bond is highly resistant to hydrolysis by most kinases and ATPases, making AMP-PNP a true competitive inhibitor.[3] It effectively locks enzymes in a pre-hydrolysis, ATP-bound conformation.[3]

  • Adenosine 5′-(β,γ-methylenetriphosphate) (AMP-PCP): Similar to AMP-PNP, AMP-PCP replaces the bridging oxygen between the β- and γ-phosphates, but with a methylene (CH2) group. The resulting P-C-P linkage is also highly resistant to enzymatic cleavage.

  • Adenosine 5′-O-(3-thiotriphosphate) (ATPγS): In this analog, a sulfur atom replaces a non-bridging oxygen on the γ-phosphate. This modification makes the terminal phosphate bond significantly more resistant to hydrolysis, although it is not entirely non-hydrolyzable and can act as a "slow substrate" for many kinases.[3] The thiophosphorylated products are often resistant to phosphatases, making ATPγS a valuable tool for identifying kinase substrates.[3]

Quantitative Data Presentation: A Comparative Overview

The choice of an ATP analog is critically dependent on the specific enzyme and the experimental question. The following tables summarize key quantitative parameters for this compound and other common ATP analogs. It is important to note that binding affinities and inhibitory constants are highly dependent on the specific protein and experimental conditions.

Table 1: Agonist Activity of ATP Analogs at Purinergic Receptors

ATP AnalogReceptor TargetParameterValue (µM)Comments
This compound P2X ReceptorAgonistPotency is 0.19-fold that of ATP in guinea pig bladder strips.[2]Induces contraction.[2]
This compound P2Y2 ReceptorEC5023.0[4]
ATPγS P2X ReceptorsAgonistActivates most P2X receptors (except P2X7).[5]
BzATP P2X7 ReceptorAgonistMore potent than ATP.[6]Often considered a full agonist where ATP is a partial agonist.[6]

Table 2: Inhibition and Binding Constants of Non-Hydrolyzable ATP Analogs for Various Enzymes

ATP AnalogProtein TargetParameterValue (µM)Comments
This compound Multiple Myeloma CellsIC5023.1[1][2]Cytotoxic effect.[1][2]
AMP-PNP recA proteinKd> 4Lower affinity than ATP and 8-azido-ATP.
ATPγS recA proteinKd< 4Higher affinity than ATP and 8-azido-ATP.
AMP-PNP & ATPγS 26S Proteasome-Stabilize the complex, with ATPγS being more effective than AMP-PNP.ATP binding, not hydrolysis, is required for assembly and activation.
Various Non-hydrolyzable Analogs NPP1Ki,app0.5 - 56Exhibit mixed-type inhibition, predominantly competitive.[7]

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane P2X_Receptor P2X Receptor Ion_Influx Ion Influx (Na⁺, Ca²⁺) P2X_Receptor->Ion_Influx Opens Channel ATP ATP ATP->P2X_Receptor Binds & Activates Bromo_ATP This compound Bromo_ATP->P2X_Receptor Binds & Activates (Potent Agonist) Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission) Ion_Influx->Cellular_Response Triggers

Caption: Agonistic action of this compound on P2X purinergic receptors.

Experimental_Workflow start Start: Purified Kinase & Substrate add_analogs Add ATP Analog (e.g., this compound, AMP-PNP) at varying concentrations start->add_analogs add_atp Add [γ-³²P]ATP add_analogs->add_atp incubate Incubate at optimal temperature and time add_atp->incubate stop_reaction Stop Reaction (e.g., add EDTA) incubate->stop_reaction spot_on_filter Spot reaction mixture onto phosphocellulose paper stop_reaction->spot_on_filter wash_filter Wash filter to remove unincorporated [γ-³²P]ATP spot_on_filter->wash_filter scintillation_count Quantify radioactivity using a scintillation counter wash_filter->scintillation_count analyze Analyze Data: Determine IC₅₀/Kᵢ scintillation_count->analyze

Caption: Workflow for a competitive kinase inhibition assay.

Logical_Relationships cluster_phosphate_mod Phosphate Chain Modified cluster_purine_mod Purine Ring Modified ATP_Analogs ATP Analogs AMP_PNP AMP-PNP (Non-hydrolyzable) ATP_Analogs->AMP_PNP AMP_PCP AMP-PCP (Non-hydrolyzable) ATP_Analogs->AMP_PCP ATP_gamma_S ATPγS (Slowly hydrolyzable) ATP_Analogs->ATP_gamma_S Bromo_ATP This compound (Hydrolyzable) ATP_Analogs->Bromo_ATP Competitive Inhibition Competitive Inhibition AMP_PNP->Competitive Inhibition AMP_PCP->Competitive Inhibition Substrate Labeling Substrate Labeling ATP_gamma_S->Substrate Labeling Receptor Agonism Receptor Agonism Bromo_ATP->Receptor Agonism

Caption: Classification of ATP analogs based on modification and primary application.

Experimental Protocols: Methodologies for Comparison

To aid researchers in their experimental design, detailed protocols for key assays used to characterize and compare ATP analogs are provided below.

Protocol 1: ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay is a common method to measure the rate of ATP hydrolysis by an ATPase in the presence and absence of inhibitors.

Materials:

  • Purified ATPase enzyme

  • ATP and non-hydrolyzable ATP analogs (e.g., this compound, AMP-PNP, ATPγS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂)

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the purified ATPase to the assay buffer.

  • Initiate Reaction: Add varying concentrations of the ATP analog to the wells containing the enzyme and incubate for a predetermined time at the optimal temperature for the enzyme. Include a control with no analog.

  • Start Hydrolysis: Initiate the ATPase reaction by adding a fixed concentration of ATP to all wells.

  • Stop Reaction & Develop Color: After a specific incubation time (e.g., 15-30 minutes), stop the reaction and measure the released inorganic phosphate by adding the Malachite Green reagent.

  • Measurement: Read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Data Analysis: Construct a dose-response curve by plotting the absorbance against the concentration of the ATP analog. From this curve, the IC50 value can be determined.

Protocol 2: Competitive Radioligand Binding Assay (Filter Binding)

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled ATP analog by measuring its ability to compete with a radiolabeled ATP analog for binding to a target protein.

Materials:

  • Purified target protein (e.g., kinase, ATPase)

  • Radiolabeled ATP analog (e.g., [γ-³²P]ATP, [³⁵S]ATPγS)

  • Unlabeled ATP analogs (competitors)

  • Binding Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Nitrocellulose and glass fiber filters

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a series of tubes, incubate a constant amount of the purified protein with a fixed concentration of the radiolabeled ATP analog.

  • Competition: To different tubes, add increasing concentrations of the unlabeled non-hydrolyzable ATP analog (the competitor).

  • Equilibration: Allow the binding reactions to reach equilibrium at an appropriate temperature.

  • Filtration: Quickly filter the contents of each tube through a nitrocellulose filter stacked on top of a glass fiber filter under vacuum. Proteins bind to the nitrocellulose, while unbound small molecules pass through.

  • Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound ligand.

  • Quantification: Place the nitrocellulose filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radiolabeled ligand as a function of the competitor concentration. From this competition curve, the IC50 can be determined, and the Ki for the non-hydrolyzable analog can be calculated using the Cheng-Prusoff equation.

Conclusion

The selection of an appropriate ATP analog is a critical decision in the design of experiments aimed at elucidating the mechanisms of ATP-dependent proteins. This compound, with its modification on the purine ring, serves as a valuable agonist for studying purinergic receptors, offering a different mode of action compared to the more common phosphate-chain-modified analogs. Analogs like AMP-PNP and AMP-PCP are true non-hydrolyzable inhibitors, ideal for structural and binding studies to trap an enzyme in its pre-hydrolysis state. In contrast, ATPγS acts as a slow substrate, making it uniquely suited for identifying and labeling the substrates of kinases.

As the comparative data indicates, no single analog is universally optimal. A thorough understanding of their distinct chemical properties, mechanisms of action, and the specific experimental goals are paramount for their effective application in research and drug discovery. By leveraging the appropriate analog and experimental protocol, researchers can effectively probe the multifaceted roles of ATP in cellular function.

References

Validating P2X Receptor Activation: A Comparative Guide to 8-Bromo-ATP and Other Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of P2X receptor activation is paramount. This guide provides a comprehensive comparison of 8-Bromo-ATP with other common P2X receptor agonists, supported by experimental data and detailed protocols to aid in the rigorous assessment of P2X receptor function.

P2X receptors are ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP), playing crucial roles in a myriad of physiological processes, including neurotransmission, inflammation, and pain sensation. The validation of their activation is a critical step in both basic research and the development of novel therapeutics targeting these receptors. 8-Bromoadenosine 5'-triphosphate (this compound), an analogue of ATP, is utilized as a tool to probe P2X receptor function. This guide will objectively compare its performance with other widely used agonists and provide the necessary experimental frameworks for its validation.

Agonist Performance at P2X Receptors: A Comparative Analysis

AgonistP2X1 (human)P2X2 (human)P2X3 (human)P2X4 (human)P2X7 (human)Notes
ATP 0.04 - 0.7 µM0.3 - 8 µM0.04 - 1 µM0.4 - 10 µM100 - 500 µMEndogenous agonist, potency varies significantly between subtypes.
BzATP ~0.02 µM~0.75 µM~0.08 µM~1 µM~10 - 50 µMGenerally more potent than ATP, particularly at P2X7 receptors.
α,β-methylene ATP ~0.1 - 1 µMInactive~0.1 - 1 µMLow potencyLow potencySelective for P2X1 and P2X3 homomers and heteromers containing these subunits.
This compound Data not availableData not availableData not availableData not availableData not availableConfirmed P2X receptor agonist, but specific subtype potencies are not well-documented in comparative studies.

Advantages and Disadvantages of Common P2X Receptor Agonists:

  • ATP: As the endogenous ligand, it is the most physiologically relevant agonist. However, it is rapidly hydrolyzed by ectonucleotidases, which can complicate experimental interpretation. Its potency also varies dramatically across different P2X subtypes.

  • BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate): This ATP analogue is generally more potent than ATP, especially at the P2X7 receptor, making it a useful tool for studying this low-sensitivity subtype. However, it can also act as a partial agonist at some subtypes and may have off-target effects.

  • α,β-methylene ATP: Its selectivity for P2X1 and P2X3 receptors makes it an invaluable tool for dissecting the roles of these specific subtypes in complex biological systems. Its inactivity at other subtypes is a key advantage for targeted studies.

  • This compound: As an ATP analogue, it can be used to activate P2X receptors. However, the lack of comprehensive data on its subtype selectivity and potency is a significant limitation for its use as a specific pharmacological tool. Its reported cytotoxic effects at micromolar concentrations also warrant careful consideration in experimental design.[1]

Experimental Protocols for Validating P2X Receptor Activation

To validate the activation of P2X receptors by this compound or other agonists, two primary methods are widely employed: whole-cell patch-clamp electrophysiology and calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the P2X receptor channel upon agonist binding, providing a real-time and quantitative assessment of receptor activation.

Methodology:

  • Cell Preparation: Culture cells expressing the P2X receptor subtype of interest (e.g., HEK293 cells stably transfected with the P2X receptor gene) on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.

  • Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution containing (in mM): 147 NaCl, 2 KCl, 13 Glucose, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with NaOH.

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Data Acquisition: Clamp the cell membrane at a holding potential of -60 mV. Apply the P2X receptor agonist (e.g., this compound) at various concentrations to the cell using a rapid perfusion system. Record the resulting inward currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Data Analysis: Measure the peak amplitude of the inward current at each agonist concentration. Plot the normalized current response against the agonist concentration and fit the data to the Hill equation to determine the EC50 value.

Calcium Imaging

This method measures the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon the opening of the cation-permeable P2X receptor channel.

Methodology:

  • Cell Preparation: Plate cells expressing the target P2X receptor subtype on glass-bottom dishes or coverslips.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM (2-5 µM) or Fluo-4 AM (2-5 µM), in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C. This allows the dye to enter the cells.

  • De-esterification: Wash the cells with fresh buffer to remove excess dye and allow for the de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells. Incubate for a further 30 minutes.

  • Imaging: Mount the dish or coverslip on an inverted fluorescence microscope equipped with a suitable excitation light source and emission filter set for the chosen dye.

  • Baseline Measurement: Record the baseline fluorescence intensity of the cells before agonist application.

  • Agonist Application: Perfuse the cells with a solution containing the P2X receptor agonist (e.g., this compound) at various concentrations.

  • Data Acquisition: Continuously record the fluorescence intensity of individual cells or regions of interest over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.

  • Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths. Plot the peak change in fluorescence or ratio against the agonist concentration to generate a dose-response curve and determine the EC50.

Visualizing P2X Receptor Signaling and Experimental Workflow

To provide a clearer understanding of the molecular events following P2X receptor activation and the experimental process for its validation, the following diagrams have been generated using the DOT language.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., this compound) P2X_Receptor P2X Receptor Agonist->P2X_Receptor Binding Ion_Influx Na+ / Ca2+ Influx P2X_Receptor->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased [Ca2+]i Ion_Influx->Ca_Signal Cellular_Response Cellular Response Depolarization->Cellular_Response Downstream Downstream Signaling (e.g., ERK1/2, NLRP3 Inflammasome) Ca_Signal->Downstream Downstream->Cellular_Response

Caption: P2X receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (P2X Receptor Expression) Protocol_Selection Select Validation Method (Patch-Clamp or Ca2+ Imaging) Cell_Culture->Protocol_Selection Patch_Clamp Whole-Cell Patch-Clamp Protocol_Selection->Patch_Clamp Electrophysiology Calcium_Imaging Calcium Imaging Protocol_Selection->Calcium_Imaging Fluorometry Dose_Response Generate Dose-Response Curve Patch_Clamp->Dose_Response Calcium_Imaging->Dose_Response EC50 Calculate EC50 Dose_Response->EC50 Comparison Compare with Alternatives EC50->Comparison

Caption: Experimental workflow for P2X receptor validation.

References

Unveiling the Cross-Reactivity Profile of 8-Bromo-ATP with Purinergic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological tools is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 8-Bromo-adenosine 5'-triphosphate (8-Bromo-ATP), an analog of adenosine triphosphate (ATP), with various subtypes of purinergic P2X and P2Y receptors. The information is supported by experimental data from peer-reviewed studies, offering a clear perspective on its potential applications and limitations as a research tool.

Summary of this compound Activity at Purinergic Receptors

This compound exhibits activity as an agonist at a subset of purinergic receptors, with a notable preference for the P2Y2 receptor. While it is also recognized as a P2X receptor agonist, its potency and efficacy across the various P2X subtypes are not extensively characterized in the publicly available literature. The following table summarizes the known quantitative data on the interaction of this compound with specific purinergic receptor subtypes.

Receptor SubtypeLigandAgonist/AntagonistPotency (EC50/pEC50)SpeciesExperimental SystemReference
P2Y2 This compoundAgonistEC50: 23.0 μMNot SpecifiedNot Specified[1]

Detailed Experimental Protocols

To facilitate the replication and validation of the findings presented, this section details the methodologies for key experiments commonly used to assess the activity of ligands like this compound at purinergic receptors.

Calcium Mobilization Assay for P2Y Receptor Activation

This protocol is designed to measure the activation of Gq-coupled P2Y receptors, such as the P2Y2 receptor, which signal through an increase in intracellular calcium concentration.

1. Cell Culture and Preparation:

  • Culture human embryonic kidney (HEK293) cells, or another suitable cell line, stably or transiently expressing the P2Y receptor subtype of interest in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed the cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

2. Fluorescent Calcium Indicator Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) with a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.

  • Remove the culture medium from the cells and wash once with the salt solution.

  • Add the loading buffer to each well and incubate the plate in the dark at 37°C for 30-60 minutes.

3. Ligand Application and Fluorescence Measurement:

  • Prepare serial dilutions of this compound and other test compounds in the physiological salt solution.

  • After the incubation period, wash the cells to remove excess dye.

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Record baseline fluorescence for a short period before injecting the agonist.

  • Inject the desired concentration of this compound or control agonist and continue to record the fluorescence intensity over time. The change in fluorescence is proportional to the change in intracellular calcium concentration.

4. Data Analysis:

  • The response is typically quantified as the peak fluorescence intensity change from baseline.

  • Plot the dose-response curve by normalizing the response to the maximum response elicited by a saturating concentration of a known potent agonist.

  • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using a non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology for P2X Receptor Characterization

This method allows for the direct measurement of ion channel activity and is the gold standard for characterizing ligand-gated ion channels like P2X receptors.

1. Cell Preparation:

  • Use a cell line (e.g., HEK293 or Xenopus oocytes) expressing the P2X receptor subtype of interest.

  • Plate the cells on glass coverslips for recording.

2. Electrophysiological Recording Setup:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an extracellular solution containing (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 13 glucose, with the pH adjusted to 7.4.

  • Prepare patch pipettes from borosilicate glass capillaries and fill them with an intracellular solution containing (in mM): 147 NaCl, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2. The pipette resistance should be 2-5 MΩ.

3. Whole-Cell Recording:

  • Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

4. Ligand Application and Data Acquisition:

  • Rapidly apply this compound and other test compounds to the cell using a fast perfusion system to elicit ion channel currents.

  • Record the resulting currents using a patch-clamp amplifier and data acquisition software.

5. Data Analysis:

  • Measure the peak amplitude of the inward current elicited by the agonist.

  • Construct a dose-response curve by plotting the peak current amplitude against the agonist concentration.

  • Determine the EC50 value by fitting the dose-response curve with a sigmoidal function.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

P2Y2 Receptor Signaling Pathway

P2Y2_Signaling This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R Binds to Gq Gq Protein P2Y2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: P2Y2 receptor activation by this compound leads to downstream signaling via the Gq/PLC pathway.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Culture P2Y Receptor- Expressing Cells seeding Seed Cells into 96-well Plate cell_culture->seeding incubation Incubate Cells with Dye dye_prep Prepare Calcium Indicator Solution dye_prep->incubation measurement Measure Fluorescence in Plate Reader agonist_prep Prepare this compound Dilutions agonist_prep->measurement dose_response Generate Dose-Response Curve ec50 Calculate EC50 dose_response->ec50

Caption: Workflow for assessing P2Y receptor activation using a fluorescence-based calcium assay.

P2X Receptor Signaling Pathway

P2X_Signaling This compound This compound P2XR P2X Receptor (Ligand-Gated Ion Channel) This compound->P2XR Binds to Ion_Influx Cation Influx (Na⁺, Ca²⁺) P2XR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca²⁺ Signaling Ion_Influx->Ca_Signaling Cellular_Response Downstream Cellular Responses Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: Activation of P2X receptors by this compound results in cation influx and cellular responses.

Discussion and Comparison with Alternatives

This compound serves as a useful tool for studying P2Y2 receptors, exhibiting agonistic properties in the micromolar range. Its utility as a selective P2X receptor agonist is less clear due to the limited availability of comprehensive cross-reactivity data.

When compared to the endogenous agonist ATP, this compound is significantly less potent at the P2Y2 receptor. ATP typically activates P2Y2 receptors in the sub-micromolar to low micromolar range. This lower potency should be considered when designing experiments.

For researchers seeking more selective agonists for specific purinergic receptor subtypes, several alternatives are available. For instance, 2-thiouridine 5'-triphosphate (2-thioUTP) is a more potent and selective P2Y2 receptor agonist. For P2X receptors, compounds like α,β-methylene ATP are selective for P2X1 and P2X3 subtypes, while BzATP is a potent but non-selective P2X agonist.

References

A Comparative Analysis of BzATP and 8-Bromo-ATP Potency on P2X7 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced agonistic activity of purinergic receptor ligands is paramount. This guide provides a detailed comparison of the potency of two common P2X7 receptor agonists: 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) and 8-Bromoadenosine 5'-triphosphate (8-Bromo-ATP). While extensive data is available for BzATP, quantifiable potency metrics for this compound on P2X7 receptors are notably scarce in current literature.

Executive Summary

Quantitative Comparison of Agonist Potency

Due to the lack of specific EC50 values for this compound on P2X7 receptors in the reviewed literature, a direct quantitative comparison is not possible. The following table summarizes the well-documented potency of BzATP and ATP on P2X7 receptors from different species.

AgonistReceptor SpeciesCell TypeAssay MethodEC50 (µM)Reference
BzATP HumanRecombinantCalcium Influx~7[1]
HumanRecombinantYo-Pro UptakePotent (specific value not stated)[2]
RatRecombinantCalcium Influx3.6[1]
RatRecombinantElectrophysiology4.1 - 6.8
MouseRecombinantCalcium Influx285[1]
MouseRecombinantYo-Pro UptakeWeaker than human and rat[2]
ATP HumanRecombinantCalcium Influx~70-84[2]
RatRecombinantCalcium InfluxPartial agonist[2]
MouseRecombinantCalcium Influx~3420[2]
This compound Not AvailableNot AvailableNot AvailableData not available

Note: EC50 values can vary depending on the specific experimental conditions, such as the expression system (recombinant vs. native), cell type, and assay methodology (e.g., calcium influx, ion current recording, dye uptake).

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by an agonist like BzATP initiates a cascade of intracellular events. The receptor itself is a non-selective cation channel. Initial, brief activation leads to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This depolarization and increase in intracellular calcium can trigger various downstream signaling pathways. Prolonged activation leads to the formation of a larger, non-selective pore, which allows the passage of molecules up to 900 Da, a hallmark of P2X7 receptor activation. This can ultimately lead to inflammasome activation and, in some cases, apoptosis.

P2X7_Signaling cluster_membrane Plasma Membrane P2X7 P2X7 Receptor Ion_Channel Ion Channel Opening (Na⁺, Ca²⁺ influx; K⁺ efflux) P2X7->Ion_Channel Brief Activation Pore Large Pore Formation (<900 Da molecules) P2X7->Pore Prolonged Activation Agonist Agonist (e.g., BzATP) Agonist->P2X7 Binding & Activation Downstream Downstream Signaling (e.g., Inflammasome Activation, Apoptosis) Ion_Channel->Downstream Pore->Downstream

Caption: P2X7 receptor activation and downstream signaling.

Experimental Methodologies

The potency of P2X7 receptor agonists is typically determined using a variety of in vitro assays. Below are detailed protocols for common methods cited in the literature.

Calcium Influx Assay

This is a widely used method to measure the activation of P2X7 receptors, which are permeable to calcium ions.

Principle: Cells expressing P2X7 receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). Upon receptor activation by an agonist, the influx of extracellular calcium leads to an increase in the fluorescence intensity of the dye, which can be measured using a fluorometric plate reader or fluorescence microscopy.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the P2X7 receptor of interest (human, rat, or mouse) are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: Cells are washed with a physiological salt solution and then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the same solution for 30-60 minutes at 37°C.

  • Agonist Application: The plate is placed in a fluorometric imaging plate reader (FLIPR). A baseline fluorescence reading is taken, and then various concentrations of the agonist (e.g., BzATP) are added to the wells.

  • Data Acquisition: Fluorescence intensity is measured over time. The peak increase in fluorescence is used to determine the response to the agonist.

  • Data Analysis: The concentration-response curve is generated by plotting the fluorescence change against the agonist concentration. The EC50 value is calculated from this curve using non-linear regression.

Electrophysiological Recording (Patch-Clamp)

This technique directly measures the ion flow through the P2X7 receptor channel upon activation.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration). This allows for the control of the membrane potential and the measurement of the ionic currents flowing through the channels in the membrane.

Protocol:

  • Cell Preparation: Cells expressing P2X7 receptors are grown on coverslips.

  • Recording Setup: The coverslip is placed in a recording chamber on a microscope stage and perfused with an extracellular solution. A patch pipette filled with an intracellular solution is brought into contact with a cell.

  • Whole-Cell Configuration: A gigaohm seal is formed, and the membrane patch is ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • Agonist Application: The agonist at various concentrations is rapidly applied to the cell using a perfusion system.

  • Current Measurement: The resulting inward current is recorded.

  • Data Analysis: The peak current amplitude at each agonist concentration is measured and used to construct a concentration-response curve to determine the EC50.

Dye Uptake Assay (Pore Formation)

This assay measures the formation of the large pore associated with prolonged P2X7 receptor activation.

Principle: Fluorescent dyes that are normally membrane-impermeant, such as YO-PRO-1 or ethidium bromide, can enter the cell through the large pore formed upon sustained P2X7 activation. The increase in intracellular fluorescence is a measure of pore formation.

Protocol:

  • Cell Culture: Cells expressing P2X7 receptors are seeded in a multi-well plate.

  • Assay Buffer: The cells are washed and incubated in a low-divalent cation solution containing the fluorescent dye (e.g., YO-PRO-1).

  • Agonist Stimulation: Various concentrations of the agonist are added to the wells.

  • Fluorescence Measurement: The plate is incubated for a set period (e.g., 15-60 minutes), and the fluorescence intensity is measured using a plate reader.

  • Data Analysis: The increase in fluorescence is plotted against the agonist concentration to generate a concentration-response curve and calculate the EC50 for pore formation.

Experimental Workflow for Determining Agonist Potency

The general workflow for comparing the potency of different agonists on P2X7 receptors is a systematic process involving cell line selection, experimental execution, and data analysis.

experimental_workflow start Start: Select P2X7-expressing cell line (e.g., recombinant HEK293) assay Choose Assay Method (e.g., Calcium Influx, Patch-Clamp, Dye Uptake) start->assay prepare Prepare Cells and Reagents assay->prepare agonist_prep Prepare Serial Dilutions of Agonists (BzATP, this compound, ATP) prepare->agonist_prep experiment Perform Experiment: Apply agonists and measure response agonist_prep->experiment data Data Collection and Normalization experiment->data analysis Generate Concentration-Response Curves and Calculate EC50 Values data->analysis compare Compare Potency of Agonists analysis->compare end End: Conclude Relative Potency compare->end

Caption: A generalized workflow for comparing agonist potency.

Discussion and Future Directions

The available evidence robustly supports the classification of BzATP as a high-potency agonist for P2X7 receptors, significantly more potent than ATP. This makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of P2X7.

The striking lack of quantitative data for this compound's activity on P2X7 receptors represents a clear knowledge gap. While it is generally referred to as a P2X agonist, its specific profile at the P2X7 subtype remains uncharacterized. An older study did evaluate the effects of this compound on the guinea pig bladder, a tissue known to express P2X receptors, but did not provide specific data for the P2X7 subtype. Another study reported an IC50 for the cytotoxic effect of this compound on multiple myeloma cells, but this is not a direct measure of P2X7 receptor activation and could be mediated by other mechanisms[3].

To enable a comprehensive comparison, future research should focus on systematically characterizing the potency of this compound on human, rat, and mouse P2X7 receptors using the standardized experimental protocols outlined above. Such studies would be invaluable to researchers selecting appropriate pharmacological tools for their investigations into purinergic signaling.

References

A Researcher's Guide to Control Experiments for 8-Bromo-ATP Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of control experiments for studies involving 8-Bromo-ATP, an analog of adenosine triphosphate (ATP). Understanding the appropriate controls is critical for the accurate interpretation of experimental results. This document outlines positive and negative controls, presents detailed experimental protocols, and provides quantitative data to assist in experimental design.

Understanding this compound

This compound is a synthetic analog of ATP where a bromine atom is substituted at the 8th position of the adenine ring. This modification alters its conformation and can affect its interaction with ATP-binding proteins. It is widely used in research as an agonist for purinergic P2X and P2Y receptors and has been investigated for its potential in cancer therapy and immunology.[1][2]

Essential Control Experiments

To ensure the validity of findings in studies using this compound, a panel of positive and negative controls should be employed. These controls help to confirm that the observed effects are specific to the action of this compound and not due to off-target effects or experimental artifacts.

Negative Controls

Negative controls are crucial for demonstrating the specificity of this compound's effects. The choice of a negative control depends on the specific research question and the system being studied.

  • Vehicle Control: The most fundamental negative control is the vehicle in which this compound is dissolved (e.g., buffer, DMSO). This accounts for any effects of the solvent itself.

  • Non-hydrolyzable ATP Analogs: In studies investigating ATP hydrolysis, non-hydrolyzable analogs are excellent negative controls. These molecules bind to ATP-binding sites but are resistant to enzymatic cleavage.

    • Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine 5′-(β,γ-methylene)triphosphate (AMP-PCP) are commonly used. They mimic the pre-hydrolysis state of ATP binding.

  • Receptor Antagonists: When studying the effects of this compound on specific purinergic receptors, selective antagonists can be used as negative controls to demonstrate that the observed effect is mediated through that receptor.

    • A-740003 is a potent and selective antagonist for the P2X7 receptor.[3][4][5][6]

    • NF340 is a potent and selective antagonist for the P2Y11 receptor.[7][8][9]

    • Suramin and PPADS are non-selective P2 receptor antagonists that can be used to demonstrate general purinergic receptor involvement.[10]

Positive Controls

Positive controls are used to validate the experimental system and confirm that it is capable of responding as expected.

  • Adenosine Triphosphate (ATP): As the natural ligand for many ATP-binding proteins and purinergic receptors, ATP is the most relevant positive control. Comparing the effects of this compound to ATP allows for the determination of relative potency and efficacy.

  • Other Purinergic Receptor Agonists:

    • Benzoylbenzoyl-ATP (BzATP) is a potent agonist for the P2X7 receptor, often exhibiting higher potency than ATP.[3][4][5][6][11] This makes it an excellent positive control for studies involving P2X7 activation.

  • Fluorescent ATP Analogs: For binding assays, fluorescently labeled ATP analogs can serve as positive controls for binding to the target protein.

    • 2'(3')-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a commonly used fluorescent analog whose fluorescence increases upon binding to a protein.[12][13][14]

  • Activators of Downstream Signaling: In studies investigating signaling pathways, direct activators of downstream effectors can be used as positive controls.

    • 8-Bromo-cAMP is a cell-permeable cAMP analog that directly activates Protein Kinase A (PKA), a downstream effector of some P2Y receptors.[15][16][17]

Comparative Data of this compound and Alternatives

The following tables summarize key quantitative data for this compound and its common experimental controls.

CompoundTargetActionPotency (IC50 / EC50 / Ka / Ki)Organism/Cell LineReference
This compound Multiple Myeloma CellsCytotoxicityIC50: 23.1 μMMM.1S[1]
ATPP2X ReceptorsAgonistEC50: 58.9 μM (for P2X2)Rat MPG Neurons[18]
BzATPP2X7 ReceptorAgonistEC50: 7 μMHuman[11]
BzATPP2X7 ReceptorAgonistEC50: 3.6 μMRat[4][5][11]
BzATPP2X7 ReceptorAgonistEC50: 285 μMMouse[4][5][11]
8-Bromo-cAMPProtein Kinase A (PKA)ActivatorKa: 0.05 μMNot Specified[15]
A-740003P2X7 ReceptorAntagonistIC50: 40 nMHuman[3][4][5]
A-740003P2X7 ReceptorAntagonistIC50: 18 nMRat[3][4][6]
NF340P2Y11 ReceptorAntagonistpIC50: 6.43 (Ca2+), 7.14 (cAMP)Human[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound and its controls.

Purinergic Receptor Activation: Intracellular Calcium Flux Assay

This protocol measures the increase in intracellular calcium concentration following the activation of purinergic receptors.

Materials:

  • Cells expressing the purinergic receptor of interest (e.g., HEK293 cells transfected with P2X7 or P2Y11)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound, ATP, BzATP (agonists)

  • A-740003, NF340 (antagonists)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with automated injection

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically 2-5 μM. Add Pluronic F-127 (0.02%) to aid in dye dispersion.

    • Remove the culture medium from the cells and add 100 μL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells twice with 100 μL of HBSS to remove extracellular dye. After the final wash, add 100 μL of HBSS to each well.

  • Antagonist Pre-incubation (for negative control): Add the antagonist (e.g., A-740003 or NF340) to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm.

    • Record a baseline fluorescence for 15-30 seconds.

    • Use the automated injector to add the agonist (this compound, ATP, or BzATP) to the wells.

    • Continue to record the fluorescence intensity for 2-5 minutes to capture the calcium transient.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used for dose-response analysis to calculate EC50 values.

Kinase Activity and Inhibition Assays

This protocol can be adapted to assess the effect of this compound on kinase activity or to use kinase modulators as controls.

Materials:

  • Purified kinase

  • Kinase-specific substrate peptide

  • Kinase reaction buffer (typically contains MgCl2)

  • [γ-³²P]ATP

  • This compound

  • 8-Bromo-cAMP (for PKA activation)

  • PKA inhibitor (e.g., H-89)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the substrate peptide, and the purified kinase.

  • Treatment:

    • To test this compound as a substrate/inhibitor: Add varying concentrations of this compound.

    • Positive Control (PKA): Add 8-Bromo-cAMP to activate PKA.

    • Negative Control (PKA): Pre-incubate PKA with a PKA inhibitor before adding the reaction mixture.

  • Initiate Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a specific time (e.g., 10-30 minutes).

  • Stop Reaction and Spot: Stop the reaction by adding a small volume of phosphoric acid. Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

Cell Viability/Cytotoxicity Assay

This protocol is used to determine the effect of this compound on cell viability, for which an IC50 value has been reported in multiple myeloma cells.[1]

Materials:

  • Cell line of interest (e.g., MM.1S multiple myeloma cells)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).

  • Add Reagent:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add DMSO to dissolve the formazan crystals.

    • CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound studies.

P2X7_Signaling This compound This compound P2X7R P2X7 Receptor This compound->P2X7R Binds to Ion_Channel Ion Channel Opening P2X7R->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Na_Influx Na⁺ Influx Ion_Channel->Na_Influx K_Efflux K⁺ Efflux Ion_Channel->K_Efflux Cell_Death Cell Death Ion_Channel->Cell_Death Prolonged Activation Downstream Downstream Signaling Ca_Influx->Downstream Inflammasome NLRP3 Inflammasome Activation K_Efflux->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b IL-1β Release Caspase1->IL1b

Caption: P2X7 Receptor Signaling Pathway.

P2Y11_Signaling This compound This compound P2Y11R P2Y11 Receptor This compound->P2Y11R Binds to Gq Gq P2Y11R->Gq Gs Gs P2Y11R->Gs PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP₂ PLC->PIP2 Cleaves ATP_cAMP ATP AC->ATP_cAMP Converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates cAMP cAMP ATP_cAMP->cAMP PKA Protein Kinase A cAMP->PKA Activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream_PKC Downstream Effects PKC->Downstream_PKC Downstream_PKA Downstream Effects PKA->Downstream_PKA

Caption: P2Y11 Receptor Signaling Pathway.

Experimental_Workflow cluster_0 Experimental Setup cluster_1 Treatment Groups cluster_2 Assay and Readout cluster_3 Data Analysis Cell_Culture Cell Culture/Enzyme Preparation Vehicle Vehicle Control (Negative) 8-Br-ATP This compound (Test Compound) Positive_Control Positive Control (e.g., ATP, BzATP) Negative_Control Negative Control (e.g., Antagonist, Non-hydrolyzable analog) Assay Perform Assay (e.g., Ca²⁺ flux, Kinase activity, Viability) Vehicle->Assay 8-Br-ATP->Assay Positive_Control->Assay Negative_Control->Assay Readout Measure Readout (Fluorescence, Radioactivity, Absorbance) Assay->Readout Analysis Data Analysis and Comparison Readout->Analysis

Caption: General Experimental Workflow.

By carefully selecting and implementing the appropriate control experiments outlined in this guide, researchers can significantly enhance the rigor and reliability of their studies involving this compound.

References

A Comparative Guide to 8-Bromo-ATP and 2-MeSATP for P2X1 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly used ATP analogs, 8-Bromo-ATP and 2-MeSATP, in the context of P2X1 receptor research. The P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission, making it a significant target for drug discovery. The choice of agonist is critical for obtaining reliable and reproducible experimental data. This document aims to assist researchers in selecting the appropriate tool compound for their P2X1 receptor studies by presenting a comprehensive analysis of their performance, supported by experimental data and detailed protocols.

Introduction to P2X1 Receptor Agonists

The P2X1 receptor is a member of the P2X family of purinergic receptors, which are trimeric ion channels that open in response to ATP binding, leading to the influx of cations, primarily Ca²⁺ and Na⁺.[1] This influx triggers a rapid depolarization of the cell membrane and initiates a cascade of downstream signaling events.[1] Agonists of the P2X1 receptor mimic the action of ATP, inducing these cellular responses and allowing for the investigation of the receptor's function and modulation. This compound and 2-MeSATP are two synthetic ATP analogs frequently employed for this purpose.

Head-to-Head Comparison: this compound vs. 2-MeSATP

The selection of an appropriate agonist for P2X1 receptor studies hinges on several factors, primarily potency and selectivity.

Data Presentation: Potency and Selectivity

The following tables summarize the available quantitative data for this compound and 2-MeSATP at the P2X1 receptor and other relevant P2 receptors.

CompoundReceptorPotency (EC₅₀)Reference
2-MeSATP P2X154 nM[2]
This compound P2X (guinea pig bladder)0.19-fold the potency of ATP[3]
CompoundReceptor SubtypeActivityReference
2-MeSATP P2X1Agonist[2]
P2X3Agonist (EC₅₀ = 350 nM)[2]
P2Y₁Agonist[4]
P2Y₁₁Agonist[4]
This compound P2XAgonist[5]

Analysis of Performance:

Based on the available data, 2-MeSATP demonstrates high potency at the P2X1 receptor with a reported EC₅₀ of 54 nM.[2] However, its utility as a selective P2X1 agonist is compromised by its activity at other P2X subtypes, such as P2X3, and several P2Y receptors.[2][4] This lack of selectivity can lead to confounding results in experimental systems where multiple P2 receptor subtypes are expressed.

Signaling Pathways and Experimental Workflows

P2X1 Receptor Signaling Pathway

Activation of the P2X1 receptor by an agonist initiates a cascade of intracellular events. The binding of the agonist leads to the opening of the ion channel, resulting in a rapid influx of Ca²⁺ and Na⁺.[1] This leads to membrane depolarization and a subsequent increase in intracellular calcium concentration, which in turn activates various downstream signaling pathways, including the ERK1/2 pathway, and can trigger physiological responses such as muscle contraction or platelet aggregation.[3]

P2X1_Signaling_Pathway cluster_membrane Plasma Membrane P2X1 P2X1 Receptor Ca_influx Ca²⁺/Na⁺ Influx P2X1->Ca_influx Opens channel Agonist This compound or 2-MeSATP Agonist->P2X1 Binds to Depolarization Membrane Depolarization Ca_influx->Depolarization Downstream Downstream Signaling (e.g., ERK1/2 activation) Ca_influx->Downstream Response Cellular Response (e.g., Contraction, Aggregation) Depolarization->Response Downstream->Response

P2X1 Receptor Signaling Cascade

Experimental Workflow for Agonist Characterization

A typical workflow for characterizing and comparing P2X1 receptor agonists involves a series of in vitro assays to determine their potency and selectivity.

Experimental_Workflow Start Select Agonists (this compound, 2-MeSATP) Cell_Culture Cell Culture (HEK293 cells expressing P2X1) Start->Cell_Culture Potency Potency Determination Cell_Culture->Potency Selectivity Selectivity Profiling Cell_Culture->Selectivity Calcium_Assay Calcium Influx Assay Potency->Calcium_Assay Electrophysiology Electrophysiology (Patch-Clamp) Potency->Electrophysiology EC50 Determine EC₅₀ Calcium_Assay->EC50 Electrophysiology->EC50 Analysis Data Analysis & Comparison EC50->Analysis P2X_Panel Screen against P2X Subtypes Selectivity->P2X_Panel P2Y_Panel Screen against P2Y Subtypes Selectivity->P2Y_Panel Selectivity_Profile Generate Selectivity Profile P2X_Panel->Selectivity_Profile P2Y_Panel->Selectivity_Profile Selectivity_Profile->Analysis

Workflow for P2X1 Agonist Evaluation

Experimental Protocols

Calcium Influx Assay

This protocol describes a method to measure the increase in intracellular calcium concentration in response to agonist stimulation, a hallmark of P2X1 receptor activation.

1. Cell Preparation:

  • Culture human embryonic kidney (HEK293) cells stably or transiently expressing the human P2X1 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed the cells into a 96-well, black-walled, clear-bottom plate at a density of 50,000 to 80,000 cells per well and incubate for 24-48 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

3. Agonist Stimulation and Fluorescence Measurement:

  • Wash the cells twice with the physiological salt solution to remove excess dye.

  • Prepare serial dilutions of the agonists (this compound and 2-MeSATP) in the assay buffer.

  • Use a fluorescent plate reader equipped with an automated injection system to add the agonist solutions to the wells while simultaneously recording the fluorescence intensity over time.

  • Record baseline fluorescence for 10-20 seconds before agonist addition.

  • After agonist addition, continue recording for 1-3 minutes to capture the peak response and subsequent decay.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the maximum response observed with a saturating concentration of a reference agonist (e.g., ATP).

  • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents through P2X1 receptor channels upon agonist application.

1. Cell Preparation:

  • Plate HEK293 cells expressing the P2X1 receptor onto glass coverslips at a low density suitable for patch-clamp recording.

  • Use cells 24-48 hours after plating.

2. Recording Setup:

  • Place a coverslip in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an extracellular solution containing (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 13 glucose, with the pH adjusted to 7.4.

  • Fabricate patch pipettes from borosilicate glass capillaries and fill them with an intracellular solution containing (in mM): 147 CsCl, 10 HEPES, 10 EGTA, with the pH adjusted to 7.2.

3. Whole-Cell Recording:

  • Obtain a high-resistance (gigaohm) seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

4. Agonist Application and Data Acquisition:

  • Rapidly apply different concentrations of the agonists (this compound and 2-MeSATP) to the cell using a fast perfusion system.

  • Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.

  • Apply each agonist concentration for a short duration (e.g., 2-5 seconds) to minimize receptor desensitization.

5. Data Analysis:

  • Measure the peak amplitude of the inward current for each agonist concentration.

  • Normalize the current amplitudes to the maximal current elicited by a saturating concentration of a reference agonist.

  • Plot the normalized current against the logarithm of the agonist concentration and fit the data to a Hill equation to determine the EC₅₀ value and Hill coefficient.

Conclusion

Both this compound and 2-MeSATP can be utilized as agonists in P2X1 receptor studies. 2-MeSATP offers the advantage of high and well-defined potency at the P2X1 receptor. However, its significant activity at other P2 receptor subtypes necessitates careful consideration of the experimental system and the potential for off-target effects. This compound is a recognized P2X receptor agonist, but the lack of a precise EC₅₀ value for the P2X1 receptor and a less characterized selectivity profile are notable limitations.

For studies requiring a highly potent agonist where potential off-target effects on P2X3 and certain P2Y receptors can be controlled for or are not of concern, 2-MeSATP is a suitable choice. For initial screening or when a broader P2X agonist activity is desired without the specific P2Y interactions of 2-MeSATP, this compound may be considered. However, researchers should be aware of the limited quantitative data available for its potency and selectivity at the P2X1 receptor. Further head-to-head comparative studies are warranted to fully elucidate the pharmacological profiles of these two compounds at the P2X1 receptor. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.

References

Validating 8-Bromo-ATP Induced Currents in Xenopus Oocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Bromo-Adenosine 5'-triphosphate (8-Bromo-ATP) with other purinergic receptor agonists for inducing currents in Xenopus laevis oocytes. We offer a detailed examination of its performance, supported by available experimental data, alongside standardized protocols for validation. This document aims to assist researchers in the selection and validation of appropriate agonists for studying P2X receptors, a critical class of ligand-gated ion channels involved in a myriad of physiological processes.

Introduction to Purinergic Signaling and P2X Receptors

Purinergic signaling involves the release of purine nucleotides, such as ATP, which then act on specific cell surface receptors.[1] The P2X receptor family consists of seven subtypes (P2X1-7) that are ATP-gated non-selective cation channels.[1][2] Upon activation, these receptors allow the influx of cations like Na⁺ and Ca²⁺, leading to membrane depolarization and the initiation of various downstream cellular responses.[3] Due to their roles in neurotransmission, inflammation, and pain perception, P2X receptors are significant targets for drug discovery.[4]

Xenopus laevis oocytes are a widely used and robust heterologous expression system for studying ion channels, including P2X receptors.[5] Their large size facilitates the injection of cRNA encoding the receptor of interest and subsequent electrophysiological recordings using techniques like the two-electrode voltage clamp (TEVC).[6][7][8]

This compound is an analog of ATP that acts as a P2X receptor agonist.[9] The substitution of a bromine atom at the 8th position of the adenine ring can confer altered properties, such as modified affinity for the receptor and potentially increased resistance to hydrolysis by ectonucleotidases, which can be advantageous in experimental settings.

P2X Receptor Signaling Pathway

The binding of an agonist like ATP or this compound to the extracellular domain of a P2X receptor subunit triggers a conformational change, leading to the opening of the ion channel. This allows for the influx of cations down their electrochemical gradient, resulting in membrane depolarization and subsequent cellular responses.

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (ATP, this compound) P2X_Receptor P2X Receptor (Ligand-Gated Ion Channel) Agonist->P2X_Receptor Binds to Cation_Influx Cation Influx (Na+, Ca2+) P2X_Receptor->Cation_Influx Opens Channel Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Downstream Cellular Responses Depolarization->Cellular_Response Experimental_Workflow Oocyte_Prep Oocyte Preparation (Harvesting and Defolliculation) cRNA_Inject cRNA Microinjection (P2X Receptor Subunit) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-5 days at 16-18°C) cRNA_Inject->Incubation TEVC_Setup Two-Electrode Voltage Clamp (TEVC) Setup Incubation->TEVC_Setup Recording Electrophysiological Recording TEVC_Setup->Recording Data_Analysis Data Analysis (Dose-Response Curves, Kinetics) Recording->Data_Analysis Agonist_Selection Start Start: Define Experimental Goal Is_Hydrolysis_Concern Is ATP hydrolysis a concern? Start->Is_Hydrolysis_Concern Use_Analog Consider ATP Analog (e.g., this compound, ATPγS) Is_Hydrolysis_Concern->Use_Analog Yes Use_ATP Use ATP as primary agonist Is_Hydrolysis_Concern->Use_ATP No Subtype_Selectivity Is subtype selectivity required? Use_Analog->Subtype_Selectivity Use_ATP->Subtype_Selectivity Select_Specific_Analog Select subtype-specific analog (e.g., α,β-meATP for P2X1/3) Subtype_Selectivity->Select_Specific_Analog Yes Validate_Agonist Validate selected agonist (Dose-response, kinetics) Subtype_Selectivity->Validate_Agonist No Select_Specific_Analog->Validate_Agonist Proceed Proceed with Experiment Validate_Agonist->Proceed

References

Navigating Specificity: A Guide to Controls for 8-Bromo-ATP in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for specific modulation of kinase activity is paramount. Adenosine triphosphate (ATP) analogs are invaluable tools in this endeavor, yet their utility is contingent on a thorough understanding of their specificity. This guide provides a comparative framework for the use of 8-Bromo-ATP in kinase assays, focusing on the critical aspect of specificity controls. While direct quantitative comparisons of this compound across a wide range of kinases are not extensively documented in publicly available literature, this document outlines the necessary experimental framework to validate its use and interpret results with confidence.

This compound is a synthetic analog of ATP, modified at the C8 position of the adenine ring. This modification can alter its interaction with the ATP-binding pocket of kinases and other nucleotide-binding proteins. While it can serve as a substrate for some enzymes, its primary utility and potential off-target effects must be carefully characterized within the context of each specific kinase assay.

Comparative Overview of Common ATP Analogs

To understand the context of using this compound, it's useful to compare its general characteristics with other commonly used ATP analogs. The following table provides a qualitative comparison. Researchers must empirically determine the specific performance of this compound for their kinase of interest.

FeatureThis compoundATP-γ-S (Adenosine 5'-[γ-thio]-triphosphate)AMP-PNP (Adenosine 5'-(β,γ-imido)triphosphate)
Primary Use in Kinase Assays Potential alternative phosphodonor substrate.Slowly hydrolyzable substrate; used for thiophosphorylation.Non-hydrolyzable analog; used in binding assays and structural studies.
Hydrolysis by Kinases Potentially hydrolyzable (kinase-dependent).Very slowly hydrolyzed.Resistant to hydrolysis.
Known Off-Target Interactions Purinergic (P2X, P2Y) receptors, ATPases, RNA polymerases.[1][2]Can be a substrate for various ATPases and other ATP-utilizing enzymes.Can bind to a wide range of ATP-binding proteins without promoting catalysis.
Considerations for Use Potential for broad off-target effects. Cytotoxicity observed in some cell lines.[1]The thiophosphorylated substrate may be resistant to phosphatases.Not suitable for activity assays that measure product formation.
Typical Controls Kinase-dead mutant, profiling against other ATPases, competition with ATP.Comparison with ATP, phosphatase sensitivity check.Competition assays with ATP, validation of binding specificity.

Key Experimental Protocols

Validating the specificity of this compound requires a multi-faceted approach. Below are detailed protocols for essential experiments.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol determines if this compound can act as a phosphodonor for a target kinase and characterizes the kinetics of the reaction. It is adapted from a generic ADP-Glo™ Kinase Assay methodology.[3]

Principle: The assay measures the amount of ADP produced in a kinase reaction. A proprietary reagent terminates the kinase reaction and depletes the remaining ATP. A second reagent converts the generated ADP back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.

Materials:

  • Purified target kinase

  • Specific peptide or protein substrate

  • This compound and standard ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP-quantification kit)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of both this compound and standard ATP in kinase assay buffer. Prepare a solution of the kinase and substrate in the same buffer. The optimal concentrations of the enzyme and substrate should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the 2X ATP or this compound solution to the appropriate wells.

  • Initiate Reaction: Add 2.5 µL of the 2X Kinase/Substrate mix to all wells to start the reaction. Include the following controls:

    • No-Kinase Control: 2.5 µL of 2X ATP/8-Bromo-ATP + 2.5 µL of buffer (without kinase).

    • No-Substrate Control: 2.5 µL of 2X ATP/8-Bromo-ATP + 2.5 µL of 2X Kinase solution (without substrate).

  • Incubation: Mix the plate gently and incubate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Subtract the background (No-Kinase Control) from all readings. Plot luminescence (proportional to ADP produced) against the concentration of ATP or this compound to determine kinetic parameters like Kₘ and Vₘₐₓ.

Protocol 2: Off-Target Profiling Against a Known ATPase

Given that this compound interacts with ATPases[1][4], it is crucial to test for this off-target activity, especially if using crude lysates.

Principle: This assay measures the conversion of ATP (or this compound) to ADP by a purified ATPase or in a cell lysate. The detection method is the same as in Protocol 1.

Materials:

  • Purified ATPase (e.g., Na⁺/K⁺-ATPase) or cell lysate

  • This compound and standard ATP

  • ATPase Assay Buffer (specific to the enzyme, e.g., 20 mM Tris-HCl pH 7.5, 60 mM NaCl, 6.6 mM MgCl₂)

  • ADP-Glo™ Assay Kit

  • Known ATPase inhibitor (e.g., ouabain for Na⁺/K⁺-ATPase) as a positive control

Procedure:

  • Reaction Setup: Similar to the kinase assay, set up reactions with the ATPase enzyme, assay buffer, and either ATP or this compound.

  • Control Wells:

    • No-Enzyme Control: Buffer + ATP/8-Bromo-ATP.

    • Inhibitor Control: ATPase + ATP/8-Bromo-ATP + known inhibitor.

  • Incubation & Detection: Follow steps 4-7 from Protocol 1.

  • Analysis: Compare the amount of ADP generated with this compound versus standard ATP. A high signal with this compound, which is reduced by a specific inhibitor, indicates a significant off-target interaction.

Visualizing Workflows and Pathways

Diagrams created using Graphviz help to clarify complex processes and relationships.

Kinase_Reaction_Pathway cluster_products Products Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Catalyzes Substrate_Protein Substrate Protein Substrate_Protein->Phospho_Substrate ATP_Analog This compound ADP ADP ATP_Analog->ADP γ-Phosphate Transfer

Caption: General pathway of a kinase-catalyzed phosphorylation reaction using this compound as the phosphate donor.

Specificity_Testing_Workflow start Start: Use of This compound step1 Step 1: On-Target Activity Assay (Protocol 1) start->step1 decision1 Is this compound a substrate for the target kinase? step1->decision1 step2 Step 2: Off-Target Profiling (e.g., ATPase Assay - Protocol 2) decision1->step2 Yes end_fail Conclusion: Not suitable due to lack of activity or specificity decision1->end_fail No step3 Step 3: Control Experiments (Kinase-dead mutant, inhibitors) step2->step3 decision2 Are off-target effects significant? step3->decision2 end_pass Conclusion: Suitable for specific use with defined controls decision2->end_pass No decision2->end_fail Yes

Caption: Experimental workflow for validating the specificity of this compound in a kinase assay.

Control_Logic cluster_controls Specificity Controls obs Observed Activity with this compound result Confidence in Target Specificity obs->result control_kinase Kinase-Dead Mutant control_kinase->result  Activity Abolished? control_inhibitor Known Selective Inhibitor control_inhibitor->result  Activity Blocked? control_offtarget Unrelated ATPase / Kinase Panel control_offtarget->result  No Activity Observed?

Caption: Logical relationship of control experiments to determine the target specificity of an observed enzymatic activity.

A Framework for Ensuring Specificity

When employing this compound, a rigorous set of controls is not optional, but mandatory for valid data interpretation.

1. Confirming On-Target Activity: The primary control is to demonstrate that the observed activity is dependent on the catalytic function of the target kinase.

  • Kinase-Dead Mutant: A version of the kinase with a mutation in a critical catalytic residue (e.g., in the DFG motif) should not be able to utilize this compound. Comparing the activity of the wild-type kinase to the kinase-dead mutant is the gold standard for attributing the observed phosphorylation to your enzyme of interest.

  • Titration of Components: The reaction rate should be dependent on the concentration of the kinase, the substrate, and this compound in a manner consistent with Michaelis-Menten kinetics.

2. Ruling Out Off-Target Effects: Given that this compound is known to interact with other nucleotide-binding proteins, it is crucial to control for these interactions.

  • Counter-Screening: Test the activity of this compound against a panel of other proteins, particularly those known to be promiscuous or those that are highly abundant in your experimental system (if using lysates). This should include other kinases and ATPases.[1][2]

  • Use of Selective Inhibitors: If a highly selective inhibitor for your target kinase is available, it should block the phosphorylation reaction when using this compound as a substrate. Conversely, inhibitors of potential off-targets (like a specific ATPase inhibitor) should not affect the reaction. This provides orthogonal evidence for on-target activity.

3. Addressing Assay Interference and Cellular Health:

  • ATP Competition: In biochemical assays, the ability of natural ATP to compete with this compound can provide information about its binding mode and relative affinity.

  • Cellular Viability: For any cell-based assays, the known cytotoxicity of this compound must be considered.[1][4] A dose-response curve for cytotoxicity should be established in the relevant cell line to ensure that experiments are conducted at non-toxic concentrations.

Conclusion

This compound can be a useful chemical probe, but its application in kinase assays demands a cautious and rigorous approach. Due to the limited availability of specific performance data, researchers must undertake a thorough validation process for each new kinase-substrate system. By implementing the experimental protocols and control strategies outlined in this guide—including the use of kinase-dead mutants, selective inhibitors, and off-target counter-screens—scientists can confidently assess the specificity of this compound and generate reliable, interpretable data in their drug discovery and signaling research.

References

A Comparative Analysis of 8-Bromo-ATP and Endogenous ATP for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of purinergic signaling research, both endogenous adenosine 5'-triphosphate (ATP) and its synthetic analog, 8-Bromo-ATP, serve as critical tools for elucidating the complex roles of P2 receptors in cellular physiology and pathophysiology. While endogenous ATP is the natural agonist for these receptors, this compound offers distinct advantages in experimental settings due to its altered biochemical properties. This guide provides a detailed comparative analysis of these two molecules, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their specific research needs.

Biochemical and Pharmacological Profile: A Head-to-Head Comparison

Endogenous ATP is a ubiquitous molecule central to cellular energy metabolism and a primary signaling molecule in the extracellular environment. It activates a wide range of P2X and P2Y receptors, initiating diverse downstream signaling cascades. This compound, a synthetic analog, features a bromine atom at the C8 position of the adenine ring. This modification significantly alters its conformation and interaction with receptors and enzymes, leading to differences in potency, selectivity, and metabolic stability.

Quantitative Data Summary

The following table summarizes key quantitative parameters comparing the activity of this compound and endogenous ATP at various purinergic receptors.

ParameterThis compoundEndogenous ATPReceptor Subtype(s)Notes
EC50 ~23 µM[1]~0.085 µM[1]P2Y2 ReceptorATP is significantly more potent at the P2Y2 receptor.
Potency Lower than ATPHigherP2X Receptors (general)This compound is generally considered a less potent agonist at most P2X receptors compared to ATP.[2]
Hydrolysis by Ecto-nucleotidases More ResistantReadily HydrolyzedNTPDases (e.g., NTPDase1)The C8-bromo substitution hinders enzymatic degradation, leading to a longer half-life in the extracellular space.
Relative Potency (Guinea Pig Bladder) 0.19-fold that of ATP1 (Reference)Putative P2X ReceptorsDemonstrates the reduced potency of this compound in a functional tissue assay.

Signaling Pathways: A Visual Representation

The activation of P2X and P2Y receptors by ATP and its analogs initiates distinct downstream signaling cascades.

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels. Upon agonist binding, they undergo a conformational change, opening a channel permeable to cations like Na⁺, K⁺, and Ca²⁺. The influx of these ions leads to membrane depolarization and an increase in intracellular calcium, which in turn triggers various cellular responses.

P2X_Signaling cluster_membrane Plasma Membrane P2X P2X Receptor Ion_Channel Ion Channel Opening P2X->Ion_Channel Activates Agonist ATP or This compound Agonist->P2X Binds Cations Na⁺, K⁺, Ca²⁺ Influx Ion_Channel->Cations Depolarization Membrane Depolarization Cations->Depolarization Ca_Signal Increased [Ca²⁺]i Cations->Ca_Signal Cellular_Response Cellular Responses Depolarization->Cellular_Response Ca_Signal->Cellular_Response

P2X Receptor Signaling Pathway
P2Y Receptor (Gq-coupled) Signaling

P2Y receptors are G-protein coupled receptors (GPCRs). The Gq-coupled subtypes, upon agonist binding, activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC), culminating in a cellular response.

P2Y_Gq_Signaling cluster_membrane Plasma Membrane P2Y P2Y Receptor Gq Gq P2Y->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Agonist ATP or This compound Agonist->P2Y Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC PKC Activation DAG->PKC Cellular_Response Cellular Responses Ca_Release->Cellular_Response PKC->Cellular_Response

P2Y (Gq-coupled) Receptor Signaling

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for key experiments used to compare this compound and endogenous ATP.

Experimental Workflow: Comparing Agonist Potency

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing P2X or P2Y receptor) start->cell_culture assay_prep Assay Preparation (e.g., Calcium imaging dye loading or whole-cell patch clamp setup) cell_culture->assay_prep stimulation Cell Stimulation (Apply agonists at varying concentrations) assay_prep->stimulation agonist_prep Agonist Preparation (Serial dilutions of ATP and this compound) agonist_prep->stimulation data_acq Data Acquisition (Measure fluorescence change or whole-cell currents) stimulation->data_acq analysis Data Analysis (Generate dose-response curves and calculate EC50 values) data_acq->analysis comparison Comparative Analysis (Compare potency and efficacy) analysis->comparison end End comparison->end

Workflow for Agonist Potency Comparison
P2X Receptor Activation Assay using Calcium Imaging

Objective: To determine and compare the potency (EC50) of this compound and endogenous ATP in activating a specific P2X receptor subtype expressed in a cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the P2X receptor of interest.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS).

  • Endogenous ATP and this compound stock solutions.

  • Multi-well plates suitable for fluorescence reading.

  • Fluorescence microplate reader or fluorescence microscope.

Protocol:

  • Cell Seeding: Seed the P2X receptor-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with HBSS. Incubate the cells with the calcium dye loading solution (e.g., 4 µM Fluo-4 AM in HBSS) for 30-60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Agonist Preparation: Prepare serial dilutions of both endogenous ATP and this compound in HBSS to cover a range of concentrations expected to elicit a response (e.g., from 1 nM to 1 mM).

  • Stimulation and Measurement: Place the plate in the fluorescence microplate reader. Establish a baseline fluorescence reading. Add the different concentrations of ATP or this compound to the wells and immediately start recording the fluorescence intensity (Excitation ~488 nm, Emission ~520 nm) over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data to the maximum response observed with a saturating concentration of the agonist. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Ecto-nucleotidase Activity Assay

Objective: To compare the rate of hydrolysis of this compound and endogenous ATP by ecto-nucleotidases present on the surface of cells.

Materials:

  • Cell line known to express ecto-nucleotidases (e.g., vascular endothelial cells).

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂ and MgCl₂).

  • Endogenous ATP and this compound.

  • Malachite green reagent for phosphate detection.

  • 96-well microplate.

  • Microplate reader.

Protocol:

  • Cell Culture: Culture the cells to confluence in a multi-well plate.

  • Assay Initiation: On the day of the experiment, wash the cells with the reaction buffer. Initiate the reaction by adding the reaction buffer containing a known concentration of either ATP or this compound (e.g., 100 µM) to each well.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Collection: At each time point, collect an aliquot of the supernatant from the wells.

  • Phosphate Measurement: Add the malachite green reagent to the collected supernatants. This reagent will react with the inorganic phosphate (Pi) released from ATP/8-Bromo-ATP hydrolysis, resulting in a color change.

  • Quantification: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of Pi. Use the standard curve to determine the amount of Pi released at each time point for both ATP and this compound. The rate of hydrolysis can be calculated from the slope of the Pi concentration versus time plot.

Conclusion

The choice between endogenous ATP and this compound is contingent upon the specific experimental goals. Endogenous ATP is the physiological agonist and is essential for studying native signaling pathways. However, its rapid degradation by ecto-nucleotidases can be a limiting factor in many experimental setups. This compound, with its enhanced stability, provides a valuable tool for prolonged receptor stimulation and for dissecting receptor function without the confounding variable of rapid agonist depletion. Researchers should carefully consider the differences in potency and potential off-target effects when interpreting data obtained with this analog. This guide provides a foundational framework for the comparative analysis of these two important molecules in the field of purinergic signaling.

References

Safety Operating Guide

Proper Disposal of 8-Bromo-ATP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 8-Bromo-ATP (8-Bromoadenosine 5'-triphosphate) and materials contaminated with it should be treated as hazardous chemical waste. Due to its classification as a halogenated organic compound, specific disposal procedures must be followed to ensure laboratory safety and environmental compliance. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is critical for minimizing risks to researchers and the environment.

Key Safety and Handling Information

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the safety precautions for related brominated organic compounds and adenosine analogs should be strictly followed.

PropertySummary of Known InformationSource
Chemical Nature Halogenated adenosine triphosphate analog.General Chemical Knowledge
Appearance White to off-white solid.[1]
Storage Store at -20°C.[1][2][1][2]
Primary Hazard As a halogenated organic compound, it should be treated as hazardous waste. Specific toxicological properties are not extensively documented in public literature.General Chemical Safety Principles
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, gloves (nitrile or other chemically resistant gloves), and a lab coat at all times when handling.[3]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials in a laboratory setting. This procedure is a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies.

Waste Segregation
  • Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3]

  • It must be disposed of as halogenated organic waste .[3][4] This is crucial as mixing with non-halogenated waste can complicate and increase the cost of disposal.[5][6]

Containerization
  • Use a designated, leak-proof, and chemically compatible container specifically for halogenated organic waste.[1][3]

  • The container must be in good condition and have a secure, screw-top cap to prevent leaks and evaporation.[2][3]

Labeling
  • The hazardous waste container must be clearly labeled as "Hazardous Waste" before the first addition of waste.[2][3]

  • The label must include:

    • The full chemical name: "8-Bromoadenosine 5'-triphosphate" or "this compound" .

    • The concentration and quantity of the waste.

    • Associated hazards (e.g., "Halogenated Organic Compound," "Handle with Care").

    • The date the waste was first added to the container.

    • The name of the principal investigator or lab manager.[3]

Storage
  • Store the sealed waste container in a designated satellite accumulation area, such as a fume hood or a secondary containment bin.[3]

  • Ensure the storage area is away from incompatible materials.[1][3]

Disposal Request
  • Once the container is full or the experiment is complete, arrange for disposal through your institution's EHS department.[3]

  • Follow their specific procedures for requesting a waste pickup.[3]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is visualized in the following diagram.

Experimental Workflow for this compound Disposal cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Generate this compound Waste (e.g., unused solution, contaminated tips) B Segregate as Halogenated Organic Waste A->B C Select Designated & Labeled Halogenated Waste Container B->C D Add Waste to Container C->D E Securely Cap Container D->E F Store in Satellite Accumulation Area E->F G Container Full or Experiment Complete F->G H Request Waste Pickup via Institutional EHS G->H I EHS Collects for Proper Disposal H->I

Caption: Workflow for the safe disposal of this compound waste.

This procedural guidance is designed to provide essential information for the safe handling and disposal of this compound in a laboratory setting. By adhering to these steps and your local EHS regulations, you contribute to a safe and environmentally responsible research environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。